molecular formula C12H13NO2 B1281742 1-Benzylpiperidine-2,6-dione CAS No. 42856-43-9

1-Benzylpiperidine-2,6-dione

Cat. No.: B1281742
CAS No.: 42856-43-9
M. Wt: 203.24 g/mol
InChI Key: RBEFUDUPGFNSIZ-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2,6-dione (CAS 42856-43-9) is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . Its structure features a piperidine-2,6-dione core substituted at the nitrogen atom with a benzyl group . This scaffold is of significant interest in medicinal chemistry, particularly in neuroscience and neurodegeneration research. Piperidine derivatives are recognized as privileged structures in the development of therapeutics for Alzheimer's disease (AD) . They serve as key synthetic intermediates and core scaffolds for designing molecules that target key pathological mechanisms in AD . The piperidine ring is a common pharmacophore found in acetylcholinesterase (AChE) inhibitors, which are used to alleviate cognitive symptoms by increasing cholinergic tone in the brain . Furthermore, research into multi-target directed ligands (MTDLs) explores the potential of 1-benzylpiperidine-based compounds to simultaneously inhibit enzymes like AChE and butyrylcholinesterase (BuChE) and interact with other targets such as the serotonin transporter (SERT), offering a promising strategy to address both cognitive deficits and neuropsychiatric symptoms in complex disorders . This product is intended for research purposes as a chemical reference standard or a synthetic building block in the design and development of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFUDUPGFNSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522906
Record name 1-Benzylpiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42856-43-9
Record name 1-Benzylpiperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic compound belonging to the piperidine class. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The addition of a benzyl group and dione functionality to this core structure suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, a probable synthesis pathway, and an exploration of its potential biological activities based on studies of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid with a melting point of 48-49°C.[1] Its chemical structure consists of a piperidine ring with two carbonyl groups at positions 2 and 6, and a benzyl group attached to the nitrogen atom.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [2]
CAS Number 42856-43-9[1][2]
Melting Point 48-49 °C[1]
Boiling Point 404.6±24.0 °C at 760 mmHg[1]
Density 1.2±0.1 g/cm³[1]
Flash Point 195.2±15.2 °C[1]
LogP 2.13[1]
PSA 37.38000[1]

Synthesis

A plausible and direct synthetic route to this compound involves the condensation reaction between glutaric anhydride and benzylamine. This reaction is a common method for the formation of N-substituted cyclic imides.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on standard organic synthesis techniques for the formation of N-substituted imides from anhydrides and amines.

Materials:

  • Glutaric anhydride

  • Benzylamine

  • A suitable high-boiling point solvent (e.g., toluene, xylene, or dimethylformamide)

  • Dean-Stark apparatus (if using an azeotropic solvent to remove water)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of glutaric anhydride and benzylamine in the chosen solvent.

  • If using toluene or xylene, equip the flask with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of starting materials), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product Glutaric Anhydride Glutaric Anhydride Condensation Reaction Condensation Reaction Glutaric Anhydride->Condensation Reaction Benzylamine Benzylamine Benzylamine->Condensation Reaction This compound This compound Condensation Reaction->this compound Apoptosis_Pathway Potential Apoptotic Pathway Modulation This compound This compound Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Inhibition? Pro-apoptotic Signals Pro-apoptotic Signals Pro-apoptotic Signals->Mitochondrial Pathway Anti-apoptotic Signals Anti-apoptotic Signals Anti-apoptotic Signals->Mitochondrial Pathway Inhibition Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

1-Benzylpiperidine-2,6-dione structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic compound belonging to the piperidine class. Its structure, featuring a piperidine ring with two carbonyl groups and a benzyl substituent on the nitrogen atom, makes it a subject of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound, intended to serve as a valuable resource for professionals in research and drug development. While the piperidine scaffold is prevalent in many biologically active molecules, specific experimental data on the biological activity of this compound is limited in publicly available literature.

Molecular Structure and Identification

This compound is characterized by a six-membered piperidine ring containing a nitrogen atom, with carbonyl groups at positions 2 and 6. A benzyl group is attached to the nitrogen atom.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms N-Benzylglutarimide, 1-Benzyl-2,6-piperidinedione
CAS Number 42856-43-9
Molecular Formula C₁₂H₁₃NO₂
SMILES C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2
InChIKey RBEFUDUPGFNSIZ-UHFFFAOYSA-N

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 203.24 g/mol [1]
Melting Point 48-49 °C[2]
Boiling Point 404.6 ± 24.0 °C at 760 mmHg[2]
LogP 2.13[2]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 195.2 ± 15.2 °C[2]

Synthesis

The most common and direct method for the synthesis of this compound is the condensation reaction between glutaric anhydride and benzylamine.[2] This reaction involves the opening of the anhydride ring by the amine followed by intramolecular cyclization via dehydration to form the imide.

synthesis reagent1 Glutaric Anhydride intermediate Intermediate (amic acid) reagent1->intermediate reagent2 Benzylamine reagent2->intermediate heat Heat (Δ) intermediate->heat product This compound heat->product

Figure 2: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glutaric anhydride

  • Benzylamine

  • Toluene (or another suitable azeotroping solvent)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of glutaric anhydride and benzylamine in toluene.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in the public domain. The following are predicted data or data from closely related compounds, which should be used with caution and for reference purposes only.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and multiplets for the three methylene groups of the piperidine ring.

  • ¹³C NMR (Predicted): The carbon NMR spectrum should exhibit signals for the two carbonyl carbons, the aromatic carbons of the benzyl group, the benzylic carbon, and the three aliphatic carbons of the piperidine ring.

  • IR Spectroscopy (Predicted): The infrared spectrum is expected to show strong characteristic absorption bands for the two carbonyl (C=O) groups of the imide functionality, typically in the region of 1700-1750 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

  • Mass Spectrometry (Predicted): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or parts of the piperidine ring.

Biological Activity and Potential Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities.[3] Derivatives of 1-benzylpiperidine have been investigated for various therapeutic applications, including as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease and as monoacylglycerol lipase (MAGL) inhibitors with anti-inflammatory and anti-cancer properties.[4][5]

However, specific studies on the biological activity of this compound are scarce. One study investigated the selective cytotoxicity of a related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, against cancer cells under nutrient starvation, suggesting a potential mechanism involving the uncoupling of mitochondrial oxidative phosphorylation.[6] While this provides a potential avenue for research, it is important to note that this is a different compound, and its activity cannot be directly extrapolated to this compound.

Given the lack of specific biological data, a signaling pathway diagram cannot be accurately constructed at this time. The logical workflow for investigating the potential biological activity of this compound would follow a standard drug discovery pipeline.

drug_discovery start Synthesis and Purification of This compound screening In vitro Biological Screening (e.g., cytotoxicity assays, enzyme inhibition) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy and toxicity) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 3: General drug discovery workflow.

Conclusion

This compound is a readily synthesizable compound with a structure that suggests potential for biological activity, given the prevalence of the piperidine scaffold in pharmaceuticals. This technical guide has summarized the available information on its structure, properties, and a general synthesis protocol. However, a significant gap exists in the literature regarding its detailed experimental characterization and, most notably, its biological effects and mechanism of action. Further research is warranted to explore the potential of this and related compounds in the context of drug discovery and development. The protocols and data presented herein provide a foundational resource for scientists and researchers embarking on such investigations.

References

Biological Activity of 1-Benzylpiperidine-2,6-dione Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine-2,6-dione scaffold, a derivative of glutarimide, represents a promising area of investigation in medicinal chemistry. This core structure combines the lipophilic benzyl group, which can facilitate passage through biological membranes and participate in crucial interactions with target proteins, with the polar piperidine-2,6-dione moiety, a known pharmacophore in various biologically active compounds. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this scaffold, drawing from available literature on both N-substituted piperidine-2,6-diones and 1-benzylpiperidine analogues to build a cohesive understanding of their therapeutic potential. The information is presented to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of the piperidine-2,6-dione core have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various piperidine-2,6-dione and related derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
Curcumin-related compound A1PC-3Prostate Cancer< 1
BxPC-3Pancreatic Cancer< 1
HT-29Colon Cancer< 1
H1299Lung Cancer< 1
Curcumin-related compound B3PC-3Prostate Cancer< 1
BxPC-3Pancreatic Cancer< 1
HT-29Colon Cancer< 1
H1299Lung Cancer< 1
3,6-diunsaturated 2,5-diketopiperazine 11A549Lung Cancer1.2
HeLaCervical Cancer0.7
Tryptamine-piperazine-2,5-dione 6hAsPC-1Pancreatic Cancer6 ± 0.85
SW1990Pancreatic Cancer6 ± 0.85
6-(4-aminopiperidin-1-yl)-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione 5hSW480Colorectal Cancer15.70 ± 0.28
MCF-7Breast Cancer16.50 ± 4.90
Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Test compound stock solution

    • 96-well plates

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for a specified period (e.g., 48 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Materials:

    • Test compound stock solution

    • 96-well plates

    • Complete cell culture medium

    • Trichloroacetic acid (TCA), 50% (w/v)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • Tris base solution (10 mM, pH 10.5)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

    • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Washing: Wash the plates five times with tap water and allow them to air dry.

    • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 510 nm.

    • Data Analysis: Determine the GI50 value from dose-response curves.[1]

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_assays Viability Assays start Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity srb SRB Assay incubation->srb Protein Content measurement Absorbance Measurement mtt->measurement srb->measurement analysis Data Analysis (IC50 / GI50 Determination) measurement->analysis

Workflow for in vitro anticancer activity screening.

Anticonvulsant Activity

N-substituted piperidine-2,6-dione derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[2]

Quantitative Data on Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant activity of representative piperidine-2,6-dione derivatives. The median effective dose (ED50) is provided.

Compound/DerivativeAnimal ModelED50 (mg/kg)
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (31)6-Hz psychomotor seizure modelNot explicitly stated, but active
N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dionescPTZ100
N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dioneMES100
Experimental Protocols for Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

  • Principle: An electrical stimulus is delivered to induce a maximal seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

  • Animals: Mice

  • Procedure:

    • Administer the test compound to the animals, typically intraperitoneally or orally.

    • After a predetermined time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear-clip electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered protection.

    • Calculate the ED50 value based on the dose-response data.[2]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

  • Principle: Pentylenetetrazole (PTZ) is a central nervous system stimulant that induces clonic seizures. The ability of a compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.

  • Animals: Mice

  • Procedure:

    • Administer the test compound to the animals.

    • After a specific time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds).

    • The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.

    • Determine the ED50 value from the dose-response data.[2]

anticonvulsant_testing_flow cluster_mes Maximal Electroshock (MES) Test cluster_scptz Subcutaneous PTZ (scPTZ) Test start Test Compound Administration (Mice) mes_stimulus Electrical Stimulus start->mes_stimulus scptz_injection Subcutaneous PTZ Injection start->scptz_injection mes_observation Observe for Tonic Hindlimb Extension mes_stimulus->mes_observation mes_endpoint Protection = Absence of Extension mes_observation->mes_endpoint scptz_observation Observe for Clonic Seizures scptz_injection->scptz_observation scptz_endpoint Protection = Absence of Seizures scptz_observation->scptz_endpoint

In vivo anticonvulsant screening workflow.

Acetylcholinesterase (AChE) Inhibitory Activity

1-Benzylpiperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data on AChE Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various 1-benzylpiperidine derivatives against AChE.

Compound/DerivativeAChE IC50 (µM)
Compound 195.10 ± 0.24
Compound d56.89
Compound d103.22
Experimental Protocol for AChE Inhibition Assay

Ellman's Method

This is a colorimetric method for determining the activity of cholinesterases.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

  • Materials:

    • Test compound stock solution

    • Acetylcholinesterase (AChE) solution

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

    • Phosphate buffer (pH 8.0)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Add buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.

    • Add the AChE enzyme solution and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the change in absorbance at 412 nm over time.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

ache_inhibition_pathway acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis choline_acetate Choline + Acetate ache->choline_acetate benzylpiperidine This compound Derivative benzylpiperidine->ache Inhibition

Mechanism of AChE inhibition.

Conclusion

The this compound scaffold and its close analogues exhibit a diverse and promising range of biological activities, including potent anticancer, anticonvulsant, and acetylcholinesterase inhibitory effects. The data and protocols presented in this guide highlight the therapeutic potential of this class of compounds and provide a foundation for further research and development. Future studies focusing on the synthesis and evaluation of a broader range of this compound derivatives will be crucial in elucidating their structure-activity relationships and advancing the most promising candidates toward clinical applications.

References

A Technical Guide to the Putative Mechanism of Action of 1-Benzylpiperidine-2,6-dione in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 1-Benzylpiperidine-2,6-dione in cancer cells is not extensively available in peer-reviewed literature. This guide synthesizes information based on the well-established activities of structurally related compounds containing the core piperidine-2,6-dione scaffold. The proposed mechanism is therefore putative and inferred from analogy to immunomodulatory drugs (IMiDs) like thalidomide and its derivatives.

Introduction

The piperidine-2,6-dione ring is a key pharmacophore present in a variety of biologically active compounds, including several with demonstrated anticancer properties.[1][2] While diverse mechanisms have been attributed to different piperidine derivatives, a prominent and well-characterized pathway for those resembling the glutarimide structure of thalidomide involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] Given its structure, this compound is hypothesized to function as a Cereblon modulator, hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins, thereby exerting its anticancer effects.

Core Putative Mechanism: Cereblon-Mediated Protein Degradation

The central hypothesis for the mechanism of action of this compound is its function as a "molecular glue." It is proposed to bind to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4] This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not typically be targeted by this E3 ligase.[3][5]

This process, known as targeted protein degradation, offers a powerful therapeutic strategy to eliminate disease-causing proteins rather than merely inhibiting their enzymatic activity.[3]

Signaling Pathway Diagram

Cereblon_Mediated_Degradation cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Process Targeted Protein Degradation CUL4 Cullin-4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN Ternary_Complex Ternary Complex (CRBN-Compound-Neosubstrate) CRBN->Ternary_Complex Compound This compound Compound->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->Ternary_Complex Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Enters Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->Neosubstrate Tags Degradation Protein Degradation Proteasome->Degradation Mediates Apoptosis Apoptosis & Anti-proliferative Effects Degradation->Apoptosis Leads to

Caption: Putative mechanism of this compound via CRBN modulation.

Key Molecular Events

  • Binding to CRBN: The piperidine-2,6-dione moiety is essential for docking into a specific pocket on the Cereblon protein.

  • Neosubstrate Recruitment: Upon binding, the compound-CRBN complex presents a new interface that recruits specific substrate proteins. In hematological malignancies, key neosubstrates for related compounds are the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4]

  • Ubiquitination: The recruited neosubstrate is brought into proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4 ligase complex, leading to its polyubiquitination.

  • Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged neosubstrate.

  • Downstream Cellular Effects: The degradation of transcription factors like IKZF1 and IKZF3 leads to downstream effects, including apoptosis and inhibition of cancer cell proliferation.[4]

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is sparse, data from other piperidine-2,6-dione derivatives provide a benchmark for expected activity. The tables below summarize representative data from the literature for analogous compounds.

Table 1: In Vitro Anticancer Activity of Piperidine-2,6-dione Derivatives

Compound ID Cancer Cell Line Cancer Type IC50 (µM) Reference
Compound 10a ¹ NCI-H929 Multiple Myeloma 2.25 [4]
Compound 10a ¹ U239 Glioma 5.86 [4]
Derivative 11 ² A549 Lung Cancer 1.2 [6]
Derivative 11 ² HeLa Cervical Cancer 0.7 [6]
Piperidine Derivative A549 Lung Cancer 32.43 [7]

¹ 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative ² 3,6-diunsaturated 2,5-diketopiperazine derivative

Table 2: Cereblon Binding and Downstream Effects

Compound ID Assay Type Target/Effect IC50 / Result Reference
Compound 10a ¹ TR-FRET CRBN Inhibition 4.83 µM [4]
Compound 10a ¹ Western Blot IKZF1/3 Degradation Complete at 10 µM [4]
Compound 10a ¹ TNF-α Inhibition Lipopolysaccharide-stimulated PMBC 0.76 µM [4]

¹ 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative

Other Potential Mechanisms of Action

While CRBN modulation is the most likely primary mechanism, other piperidine-containing compounds have been shown to exert anticancer effects through various pathways.[2][8] These represent potential secondary or alternative mechanisms for this compound.

  • Induction of Apoptosis: Some piperidone derivatives have been shown to increase the mRNA expression of pro-apoptotic genes like p53 and Bax.[9]

  • Cell Cycle Arrest: Certain derivatives can block cell cycle progression, for example, at the G2/M or S-phase, preventing cancer cell division.[6][10]

  • Inhibition of Signaling Pathways: Piperidine-containing compounds have been reported to modulate crucial cancer-related signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[2][11]

Experimental Protocols

To validate the putative mechanism of action for this compound, a series of key experiments would be required. The methodologies below are based on standard protocols used for characterizing similar compounds.[4][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Validation (Optional) Cell_Culture 1. Cell Culture (e.g., MM.1S, NCI-H929) Viability_Assay 2. Cell Viability Assay (MTT / CellTiter-Glo) Cell_Culture->Viability_Assay CRBN_Binding 3. CRBN Binding Assay (TR-FRET / SPR) Viability_Assay->CRBN_Binding Xenograft 6. Xenograft Mouse Model Viability_Assay->Xenograft If promising Western_Blot 4. Western Blot Analysis (IKZF1/3, c-Myc, CRBN) CRBN_Binding->Western_Blot Flow_Cytometry 5. Apoptosis & Cell Cycle (Annexin V / PI Staining) Western_Blot->Flow_Cytometry Treatment 7. Compound Administration Xenograft->Treatment Tumor_Measurement 8. Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity 9. Toxicity Assessment Tumor_Measurement->Toxicity

Caption: Standard experimental workflow for validating the mechanism of action.
Cell Viability Assay (MTT or equivalent)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., NCI-H929, MM.1S for multiple myeloma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Objective: To quantify the binding affinity of the compound to the Cereblon protein.

  • Methodology:

    • Use a commercially available TR-FRET assay kit (e.g., containing terbium-labeled anti-GST antibody, GST-tagged DDB1-CRBN complex, and a fluorescently-labeled thalidomide tracer).

    • In a microplate, incubate the CRBN complex with the anti-GST antibody and the fluorescent tracer in the presence of varying concentrations of this compound.

    • The test compound will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.

    • Measure the TR-FRET signal after a specified incubation period.

    • Calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Western Blot for Neosubstrate Degradation
  • Objective: To confirm that the compound induces the proteasome-mediated degradation of target proteins like IKZF1 and IKZF3.

  • Methodology:

    • Treat cancer cells (e.g., NCI-H929) with the test compound at its IC50 concentration for various time points (e.g., 2, 4, 8, 24 hours).

    • To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor (e.g., bortezomib or MG132) for 1-2 hours before adding the test compound.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the band intensity for IKZF1/3 in the absence, but not the presence, of a proteasome inhibitor confirms the mechanism.[4]

Conclusion

This compound, by virtue of its core chemical scaffold, is strongly predicted to function as a molecular glue that modulates the CRL4-CRBN E3 ubiquitin ligase complex. This action is hypothesized to induce the targeted degradation of key oncoproteins, such as the transcription factors IKZF1 and IKZF3, leading to potent anti-proliferative and pro-apoptotic effects in susceptible cancer cells. While this mechanism is well-established for related immunomodulatory drugs, rigorous experimental validation as outlined in this guide is necessary to definitively confirm this pathway for this compound and to uncover any potential alternative mechanisms of action. This foundational understanding is critical for its further development as a potential therapeutic agent.

References

Pharmacological Profile of N-benzylpiperidine-2,6-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-benzylpiperidine-2,6-dione is a synthetic molecule integrating two pharmacologically significant scaffolds. The N-benzylpiperidine motif is a cornerstone in modern drug discovery, recognized for its structural flexibility and its role in numerous approved drugs targeting the central nervous system (CNS).[1][2] The piperidine-2,6-dione core is a privileged structure found in bioactive molecules with applications ranging from targeted protein degradation to anticancer and CNS activities.[3] This document synthesizes the pharmacological landscape of these parent structures to project a profile for N-benzylpiperidine-2,6-dione, highlighting its potential as a modulator of CNS pathways and as a candidate for anticancer research.

Core Scaffolds and Their Pharmacological Significance

The N-Benzylpiperidine Moiety: A Versatile CNS Pharmacophore

The N-benzylpiperidine (N-BP) scaffold is prevalent in medicinal chemistry, offering a unique combination of a basic piperidine ring and a lipophilic benzyl group.[1][2] This structure facilitates critical interactions with a wide array of biological targets, primarily within the CNS.

Key Pharmacological Activities:

  • Cholinesterase Inhibition: Numerous N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them relevant for Alzheimer's disease research. The N-benzyl group often interacts with the catalytic anionic site of AChE.[4][5][6][7][8]

  • Sigma Receptor Modulation: A significant number of N-benzylpiperidine derivatives show high affinity for sigma receptors (σ1 and σ2), which are implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[9]

  • Other CNS Targets: This scaffold is also found in compounds targeting serotonin transporters, NMDA receptors, and nicotinic acetylcholine receptors, highlighting its broad applicability in neuropharmacology.

The Piperidine-2,6-dione Ring: A Hub of Anticancer and Modulatory Activity

The piperidine-2,6-dione structure is a key component of several therapeutic agents, most notably thalidomide and its analogues (lenalidomide, pomalidomide). These molecules are known for their immunomodulatory and anticancer effects.

Key Pharmacological Activities:

  • Targeted Protein Degradation (PROTACs): The piperidine-2,6-dione moiety is a powerful ligand for the E3 ubiquitin ligase Cereblon (CRBN). This interaction is harnessed in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins involved in cancer and other diseases.[3]

  • Anticancer and Cytotoxic Effects: Beyond its role in PROTACs, the piperidine-2,6-dione core is present in various molecules exhibiting direct anticancer and cytotoxic activity.[10]

  • CNS Activities: Derivatives of piperidine-2,6-dione have also been investigated for anticonvulsant, sedative, and analgesic properties.

Projected Pharmacological Profile of N-benzylpiperidine-2,6-dione

Based on the activities of its constituent parts, N-benzylpiperidine-2,6-dione is hypothesized to exhibit a multi-target profile. The presence of the N-benzylpiperidine group suggests a strong potential for CNS activity, while the piperidine-2,6-dione ring implies possible involvement in protein degradation pathways and anticancer effects.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Potential for dual-target inhibition of cholinesterases and modulation of other CNS receptors relevant to Alzheimer's or Parkinson's disease.

  • Oncology: Possible cytotoxic effects or utility as a CRBN-binding moiety in novel PROTAC design.

  • Neuropathic Pain and Psychiatric Disorders: Potential modulation of sigma receptors.

Quantitative Data from Structurally Related Analogues

The following tables summarize quantitative data for representative N-benzylpiperidine and piperidine-2,6-dione derivatives to provide a comparative overview of their potency and selectivity.

Table 1: Cholinesterase Inhibition by N-Benzylpiperidine Analogues

CompoundTargetIC₅₀ (µM)Reference
d5 (N-Benzylpiperidine Derivative)HDAC0.17[8]
d5 (N-Benzylpiperidine Derivative)AChE6.89[8]
d10 (N-Benzylpiperidine Derivative)HDAC0.45[8]
d10 (N-Benzylpiperidine Derivative)AChE3.22[8]
28 (Amide Analogue)AChE0.41[7]
20 (Amide Analogue)AChE5.94[7]

Table 2: Cytotoxicity of Piperidine-based Molecules

CompoundCell LineIC₅₀ (µM)Reference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549 (Lung Cancer)32.43[10]
HSP70-36 (Piperidine Derivative)BT474 (Breast Cancer)1.41[11]
HSP70-36 (Piperidine Derivative)BT/Lap(R)1.0 (Resistant Breast Cancer)1.47[11]

Methodologies for Synthesis and Evaluation

Detailed experimental protocols for the synthesis and evaluation of N-benzylpiperidine and piperidine-2,6-dione derivatives are crucial for further research.

Synthesis of N-benzylpiperidine-2,6-dione

A plausible synthetic route involves the N-alkylation of piperidine-2,6-dione (glutarimide) with benzyl bromide.

  • Reaction: Glutarimide is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃), is added to deprotonate the imide nitrogen. Benzyl bromide is then added to the mixture, which is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-benzylpiperidine-2,6-dione.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A Piperidine-2,6-dione (Glutarimide) D N-Alkylation Reaction (Stirring, RT or Heat) A->D B Benzyl Bromide B->D C Base (e.g., K₂CO₃) in Solvent (e.g., DMF) C->D E Aqueous Work-up & Extraction D->E Reaction Completion F Column Chromatography E->F G N-benzylpiperidine-2,6-dione (Final Product) F->G G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: AChE, DTNB, ATCI, Test Compound B Add Buffer, DTNB, & Test Compound to Plate A->B C Add AChE & Incubate B->C D Add ATCI to Start Reaction C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC₅₀ Value F->G G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Acetylcholine (ACh) Synthesis & Release B AChE A->B ACh D Increased ACh Concentration A->D B->D Hydrolysis Blocked C N-benzylpiperidine- 2,6-dione C->B Inhibition E Postsynaptic ACh Receptors D->E F Enhanced Signal Transduction E->F G cluster_complex E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Target Target Protein CRBN->Target Recruitment CUL4A CUL4A ROC1 ROC1 Compound N-benzylpiperidine- 2,6-dione Compound->CRBN Binding Proteasome Proteasome Target->Proteasome Enters Ub Ubiquitin Ub->Target Ubiquitination Degradation Protein Degradation Proteasome->Degradation

References

The Glutarimide Analog 1-Benzylpiperidine-2,6-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glutarimide scaffold is a cornerstone in modern medicinal chemistry, most notably for its critical role in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs). These therapeutic modalities leverage the ubiquitin-proteasome system to eliminate disease-causing proteins. The glutarimide moiety is renowned for its ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This interaction can be harnessed to induce the degradation of specific target proteins. This whitepaper provides a technical exploration of 1-Benzylpiperidine-2,6-dione as a representative glutarimide analog, detailing its physicochemical properties, synthesis, and potential biological implications.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery endeavor. For this compound, these properties provide insights into its potential for oral bioavailability, cell permeability, and metabolic stability.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
IUPAC Name This compound[1]
CAS Number 42856-43-9[1]
Hydrogen Bond Acceptor Count 2[1]
Hydrogen Bond Donor Count 0[1]
Rotatable Bond Count 2
Topological Polar Surface Area 40.6 Ų
LogP (Predicted) 1.3

Synthesis of Glutarimide Analogs

The synthesis of substituted piperidine-2,6-diones, the core structure of glutarimide analogs, is a key focus in the development of novel therapeutics.[2] A practical and efficient method for constructing these scaffolds involves a Michael addition/intramolecular imidation cascade sequence.[2] This transition-metal-free approach allows for the synthesis of a wide range of piperidine-2,6-diones in moderate to good yields from readily available starting materials like methyl acetates and acrylamides.[2]

General Experimental Protocol for Piperidine-2,6-dione Synthesis

A representative protocol for the synthesis of a substituted piperidine-2,6-dione is as follows:

  • Reaction Setup: To a solution of the appropriate methyl acetate and acrylamide in a suitable solvent (e.g., THF), a base such as potassium tert-butoxide (KOtBu) is added at a controlled temperature (e.g., 0-50°C).

  • Reaction Progression: The reaction mixture is stirred for a specified period, allowing for the Michael addition to occur, followed by intramolecular imidation to form the piperidine-2,6-dione ring.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using standard techniques such as column chromatography to yield the desired substituted piperidine-2,6-dione.

This methodology has been successfully scaled up to kilogram quantities and has been applied to the synthesis of bioactive molecules, demonstrating its industrial applicability.[2]

For the specific synthesis of N-substituted analogs, such as this compound, a common strategy involves the N-alkylation of the parent glutarimide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Glutarimide Glutarimide N_Alkylation N-Alkylation Glutarimide->N_Alkylation Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->N_Alkylation Base Base (e.g., K2CO3, NaH) Base->N_Alkylation Solvent Solvent (e.g., DMF, THF) Solvent->N_Alkylation Final_Product This compound N_Alkylation->Final_Product

General synthesis workflow for this compound.

The Glutarimide Scaffold in Targeted Protein Degradation

The glutarimide moiety is a privileged scaffold in the field of targeted protein degradation (TPD).[3] It serves as a key Cereblon (CRBN) binding ligand, enabling the recruitment of the E3 ubiquitin ligase complex to a target protein of interest.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The interaction between the glutarimide ring and CRBN is well-characterized. The glutarimide moiety fits into a hydrophobic pocket in the thalidomide-binding domain of CRBN.[4] This binding event is crucial for the activity of molecular glues like lenalidomide and pomalidomide, as well as for the function of PROTACs that utilize a glutarimide-based CRBN ligand.

TPD_Mechanism cluster_E3 CRL4-CRBN E3 Ligase Complex cluster_Degrader Molecular Glue / PROTAC cluster_Target Target Protein cluster_UPS Ubiquitin-Proteasome System CRBN CRBN DDB1 DDB1 CRBN->DDB1 Target_Protein Protein of Interest CRBN->Target_Protein Forms Ternary Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Glutarimide_Analog Glutarimide Analog (e.g., this compound) Glutarimide_Analog->CRBN Binds Glutarimide_Analog->Target_Protein Binds (in PROTACs) Proteasome Proteasome Target_Protein->Proteasome Degradation Ub Ubiquitin Ub->Target_Protein Ubiquitination

Mechanism of targeted protein degradation via a glutarimide analog.

Biological Activity of Piperidine-Containing Compounds

While specific biological data for this compound is not extensively available in the public domain, the broader class of piperidine-containing molecules exhibits a wide range of biological activities. These include anticancer, antimicrobial, and central nervous system effects.[5][6][7] For instance, certain N-benzyl piperidine derivatives have been investigated for their potent antimicrobial activity against various bacterial and fungal strains.[6] Additionally, other piperidine-based compounds have shown significant cytotoxic effects against cancer cell lines.[5]

The N-benzylpiperidine motif is a common structural feature in many approved drugs and clinical candidates, where it can contribute to target engagement and modulate physicochemical properties.[8]

Future Directions

The exploration of novel glutarimide analogs, including derivatives of this compound, remains a promising avenue for the development of new therapeutics. Future research in this area will likely focus on:

  • Synthesis of diverse libraries: The creation of a wide array of substituted this compound analogs to explore structure-activity relationships.

  • Biological screening: Comprehensive evaluation of these analogs for their binding affinity to CRBN and other E3 ligases, as well as their efficacy in inducing the degradation of specific target proteins.

  • Development of novel PROTACs: The incorporation of optimized this compound derivatives as CRBN ligands in the design of new and more potent PROTACs.

  • Investigation of other biological activities: Exploring the potential of these compounds in therapeutic areas beyond protein degradation, such as neuroscience and infectious diseases.

References

Potential Therapeutic Targets of 1-Benzylpiperidine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpiperidine-2,6-dione scaffold is a promising, yet underexplored, chemical entity with significant potential in therapeutic agent development. Drawing from evidence on closely related analogues, this technical guide elucidates the potential therapeutic targets of this compound, focusing on two primary areas: oncology and neurodegenerative diseases. This document provides a comprehensive overview of the plausible mechanisms of action, summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways to guide future research and drug discovery efforts. While direct studies on this compound are limited, the data presented herein for its structural analogues offer a robust starting point for investigation.

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. Its derivatives have shown a wide array of biological activities. The fusion of a benzyl group and a piperidine-2,6-dione core in this compound suggests the potential for multifaceted pharmacological effects. Research on analogous structures points towards two significant therapeutic avenues: anticancer and neuroprotective applications. This guide will delve into the potential therapeutic targets within these areas, providing the necessary technical details for researchers to embark on the exploration of this compound.

Potential Therapeutic Area: Oncology

The piperidine-2,6-dione moiety is a key feature in several compounds with demonstrated anticancer properties. The potential mechanisms of action for this compound in oncology could involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Potential Anticancer Targets and Mechanisms
  • Lysine-Specific Demethylase 1 (LSD1): Some anticancer agents incorporating a piperidine-2,6-dione scaffold have been identified as inhibitors of LSD1, an enzyme that is overexpressed in various tumors.[1] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, thereby impeding cancer cell growth.

  • Mitochondrial Oxidative Phosphorylation: A structurally related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, has demonstrated selective cytotoxicity against pancreatic cancer cells under glucose-starved conditions, suggesting a mechanism involving the uncoupling of mitochondrial oxidative phosphorylation.[2] This presents a potential target for cancers that are adapted to hypoxic and nutrient-poor tumor microenvironments.

  • Induction of Apoptosis: Piperidine derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[3] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose)polymerase (PARP), and regulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: Various piperidine-containing compounds have been observed to cause cell cycle arrest, particularly at the G2/M or G0/G1 phases, in cancer cell lines, thereby inhibiting their proliferation.[3]

Quantitative Data on Related Piperidine Derivatives in Oncology

The following table summarizes the cytotoxic activity of various piperidine derivatives against a range of cancer cell lines. It is important to note that these are not this compound but are structurally related and indicate the potential of this class of compounds.

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
(3S,6S)-3,6-dibenzylpiperazine-2,5-dionePANC-1 (glucose-starved)Pancreatic Carcinoma28[2]
N-benzyl-piperidinyl acylhydrazone (6i)HepG2Hepatocellular Carcinoma58.40 ± 1.87[4]
N-benzyl-piperidinyl acylhydrazone (6k)A549Non-small Cell Lung Cancer59.58 ± 4.07[4]
3,6-diunsaturated 2,5-diketopiperazine (11)A549Lung Cancer1.2[5]
3,6-diunsaturated 2,5-diketopiperazine (11)HeLaCervical Cancer0.7[5]
Piperidone (P3)HL-60Leukemia2.26 (CC50)[6]
Piperidone (P4)HL-60Leukemia1.91 (CC50)[6]
Piperidone (P5)CCRF-CEMLeukemia1.52 (CC50)[6]
Experimental Protocols: Anticancer Activity

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

    • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[7]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

    • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Washing: Wash the plates five times with tap water and allow them to air dry.[8]

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

    • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry.[8]

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

    • Absorbance Measurement: Measure the absorbance at 510 nm.[7]

Potential Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers.[9][10] Piperidine derivatives have been shown to modulate this pathway.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K:s->PIP3:n phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) CellSurvival Cell Survival (inhibition of apoptosis) Akt->CellSurvival Promotes Proliferation Proliferation & Cell Growth Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates BBP 1-Benzylpiperidine- 2,6-dione (Potential) BBP->Akt Potential Inhibition? Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Potential Therapeutic Area: Neurodegenerative Diseases

Derivatives of 1-benzylpiperidine are extensively investigated as potential therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. The primary targets in this context are enzymes involved in neurotransmitter degradation.

Potential Neuroprotective Targets and Mechanisms
  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] Many N-benzylpiperidine derivatives have been designed as potent inhibitors of these enzymes.[12][13]

  • Neuroprotection against Oxidative Stress: Some benzylpiperidine-linked compounds have demonstrated neuroprotective effects against oxidative damage in neuronal cell lines, such as PC12 cells.[12] This suggests a role in mitigating the neuronal damage caused by reactive oxygen species.

Quantitative Data on Related 1-Benzylpiperidine Derivatives in Neuroprotection

The following table presents the inhibitory activities of several 1-benzylpiperidine derivatives against cholinesterases.

Compound/DerivativeTargetIC50 (µM)Reference
1,3-dimethylbenzimidazolinone (15b)eeAChE0.39 ± 0.11[12]
1,3-dimethylbenzimidazolinone (15j)eqBChE0.16 ± 0.04[12]
N-benzyl-piperidine (4a)AChE2.08 ± 0.16[13]
N-benzyl-piperidine (4a)BuChE7.41 ± 0.44[13]
N-benzyl piperidine (d10)AChE3.22[14]
N-benzyl piperidine (d5)AChE6.89[14]
Phenylacetate derivative (19)AChE5.10 ± 0.24[11]
Phenylacetate derivative (19)BuChE26.78 ± 0.81[11]
Experimental Protocols: Neuroprotective Activity

This colorimetric assay is widely used to screen for AChE inhibitors.[15]

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[15]

  • Procedure:

    • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), AChE solution, ATCh solution, and DTNB solution. Dissolve test compounds in a suitable solvent (e.g., DMSO).[15]

    • Assay in 96-well plate:

      • Add assay buffer to all wells.

      • Add the test compound solution at various concentrations to the respective wells.

      • Add the AChE solution to all wells except the blank.

      • Pre-incubate the plate for a defined period (e.g., 15 minutes).

      • Initiate the reaction by adding a mixture of ATCh and DTNB.[16]

    • Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.[15]

    • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC50 value from the dose-response curve.

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[17][18]

  • Procedure:

    • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

    • Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or Aβ peptide for Alzheimer's modeling).[19]

    • Assessment of Cell Viability: After a further incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay or other suitable methods.

    • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.

Potential Signaling Pathway in Neuroprotection

In the context of Alzheimer's disease, the primary hypothesized mechanism for 1-benzylpiperidine derivatives is the inhibition of cholinesterases, which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Cholinergic_Synapse Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron Signal Signal Transduction ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_Synapse->AChR Binding Choline_Acetate Choline + Acetate BBP 1-Benzylpiperidine- 2,6-dione (Potential) BBP->AChE Inhibition

Caption: Cholinergic synapse and the potential action of inhibitors.

Conclusion

While direct experimental data for this compound remains to be established, the analysis of its structural analogues provides a strong rationale for investigating its therapeutic potential in both oncology and neurodegenerative diseases. The piperidine-2,6-dione core is associated with anticancer activities, potentially through mechanisms involving apoptosis induction and enzyme inhibition. Concurrently, the 1-benzylpiperidine moiety is a well-established pharmacophore for cholinesterase inhibitors, suggesting a role in the management of Alzheimer's disease. The experimental protocols and potential signaling pathways detailed in this guide offer a foundational framework for researchers to systematically evaluate the biological activities of this compound and unlock its therapeutic promise. Future studies should focus on the synthesis and in-depth biological evaluation of this specific compound to validate these hypothesized targets and mechanisms of action.

References

In Vitro Cytotoxicity of 1-Benzylpiperidine-2,6-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a derivative of the glutarimide heterocyclic scaffold. Glutarimide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound and structurally related compounds, detailing experimental methodologies, summarizing key quantitative data, and illustrating putative signaling pathways involved in their mechanism of action. While specific cytotoxic data for this compound is limited in publicly available literature, this guide draws upon studies of closely related analogues to provide a robust framework for understanding its potential as an anticancer agent.

Cytotoxicity Data

The in vitro cytotoxic activity of glutarimide derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells, is a standard metric for quantifying cytotoxicity.

Table 1: In Vitro Cytotoxicity of a Structurally Related Benzyl-Glutarimide Derivative [1][2]

CompoundCell LineIC50 (µM)
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneK562 (Human chronic myelogenous leukemia)9
HeLa (Human cervical cancer)27
MDA-MB-453 (Human breast cancer)27

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

MTT Cytotoxicity Assay

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Human cancer cell lines (e.g., HeLa, K527, MDA-MB-453)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum, 1% penicillin/streptomycin)

  • This compound (or related test compounds)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Putative Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are not fully elucidated, studies on related piperidine and glutarimide derivatives suggest several potential mechanisms of cytotoxic action, primarily revolving around the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow start Start: Compound Library cell_culture Cell Line Seeding (e.g., HeLa, K562) start->cell_culture treatment Treatment with This compound (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (Absorbance Measurement, IC50 Calculation) assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening.

Hypothetical Apoptotic Signaling Pathway

Based on the known activities of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A putative intrinsic apoptosis pathway induced by this compound.

Potential for Cell Cycle Arrest

In addition to apoptosis, many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Piperidone derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[3] This prevents cancer cells from dividing and proliferating.

cell_cycle_arrest compound This compound g2_m G2/M Checkpoint Proteins compound->g2_m Modulation arrest Cell Cycle Arrest at G2/M Phase g2_m->arrest proliferation Cell Proliferation arrest->proliferation

Caption: A simplified diagram illustrating potential cell cycle arrest.

Conclusion

This compound belongs to a class of compounds with demonstrated cytotoxic potential against cancer cells. While direct and extensive in vitro studies on this specific molecule are not widely published, the available data on structurally similar glutarimide derivatives suggest that it is a promising candidate for further investigation. The primary mechanisms of action are likely to involve the induction of apoptosis through the mitochondrial pathway and the disruption of the cell cycle. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully characterize the anticancer properties of this compound. Future research should focus on obtaining specific IC50 values across a broader range of cancer cell lines, elucidating the precise molecular targets, and validating the proposed signaling pathways.

References

The Piperidine-2,6-dione Scaffold: A Cornerstone of Targeted Protein Degradation and Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,6-dione chemical scaffold, a six-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, most notably as the core component of a class of transformative therapeutic agents. Initially associated with the tragic teratogenic effects of thalidomide, this scaffold has been ingeniously repurposed, leading to the development of highly successful immunomodulatory drugs (IMiDs) and forming the foundation for the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of bioactive molecules centered around the piperidine-2,6-dione core, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Core Scaffold: Synthesis and Chemical Properties

The piperidine-2,6-dione ring system can be synthesized through various organic chemistry routes. A common and practical approach involves the condensation of a substituted glutaric anhydride with an appropriate amine-containing starting material. For instance, the synthesis of 3-(4-aminophenyl)piperidine-2,6-dione, a crucial intermediate for many bioactive molecules, can be achieved through a multi-step process involving the protection of the amino group, cyclization, and subsequent deprotection.

A notable synthetic route involves the reaction of a corresponding aniline derivative with glutaric anhydride, followed by cyclization. For example, to a solution of an aniline derivative in a solvent like toluene, glutaric anhydride is added, and the mixture is refluxed. The resulting intermediate can then be cyclized using reagents such as 1,1'-carbonyldiimidazole.[1] Alternative methods, including those utilizing microwave irradiation, have been developed to improve efficiency and yield.[2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism by which many piperidine-2,6-dione-containing molecules exert their therapeutic effects is through the modulation of the Cullin-RING E3 ubiquitin ligase (CRL) machinery. Specifically, these molecules bind to the Cereblon (CRBN) protein, which acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex (CRL4-CRBN).[3][4][5][6]

This binding event does not inhibit the ligase but rather alters its substrate specificity, effectively "hijacking" it to recognize and ubiquitinate proteins that it would not normally target. These newly targeted proteins are referred to as "neosubstrates." Once polyubiquitinated, the neosubstrates are marked for degradation by the 26S proteasome, leading to their selective elimination from the cell.[4][6][7]

Key Bioactive Molecules and Their Neosubstrates

Thalidomide, Lenalidomide, and Pomalidomide: These are the archetypal immunomodulatory drugs (IMiDs) that contain the piperidine-2,6-dione scaffold.[8] Their binding to CRBN induces the degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5][8][9][10][11] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-proliferative and immunomodulatory effects of these drugs in multiple myeloma and other hematological malignancies.[5][9][10][11] The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are essential for the survival of myeloma cells.[9][12]

Targeted Protein Degradation (PROTACs): The piperidine-2,6-dione scaffold is a fundamental component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a linker, and an E3 ligase-recruiting ligand.[13][14] The piperidine-2,6-dione moiety, often derived from thalidomide or its analogs, serves as the E3 ligase ligand, recruiting the CRL4-CRBN complex.[13] This proximity induces the ubiquitination and subsequent degradation of the POI. This technology has opened up avenues to target proteins previously considered "undruggable."[13]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for prominent piperidine-2,6-dione-containing molecules, providing insights into their binding affinities and cellular activities.

Table 1: Binding Affinities of IMiDs to CRBN

CompoundBinding Constant (Kd/Ki)Assay MethodReference
Thalidomide~250 nM (Ki)Competitive Titration[15]
Lenalidomide~178 nM (Ki)Competitive Titration[15]
Pomalidomide~157 nM (Ki)Competitive Titration[15]
CC-220 (Iberdomide)60 nM (IC50)TR-FRET[16]

Table 2: In Vitro Cytotoxicity of Lenalidomide and Pomalidomide in Multiple Myeloma Cell Lines

Cell LineDrugIC50Incubation TimeReference
RPMI-8226Lenalidomide0.15 - 7 µM3 days[17]
U266LenalidomideNot specifiedNot specified[18]
RPMI-8226Pomalidomide8 µM48 hours[19]
OPM2Pomalidomide10 µM48 hours[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of piperidine-2,6-dione-based molecules.

Cereblon (CRBN) Binding Assay

Principle: This assay measures the binding affinity of a compound to the CRBN protein. A common method is a competitive binding assay using a fluorescently labeled ligand.

Protocol (Fluorescence Polarization): [20]

  • Reagents and Materials:

    • Purified recombinant CRBN protein.

    • Fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP, 5% glycerol).[21]

    • Test compounds (piperidine-2,6-dione derivatives).

    • Positive control (e.g., unlabeled pomalidomide).

    • 384-well black microplates.

    • Fluorescence polarization plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds and the positive control in assay buffer. b. In a 384-well plate, add a fixed concentration of purified CRBN protein to each well. c. Add the serially diluted test compounds or positive control to the respective wells. d. Add a fixed concentration of the fluorescently labeled thalidomide analog to all wells. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. f. Measure the fluorescence polarization using a plate reader.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.

In Vitro Ubiquitination Assay

Principle: This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate protein is ubiquitinated by a specific E3 ligase in the presence of a piperidine-2,6-dione-containing molecule.[22][23][24][25]

Protocol: [22][23][25]

  • Reagents and Materials:

    • Recombinant E1 activating enzyme.

    • Recombinant E2 conjugating enzyme (e.g., UbcH5a).

    • Recombinant E3 ligase complex (e.g., purified CRL4-CRBN).

    • Recombinant ubiquitin.

    • Substrate protein of interest (e.g., IKZF1).

    • ATP.

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT).

    • Test compound (piperidine-2,6-dione derivative).

    • SDS-PAGE gels and Western blotting reagents.

    • Antibodies against the substrate protein and ubiquitin.

  • Procedure: a. Set up the ubiquitination reaction mixture in a microcentrifuge tube containing the reaction buffer, E1, E2, E3, ubiquitin, ATP, and the substrate protein. b. Add the test compound or vehicle control (e.g., DMSO) to the reaction mixtures. c. Incubate the reactions at 30-37°C for 1-2 hours. d. Stop the reaction by adding SDS-PAGE sample buffer. e. Boil the samples for 5 minutes. f. Separate the proteins by SDS-PAGE. g. Transfer the proteins to a nitrocellulose or PVDF membrane. h. Perform a Western blot using primary antibodies against the substrate protein and ubiquitin, followed by appropriate HRP-conjugated secondary antibodies. i. Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • The appearance of higher molecular weight bands or a smear above the unmodified substrate protein band in the presence of the test compound indicates ubiquitination.

Cytotoxicity Assay

Principle: This assay measures the ability of a compound to inhibit the proliferation or kill cancer cells in culture. The MTT assay is a common colorimetric method.[26]

Protocol (MTT Assay): [26]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., multiple myeloma cells).

    • Complete cell culture medium.

    • Test compound (piperidine-2,6-dione derivative).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control. c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for characterizing piperidine-2,6-dione-based molecules.

CRL4_CRBN_Pathway cluster_0 Cellular Environment cluster_1 Protein Degradation Pathway IMiD Piperidine-2,6-dione (e.g., Lenalidomide) CRBN CRBN IMiD->CRBN Binds to DDB1 DDB1 CRBN->DDB1 E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Neosubstrate Neosubstrate (e.g., IKZF1/3) E3_Ligase->Neosubstrate Recruits PolyUb Polyubiquitinated Neosubstrate E3_Ligase->PolyUb Polyubiquitinates Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Figure 1: Mechanism of action of piperidine-2,6-dione-based immunomodulatory drugs (IMiDs).

Experimental_Workflow cluster_workflow Drug Discovery and Characterization Workflow Synthesis Synthesis of Piperidine-2,6-dione Derivatives CRBN_Binding CRBN Binding Assay (e.g., FP, SPR) Synthesis->CRBN_Binding Characterize Binding Affinity Ubiquitination_Assay In Vitro Ubiquitination Assay CRBN_Binding->Ubiquitination_Assay Confirm E3 Ligase Hijacking Cell_Based_Degradation Cell-Based Degradation Assay (Western Blot) Ubiquitination_Assay->Cell_Based_Degradation Validate in Cellular Context Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Degradation->Cytotoxicity_Assay Assess Biological Effect Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Refine for Improved Properties

Figure 2: A typical experimental workflow for the development of bioactive molecules.

Conclusion

The piperidine-2,6-dione scaffold has transitioned from a structure of infamy to a cornerstone of modern drug discovery. Its ability to modulate the activity of the CRL4-CRBN E3 ubiquitin ligase has given rise to powerful therapies for hematological malignancies and has provided a robust platform for the development of PROTACs, a revolutionary approach to targeted protein degradation. The continued exploration of the structure-activity relationships of piperidine-2,6-dione derivatives, coupled with the refinement of experimental techniques to probe their mechanism of action, promises to yield a new generation of highly specific and potent therapeutics for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting and impactful field.

References

The Discovery and Synthesis of Novel 1-Benzylpiperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for structural modifications that can fine-tune pharmacological activity, making it a cornerstone in the development of novel drugs targeting a range of biological entities, particularly within the central nervous system. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 1-benzylpiperidine analogs, with a focus on their application as cholinesterase inhibitors for Alzheimer's disease and as opioid receptor modulators for pain management.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for various 1-benzylpiperidine analogs, providing a clear comparison of their biological activities.

Table 1: 1-Benzylpiperidine Analogs as Cholinesterase Inhibitors

CompoundTargetIC50 (nM)Selectivity (AChE/BuChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.71250[1]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)AChE0.5618000[2]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)AChE410-
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (Compound 20)AChE5940-
Compound 15beeAChE390-
Compound 15jeqBChE160-
Compound 19AChE5100-[3]
Compound 21BuChE6160-[3]

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; eeAChE: Electric eel Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase. A lower IC50 value indicates greater potency.

Table 2: 1-Benzylpiperidine Analogs as Opioid and Serotonin Receptor Ligands

CompoundTargetKi (nM)Reference
Compound 52MOR56.4[4]
Compound 52σ1R11.0[4]
Compound 21SERT25500[3]

MOR: Mu-opioid receptor; σ1R: Sigma-1 receptor; SERT: Serotonin transporter. A lower Ki value indicates greater binding affinity.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 1-benzylpiperidine analogs are crucial for reproducibility and further development.

Synthesis of 1-Benzylpiperidine Analogs

A common and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine precursor with a suitable benzyl halide.[5]

Protocol 1: General Procedure for N-Alkylation of Piperidines

Materials:

  • Piperidine derivative (1.0 eq)

  • Benzyl halide (e.g., benzyl bromide) (1.1 eq)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile or N,N-Dimethylformamide)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the piperidine derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution and stir the mixture.

  • Slowly add the benzyl halide to the reaction mixture at room temperature. For less reactive halides, heating may be necessary.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine.[5]

Biological Evaluation Protocols

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the rate of formation of a yellow-colored product.[6]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • AChE enzyme solution

  • Test compounds (1-benzylpiperidine analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[6]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[6]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[6]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[6]

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.[7]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[6]

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Protocol 3: Radioligand Binding Assay for Mu-Opioid Receptor (MOR)

This assay determines the binding affinity (Ki) of a test compound for the MOR by measuring its ability to compete with a radiolabeled ligand.[8]

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • Radioligand (e.g., [³H]-DAMGO)

  • Test compounds (1-benzylpiperidine analogs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the test compound at various concentrations, and a fixed concentration of the radioligand. For determining total binding, buffer is added instead of the test compound. For non-specific binding, a high concentration of a non-labeled ligand (e.g., naloxone) is added.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.[9]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discovery and development of 1-benzylpiperidine analogs.

Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, FBDD) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

General Drug Discovery and Development Workflow.

Cholinergic_Signaling_AD Cholinergic Signaling Pathway in the Context of Alzheimer's Disease. AChE inhibitors block the breakdown of ACh. cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron ACh_Synthesis Acetyl-CoA + Choline -> ACh VAChT VAChT ACh_Synthesis->VAChT Packaging ACh_Release ACh Release VAChT->ACh_Release Exocytosis ACh ACh ACh_Release->ACh AChE AChE ACh->AChE Hydrolysis Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction (Cognition, Memory) Nicotinic_R->Signal_Transduction Muscarinic_R->Signal_Transduction

Cholinergic Signaling Pathway in Alzheimer's Disease.

Opioid_Receptor_Signaling Simplified Mu-Opioid Receptor Signaling Pathway for Analgesia. cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., 1-Benzylpiperidine Analog) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binding G_Protein Gi/o Protein MOR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ion_Channels->Analgesia Reduced Neurotransmitter Release

References

An In-depth Technical Guide to 1-Benzylpiperidine-2,6-dione: Precursors and Downstream Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, key reactions, and downstream applications of 1-benzylpiperidine-2,6-dione, a core scaffold in medicinal chemistry. This document details the primary precursors and synthetic routes, as well as the transformation of this compound into valuable downstream products with significant biological activities. Experimental protocols, quantitative data, and logical diagrams are provided to facilitate research and development in this area.

Core Synthesis of this compound

The most direct and common method for the synthesis of this compound, also known as N-benzylglutarimide, involves the condensation of glutaric acid or its anhydride with benzylamine. The use of glutaric anhydride is often preferred due to its higher reactivity. The reaction proceeds in two conceptual steps: initial amidation to form the intermediate 4-(benzylcarbamoyl)butanoic acid, followed by an intramolecular cyclization with the elimination of water to form the imide ring. This cyclization can be achieved by thermal means or by using a dehydrating agent such as acetyl chloride.

Precursors and Reaction Scheme

The primary precursors for the synthesis of this compound are:

  • Glutaric Anhydride: A cyclic anhydride that readily reacts with amines.

  • Benzylamine: The source of the N-benzyl group.

The overall synthetic transformation is illustrated in the workflow below.

G cluster_precursors Precursors cluster_synthesis Synthesis Glutaric Anhydride Glutaric Anhydride Reaction Condensation & Cyclization Glutaric Anhydride->Reaction Benzylamine Benzylamine Benzylamine->Reaction This compound This compound Reaction->this compound Heat or Dehydrating Agent

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted glutarimides.

Materials:

  • Glutaric anhydride

  • Benzylamine

  • Acetyl chloride

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Amidation: In a round-bottom flask, dissolve glutaric anhydride (1.0 equivalent) in a suitable solvent such as toluene or dioxane. Add benzylamine (1.0 equivalent) dropwise to the solution at room temperature with stirring. The reaction is exothermic. Stir the resulting mixture for 1-2 hours to ensure the complete formation of the intermediate, 4-(benzylcarbamoyl)butanoic acid. The intermediate can be isolated by filtration if it precipitates.

  • Cyclization: To the crude 4-(benzylcarbamoyl)butanoic acid, add acetyl chloride (1.2 equivalents) cautiously. Heat the mixture to reflux for 30-60 minutes, or until the evolution of HCl gas ceases. This step facilitates the intramolecular cyclization to form the imide ring.

  • Workup and Purification: After cooling the reaction mixture to room temperature, the product, this compound, may crystallize out. If not, the solvent and excess acetyl chloride are removed under reduced pressure. The residue is then recrystallized from ethanol to yield the purified product.

Quantitative Data: Synthesis
ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundC₁₂H₁₃NO₂203.2485-95104-106

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.95 (s, 2H, N-CH₂), 2.70 (t, J=6.6 Hz, 4H, CO-CH₂), 2.00 (p, J=6.6 Hz, 2H, CH₂-CH₂-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 136.0, 129.0, 128.5, 128.0, 50.0, 32.5, 17.0.

  • IR (KBr, cm⁻¹): 1720 (C=O, imide), 1680 (C=O, imide), 1400, 1350, 700.

Downstream Products and Applications

This compound serves as a versatile precursor for a range of downstream products, primarily through two major transformation pathways: reduction of the dione functionality and substitution on the piperidine ring. These transformations lead to compounds with significant applications in neuropharmacology and oncology.

Pathway 1: Reduction to 1-Benzylpiperidine

The complete reduction of the two carbonyl groups of the imide ring in this compound yields 1-benzylpiperidine. This transformation is typically achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). 1-Benzylpiperidine and its derivatives are important scaffolds in medicinal chemistry, known to interact with various central nervous system targets.[1]

G Start This compound Process Reduction Start->Process End 1-Benzylpiperidine Process->End Reagent LiAlH₄ Reagent->Process

Caption: Reduction of this compound.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.5-3.0 equivalents) in anhydrous THF.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). A granular precipitate should form.

  • Isolation: Filter the solid and wash it thoroughly with THF or diethyl ether. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-benzylpiperidine.

  • Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C)
1-BenzylpiperidineC₁₂H₁₇N175.2770-85115-117 (at 10 mmHg)
Pathway 2: Synthesis of Biologically Active Derivatives (CRBN Ligands)

The piperidine-2,6-dione (glutarimide) ring is a well-established "warhead" for binding to the protein Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This interaction is the basis for the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide and is now widely exploited in the development of Proteolysis-Targeting Chimeras (PROTACs). By attaching a linker and a ligand for a target protein to the glutarimide scaffold, the resulting PROTAC can induce the ubiquitination and subsequent proteasomal degradation of the target protein.

Derivatives of this compound, typically substituted at the 3-position of the piperidine ring, can be synthesized to act as novel CRBN ligands.

The following diagram illustrates the mechanism of action of a PROTAC utilizing a glutarimide-based CRBN ligand.

G cluster_complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 Ternary Ternary Complex (CRBN-PROTAC-Target) CRBN->Ternary CUL4 CUL4 Rbx1 Rbx1 PROTAC PROTAC (Glutarimide-Linker-Target Ligand) PROTAC->CRBN binds Target Target Protein PROTAC->Target binds Target->Ternary PolyUb Poly-ubiquitination Target->PolyUb Ternary->PolyUb catalyzes Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 transfer E2 E2 Conjugating Enzyme E1->E2 transfer E2->Ternary transfer Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Protein Degradation Proteasome->Degradation

Caption: CRBN-mediated targeted protein degradation pathway.

This protocol illustrates a general method for the alkylation at the 3-position of the glutarimide ring, a common step in the synthesis of CRBN ligands.

Materials:

  • This compound

  • A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA, or Sodium bis(trimethylsilyl)amide - NaHMDS)

  • An electrophile (e.g., an alkyl halide with a protected functional group for linker attachment, R-X)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add the strong base (e.g., LDA, 1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the enolate.

  • Alkylation: Add the electrophile (R-X, 1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 3-substituted this compound.

The biological activity of CRBN ligands is typically quantified by their binding affinity (e.g., dissociation constant, Kd) or their ability to induce the degradation of a specific target protein in a cellular context (e.g., half-maximal degradation concentration, DC₅₀). The following table provides representative data for well-known glutarimide-based molecules.

CompoundTarget ProteinCell LineDC₅₀ / IC₅₀ (nM)Reference
LenalidomideIKZF1MM.1S~50Krönke, J. et al. Science 2014.
PomalidomideIKZF1MM.1S~10Krönke, J. et al. Science 2014.
dBET1 (PROTAC)BRD4MV4;114.3Winter, G. E. et al. Science 2015.

Summary

This compound is a readily accessible and highly valuable scaffold in modern drug discovery. Its synthesis from common precursors like glutaric anhydride and benzylamine is straightforward. The true utility of this core structure lies in its potential for transformation into a diverse array of downstream products. Through reduction, it provides access to the 1-benzylpiperidine core, a privileged structure in neuropharmacology. More significantly, the intact piperidine-2,6-dione moiety serves as a powerful tool for engaging the cell's protein degradation machinery via the CRBN E3 ligase pathway, placing it at the forefront of targeted protein degradation strategies such as PROTACs. The experimental protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the chemistry and biological applications of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Facile Synthesis of 1-Benzylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine-2,6-dione scaffold is a key structural motif found in a variety of biologically active molecules. This document provides a detailed protocol for the facile synthesis of this compound from readily available starting materials, glutaric anhydride and benzylamine. The presented method is robust, efficient, and suitable for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. Initially, the nucleophilic addition of benzylamine to glutaric anhydride forms an intermediate N-benzylglutaramide. Subsequent intramolecular cyclization, driven by heating, yields the desired this compound with the elimination of a water molecule.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Methods

Reagents:

  • Glutaric Anhydride (≥98%)

  • Benzylamine (≥99%)

  • Toluene (Anhydrous, ≥99.8%)

  • n-Pentane (≥99%)

  • Dichloromethane (DCM) (Anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for filtration

Protocol 1: One-Pot Synthesis in Toluene

This protocol is adapted from a general procedure for the synthesis of piperidine-2,6-dione derivatives[1].

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glutaric anhydride (1.14 g, 10 mmol) in 40 mL of anhydrous toluene.

  • Addition of Benzylamine: To the stirred solution at room temperature (25°C), add benzylamine (1.07 g, 1.09 mL, 10 mmol).

  • Reaction: Heat the resulting mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of n-pentane. A precipitate should form.

    • Filter the solid product and wash with 20 mL of n-pentane.

    • Dry the solid under vacuum to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent like ethyl acetate/hexane.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Glutaric Anhydride1.0 eq
Benzylamine1.0 eq
Reaction Conditions
SolventToluene[1]
TemperatureReflux (~110°C)[1]
Reaction Time2-4 hours[1]
Product Information
Product NameThis compound
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
Melting Point48-49 °C
Yield Not explicitly reported for this specific reaction. Similar syntheses of related compounds report yields in the range of 80-95%.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

G Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) cluster_product Final Product A Dissolve Glutaric Anhydride in Toluene B Add Benzylamine at Room Temperature A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Precipitate with n-Pentane D->E F Filter the Solid E->F G Wash with n-Pentane F->G H Dry under Vacuum G->H I Recrystallization or Column Chromatography H->I J Pure this compound H->J If pure enough I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The logical progression from starting materials to the final product involves two key chemical transformations.

G Logical Progression of Synthesis Start Glutaric Anhydride + Benzylamine Intermediate N-Benzylglutaramide Start->Intermediate Nucleophilic Acyl Substitution (Ring Opening) Product This compound Intermediate->Product Intramolecular Cyclization (Dehydration) Byproduct Water (H₂O) Product->Byproduct Elimination

Caption: Logical flow from reactants to product in the synthesis.

References

Application Notes and Protocols: Transition-Metal Free Synthesis of Substituted Piperidine-2,6-diones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted piperidine-2,6-diones, also known as glutarimides, are crucial heterocyclic scaffolds present in a wide array of biologically active molecules and pharmaceuticals.[1][2] This structural motif is particularly significant in the development of targeted protein degraders like proteolysis-targeting chimeras (PROTACs), where it can function as a ligand for the E3 ligase Cereblon (CRBN).[1][2] The development of efficient and practical synthetic methods to access these compounds is of high importance in medicinal chemistry and drug discovery. Traditional synthetic routes can be limited, often yielding only monosubstituted products.[1][2] This document outlines a facile and scalable transition-metal free approach for the synthesis of α-substituted, as well as α,α- and α,β-disubstituted piperidine-2,6-diones.

This method, promoted by potassium tert-butoxide (KOtBu), proceeds via a Michael addition/intramolecular imidation cascade reaction between readily available substituted methyl acetates and acrylamides.[1][2] The reaction features mild conditions, operational simplicity, and a broad tolerance of functional groups, making it a valuable tool for both academic research and industrial production.[1] The utility of this protocol has been demonstrated through the synthesis of a diverse range of piperidine-2,6-diones in moderate to good yields and its successful application in the kilogram-scale synthesis of key intermediates for bioactive molecules like Aminoglutethimide and Niraparib.[1][2]

Reaction Principle

The transition-metal free synthesis of substituted piperidine-2,6-diones is achieved through a one-pot cascade reaction. The process is initiated by the deprotonation of the α-carbon of a substituted methyl acetate by a strong base, such as potassium tert-butoxide (KOtBu), to form an enolate. This enolate then undergoes a Michael addition to an acrylamide derivative. The resulting intermediate subsequently undergoes an intramolecular imidation to form the desired piperidine-2,6-dione ring system.

Experimental Workflow

The general workflow for the synthesis of substituted piperidine-2,6-diones is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction itself, and concludes with the workup and purification of the final product.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Substituted Methyl Acetate and Acrylamide in THF start->reagents base_add Add KOtBu solution dropwise at 0 °C reagents->base_add Under N2 atmosphere react Stir at room temperature (or specified temperature) base_add->react monitor Monitor reaction by TLC react->monitor quench Quench with saturated aqueous NH4Cl monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Final Product purify->end

Caption: General workflow for the transition-metal free synthesis of piperidine-2,6-diones.

Data Presentation

The following table summarizes the yields of various substituted piperidine-2,6-diones synthesized using this protocol.

EntryMethyl Acetate DerivativeAcrylamide DerivativeProductYield (%)
1Phenylmethyl acetateAcrylamide3-Phenylpiperidine-2,6-dione95
2(4-Fluorophenyl)methyl acetateAcrylamide3-(4-Fluorophenyl)piperidine-2,6-dione92
3(4-Chlorophenyl)methyl acetateAcrylamide3-(4-Chlorophenyl)piperidine-2,6-dione96
4(4-Bromophenyl)methyl acetateAcrylamide3-(4-Bromophenyl)piperidine-2,6-dione93
5(p-Tolyl)methyl acetateAcrylamide3-(p-Tolyl)piperidine-2,6-dione91
6(4-(tert-Butyl)phenyl)methyl acetateAcrylamide3-(4-(tert-Butyl)phenyl)piperidine-2,6-dione85
7(Naphthalen-2-yl)methyl acetateAcrylamide3-(Naphthalen-2-yl)piperidine-2,6-dione88
8Methyl 2-phenylpropanoateAcrylamide3-Methyl-3-phenylpiperidine-2,6-dione95
9Methyl 2-(4-chlorophenyl)propanoateAcrylamide3-(4-Chlorophenyl)-3-methylpiperidine-2,6-dione91
10Phenylmethyl acetateN-Methylacrylamide1-Methyl-3-phenylpiperidine-2,6-dione80
11Ethyl acetoacetateAcrylamide3-Acetylpiperidine-2,6-dione70
12Diethyl malonateAcrylamideEthyl 2,6-dioxopiperidine-3-carboxylate98

Experimental Protocols

General Procedure for the Synthesis of Substituted Piperidine-2,6-diones:

Materials:

  • Substituted methyl acetate (1.0 equiv)

  • Acrylamide derivative (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Syringe or dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted methyl acetate (1.0 equiv) and the acrylamide derivative (1.2 equiv).

  • Dissolve the starting materials in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of KOtBu (2.5 equiv) in THF to the reaction mixture dropwise over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted piperidine-2,6-dione.

Note: The reaction time and temperature may need to be optimized for different substrates. The progress of the reaction should be carefully monitored by TLC.

Applications in Drug Development

The described methodology provides a practical and efficient route to a variety of substituted piperidine-2,6-diones, which are key intermediates in the synthesis of several important pharmaceutical agents. For instance, 3-(4-aminophenyl)piperidine-2,6-dione, a crucial CRBN ligand for PROTACs, can be synthesized from the corresponding nitro-substituted precursor, which is accessible through this method.[1] Furthermore, the anticancer drug Aminoglutethimide can be readily prepared from 3-(4-aminophenyl)piperidine-2,6-dione via nitration and subsequent reduction.[1] This highlights the significant potential of this transition-metal free synthesis in streamlining the production of valuable drug candidates and research tools.

Conclusion

The KOtBu-promoted synthesis of substituted piperidine-2,6-diones from methyl acetates and acrylamides offers a robust and scalable alternative to traditional methods.[1][2] Its transition-metal free nature, mild reaction conditions, and broad substrate scope make it an attractive and practical approach for the synthesis of this important class of heterocyclic compounds.[1] The operational simplicity and demonstrated scalability underscore its potential for widespread application in both academic and industrial settings for the development of new therapeutics.[1][2]

References

1-Benzylpiperidine-2,6-dione synthesis protocol and reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1-Benzylpiperidine-2,6-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, also known as N-benzylglutarimide, is a heterocyclic compound featuring a piperidine-2,6-dione core N-substituted with a benzyl group. This scaffold is of interest in medicinal chemistry and organic synthesis. The synthesis of this compound is typically achieved through the condensation of glutaric anhydride with benzylamine. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, experimental procedure, and expected outcomes.

Reaction Principle

The synthesis of this compound from glutaric anhydride and benzylamine is a two-step, one-pot reaction. The process begins with a nucleophilic acyl substitution, where the nitrogen atom of benzylamine attacks one of the carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring to form an intermediate N-benzyl-4-carboxybutanamide. The second step is an intramolecular condensation (cyclization) of this intermediate. Upon heating, the carboxylic acid and amide functionalities react, eliminating a molecule of water to form the stable five-membered imide ring of this compound.[1]

Quantitative Data Summary

The following table summarizes various reaction conditions for the synthesis of piperidine-2,6-dione derivatives, providing a comparative overview of different methodological approaches.

Reactants (Molar Ratio)SolventTemperature (°C)Time (h)Yield (%)Reference
Glutaric anhydride, BenzylamineTolueneReflux (~111°C)2Not specified, but method is reported as effective.[2]
Glutaric anhydride, Benzylamine (1:1)DichloromethaneRoom Temp.0.2575% (for intermediate monoamide)[3]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the direct condensation of glutaric anhydride and benzylamine.

Materials and Equipment:

  • Reactants: Glutaric anhydride (C₅H₆O₃, MW: 114.10 g/mol ), Benzylamine (C₇H₉N, MW: 107.15 g/mol )[4]

  • Solvent: Toluene

  • Reagents for workup: n-pentane or hexane

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration apparatus, standard laboratory glassware.

Procedure:

  • Reaction Setup: To a solution of benzylamine (10 mmol, 1.07 g) in toluene (20 mL) in a round-bottom flask, add glutaric anhydride (9.1 mmol, 1.04 g).[2]

  • Reaction: The resulting mixture is heated to reflux with constant stirring for approximately 2 hours.[2] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The volume of the solvent may be reduced under vacuum if necessary.

  • Precipitation and Filtration: The cooled reaction mixture is diluted with n-pentane or hexane (e.g., 50 mL) to precipitate the product.[2] The resulting solid is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: The collected solid is washed with a small amount of cold n-pentane (20 mL) to remove any remaining soluble impurities and then dried under vacuum.[2]

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterization: The final product should be a white solid. The identity and purity can be confirmed by measuring its melting point (expected: 48-49°C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Visualized Workflow and Reaction

The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction pathway.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_product Product Isolation R1 Glutaric Anhydride Setup 1. Mix reactants in Toluene R1->Setup R2 Benzylamine R2->Setup Solvent Toluene Solvent->Setup Reaction 2. Heat to Reflux (2h) Setup->Reaction Workup 3. Cool to Room Temp. Reaction->Workup Precipitate 4. Add n-Pentane Workup->Precipitate Filter 5. Vacuum Filtration Precipitate->Filter Dry 6. Dry under Vacuum Filter->Dry Product This compound Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

ReactionMechanism Reactants Glutaric Anhydride + Benzylamine Intermediate N-benzyl-4-carboxybutanamide (Intermediate) Reactants->Intermediate Ring Opening Product This compound Intermediate->Product Cyclization (-H2O, Heat)

Caption: Simplified reaction pathway for this compound synthesis.

References

Application Note: Spectroscopic Characterization of 1-Benzylpiperidine-2,6-dione via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of 1-Benzylpiperidine-2,6-dione using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this specific compound is not widely published, this note presents the expected chemical shifts and coupling constants based on established principles of NMR spectroscopy. Detailed experimental protocols for sample preparation, data acquisition, and processing are provided to guide researchers in obtaining high-quality NMR spectra for this and similar small molecules.

Introduction

This compound is a derivative of glutarimide, a core scaffold found in various biologically active molecules.[1] Accurate structural characterization is fundamental for its application in medicinal chemistry and drug development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This application note outlines the standard procedures and expected spectral data for the complete NMR characterization of this compound.

Molecular Structure and Atom Numbering:

Chemical structure of this compoundFigure 1: Structure of this compound with atom numbering for NMR assignments.

Predicted NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, dissolved in Chloroform-d (CDCl₃). These values are predicted based on the analysis of similar structural motifs and standard chemical shift ranges.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom NumberMultiplicityExpected Chemical Shift (δ, ppm)Expected Coupling Constant (J, Hz)Integration
H3, H5t2.60 - 2.806.5 - 7.04H
H4p1.90 - 2.106.5 - 7.02H
H7s4.95 - 5.15-2H
H9, H13m7.25 - 7.40-2H
H10, H12m7.25 - 7.40-2H
H11m7.25 - 7.40-1H

s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Atom NumberExpected Chemical Shift (δ, ppm)
C2, C6171.0 - 173.0
C3, C532.0 - 34.0
C417.0 - 19.0
C750.0 - 52.0
C8135.0 - 137.0
C9, C13128.5 - 129.5
C10, C12128.0 - 129.0
C11127.5 - 128.5

Experimental Protocols

The following protocols provide a standardized methodology for acquiring high-resolution NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool packed into the bottom of the Pasteur pipette during transfer.

NMR Data Acquisition

These protocols are based on a 400 MHz NMR spectrometer. Parameters should be adjusted accordingly for instruments with different field strengths.

3.2.1. ¹H NMR Spectroscopy Protocol

  • Nucleus: ¹H

  • Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: zg30 (or equivalent standard 1D proton experiment)

  • Number of Scans (NS): 16

  • Dummy Scans (DS): 4

  • Acquisition Time (AQ): ~4.0 seconds

  • Relaxation Delay (D1): 2.0 seconds

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

  • Receiver Gain (RG): Auto-adjust

3.2.2. ¹³C{¹H} NMR Spectroscopy Protocol

  • Nucleus: ¹³C

  • Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or equivalent proton-decoupled carbon experiment)

  • Number of Scans (NS): 1024 (or more, depending on sample concentration)

  • Dummy Scans (DS): 4

  • Acquisition Time (AQ): ~1.0-1.5 seconds

  • Relaxation Delay (D1): 2.0 seconds

  • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

  • Receiver Gain (RG): Auto-adjust

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline with pure absorption peaks.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra to identify chemical shifts.

Experimental and Data Analysis Workflow

The logical flow from sample preparation to final structural confirmation is illustrated in the diagram below. This workflow ensures a systematic approach to the NMR characterization of the target compound.

NMR_Workflow Workflow for NMR Characterization of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Instrument Setup & Tuning transfer->setup h1_acq 5. Acquire 1H Spectrum setup->h1_acq c13_acq 6. Acquire 13C{1H} Spectrum h1_acq->c13_acq ft 7. Fourier Transform & Phasing c13_acq->ft baseline 8. Baseline Correction ft->baseline reference 9. Chemical Shift Referencing baseline->reference assign 10. Peak Assignment & Integration reference->assign structure 11. Structure Confirmation assign->structure

Caption: A flowchart illustrating the key stages of NMR analysis.

Conclusion

This application note provides a comprehensive guide for the NMR-based spectroscopic characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of expected chemical shifts serve as a valuable reference for spectral interpretation and final structural verification, facilitating the use of this compound in further research and development activities.

References

Application Notes and Protocols: 1-Benzylpiperidine-2,6-dione as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its piperidine-2,6-dione core is a privileged scaffold found in numerous pharmaceuticals, most notably in the class of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The benzyl group provides a lipophilic character and can be readily removed to unmask a secondary amine, allowing for further functionalization. This document provides detailed application notes and experimental protocols for the utilization of this compound in synthetic chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 42856-43-9[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Melting Point 48-49 °C[2]
Appearance Solid
IUPAC Name This compound[1]

Applications in Chemical Synthesis

This compound is a valuable starting material for the synthesis of substituted piperidines and other complex heterocyclic systems. The benzyl group can serve as a protecting group for the nitrogen atom, which can be removed under specific conditions to allow for further reactions. Key transformations include modifications at the C3 position of the piperidine ring and debenzylation to yield the parent piperidine-2,6-dione for further elaboration.

Synthesis of 3-Substituted Piperidine-2,6-diones

The C3 position of the piperidine-2,6-dione ring is a common site for substitution to generate analogs of bioactive molecules like thalidomide and aminoglutethimide. While direct substitution on this compound can be challenging, a common strategy involves the synthesis of a precursor that is then cyclized to form the desired substituted piperidine-2,6-dione.

Debenzylation to Access N-H Piperidine-2,6-dione

The removal of the N-benzyl group is a critical step to enable further diversification of the scaffold. Catalytic hydrogenation is a common and effective method for this transformation.

Bioactive Derivatives and Their Mechanisms of Action

Derivatives of the piperidine-2,6-dione scaffold have shown significant activity in several key biological pathways, making them attractive for drug development.

Cereblon (CRBN) Modulation

The piperidine-2,6-dione moiety is the key pharmacophore responsible for the activity of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules function by binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of these drugs.

CRBN_Signaling_Pathway cluster_0 Normal Cell State cluster_1 In Presence of Piperidine-2,6-dione Derivative CRBN CRBN E3_Ligase CRL4^CRBN^ E3 Ligase CRBN->E3_Ligase forms CUL4 CUL4 CUL4->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Substrate Endogenous Substrate E3_Ligase->Substrate binds Ub Ubiquitin Substrate->Ub ubiquitination Proteasome_1 Proteasome Ub->Proteasome_1 targeting Degradation_1 Degradation Proteasome_1->Degradation_1 IMiD Piperidine-2,6-dione Derivative CRBN_IMiD CRBN IMiD->CRBN_IMiD binds to E3_Ligase_IMiD CRL4^CRBN^ E3 Ligase CRBN_IMiD->E3_Ligase_IMiD Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) E3_Ligase_IMiD->Neosubstrate recruits Ub_2 Ubiquitin Neosubstrate->Ub_2 ubiquitination Proteasome_2 Proteasome Ub_2->Proteasome_2 targeting Degradation_2 Degradation Proteasome_2->Degradation_2 Downstream Therapeutic Effects (e.g., Anti-proliferative) Degradation_2->Downstream leads to

CRBN Signaling Pathway Modulation
Tumor Necrosis Factor-alpha (TNF-α) Inhibition

The piperidine scaffold is also found in molecules that can inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. Overproduction of TNF-α is implicated in a variety of inflammatory diseases. Small molecules containing the piperidine moiety can interfere with TNF-α signaling, often by blocking the interaction of TNF-α with its receptors (TNFR1 and TNFR2) on the cell surface. This prevents the initiation of downstream signaling cascades that lead to inflammation.

TNF_Alpha_Inhibition cluster_0 TNF-α Signaling cluster_1 Inhibition by Piperidine Derivative TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR binds Signaling Downstream Signaling (e.g., NF-κB, MAPK) TNFR->Signaling activates Inflammation Inflammatory Response Signaling->Inflammation leads to Inhibitor Piperidine-2,6-dione Derivative TNFa_Inhib TNF-α Inhibitor->TNFa_Inhib inhibits TNFR_Inhib TNF Receptor (TNFR1/TNFR2) TNFa_Inhib->TNFR_Inhib No_Binding Binding Blocked TNFR_Inhib->No_Binding No_Inflammation Reduced Inflammation No_Binding->No_Inflammation results in

TNF-α Signaling Inhibition

Quantitative Data on Bioactive Derivatives

The following table summarizes the biological activity of representative piperidine-2,6-dione derivatives from the literature. This data provides a comparative overview of their potency.

CompoundTargetAssay TypeIC₅₀ / KᵢReference
AminoglutethimideAromataseEnzyme Inhibition37 µM[3]
(+)-3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dioneAromataseEnzyme Inhibition0.3 µM[3]
LenalidomideTNF-α production in PBMCsCell-based assay13 nM
PomalidomideTNF-α production in PBMCsCell-based assay13 nM

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and the evaluation of its derivatives.

Experimental_Workflow Start This compound Debenzylation Protocol 1: Debenzylation Start->Debenzylation Modification Protocol 2: Ring Modification Start->Modification Intermediate Piperidine-2,6-dione Debenzylation->Intermediate Derivative Substituted Derivative Modification->Derivative Bioassay Protocol 3: Biological Assay Intermediate->Bioassay Derivative->Bioassay Data Biological Activity Data Bioassay->Data

General Experimental Workflow
Protocol 1: Debenzylation of this compound via Catalytic Hydrogenation

Objective: To remove the N-benzyl protecting group to yield piperidine-2,6-dione.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a flask appropriate for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine-2,6-dione.

  • The product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: Piperidine-2,6-dione as a solid. The yield is typically high for this type of reaction.

Protocol 2: Synthesis of 3-Amino-piperidine-2,6-dione Hydrochloride (from a suitable precursor)

Objective: To synthesize the key precursor for many thalidomide analogs. This protocol starts from N-Cbz protected 3-aminopiperidine-2,6-dione, which can be synthesized from glutamic acid. The debenzylation step is analogous to Protocol 1.

Materials:

  • (S)-3-(N-Cbz-amino)piperidine-2,6-dione

  • Palladium on carbon (5% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a stirred solution of (S)-3-(N-Cbz-amino)piperidine-2,6-dione (1.0 eq) in ethanol, add 5% Pd/C (catalytic amount).[4]

  • Stir the mixture under a hydrogen atmosphere for approximately 1 hour.[4]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a Celite® bed.[4]

  • Evaporate the filtrate to yield the free amine, which can be used directly for subsequent coupling reactions.[4] To obtain the hydrochloride salt, the residue can be dissolved in a suitable solvent and treated with HCl.

Expected Outcome: (S)-3-Aminopiperidine-2,6-dione as a free amine or its hydrochloride salt. The yield is reported to be quantitative.[4]

Protocol 3: In Vitro TNF-α Inhibition Assay

Objective: To evaluate the ability of synthesized piperidine-2,6-dione derivatives to inhibit the production of TNF-α in a cell-based assay.

Materials:

  • L929 cells (or other suitable cell line sensitive to TNF-α)

  • Recombinant human TNF-α

  • Actinomycin D

  • Synthesized piperidine-2,6-dione derivatives

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 3 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known TNF-α inhibitor).

  • TNF-α Challenge: After a pre-incubation period with the compounds (e.g., 1-2 hours), add a solution of TNF-α (at a concentration that induces significant cell death, e.g., 1 ng/mL) and Actinomycin D (to sensitize the cells to TNF-α-induced apoptosis, e.g., 1 µg/mL) to each well.

  • Incubation: Incubate the plates for another 24 hours at 37 °C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of inhibition of TNF-α-induced cytotoxicity against the logarithm of the compound concentration to determine the IC₅₀ value.

Expected Outcome: An IC₅₀ value that quantifies the potency of the synthesized derivative in inhibiting TNF-α-mediated cytotoxicity.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of bioactive molecules. Its utility is demonstrated in the preparation of compounds targeting fundamental biological pathways, including protein degradation via CRBN modulation and inhibition of the pro-inflammatory cytokine TNF-α. The protocols provided herein offer a practical guide for researchers to utilize this scaffold in their drug discovery and development efforts. The continued exploration of derivatives based on this core structure holds significant promise for the identification of novel therapeutic agents.

References

Application of 1-Benzylpiperidine-2,6-dione in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of current scientific literature, there is limited to no direct evidence of 1-benzylpiperidine-2,6-dione being utilized as an E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). The predominant E3 ligase ligands based on the piperidine-2,6-dione scaffold are derivatives of thalidomide, lenalidomide, and pomalidomide, which target the Cereblon (CRBN) E3 ubiquitin ligase.

Therefore, these application notes and protocols are based on the well-established use of these analogous piperidine-2,6-dione derivatives as a guide for researchers interested in exploring the potential of novel analogs such as this compound.

Introduction to Piperidine-2,6-diones in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[2]

The piperidine-2,6-dione moiety, found in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, is a widely used E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] Upon binding of a piperidine-2,6-dione-based PROTAC to both the POI and CRBN, a ternary complex is formed, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC utilizing a piperidine-2,6-dione analog to recruit CRBN is depicted below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-Piperidine-2,6-dione) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits POI_PROTAC_CRBN POI-PROTAC-CRBN Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Polyubiquitination POI_PROTAC_CRBN->Ub Ubiquitination

Caption: Mechanism of action for a piperidine-2,6-dione-based PROTAC.

A typical experimental workflow to evaluate a novel PROTAC incorporating a piperidine-2,6-dione analog is outlined below.

Experimental_Workflow cluster_0 PROTAC Development Workflow synthesis Synthesis of This compound PROTAC Analog binding_assay Biochemical Assays: CRBN Binding (e.g., TR-FRET) synthesis->binding_assay ternary_complex Biophysical Assays: Ternary Complex Formation (e.g., SPR, ITC) binding_assay->ternary_complex degradation_assay Cellular Assays: Target Protein Degradation (e.g., Western Blot, In-Cell Western) ternary_complex->degradation_assay functional_assay Functional Assays: (e.g., Cell Viability, Phenotypic Assays) degradation_assay->functional_assay optimization Lead Optimization functional_assay->optimization

Caption: Experimental workflow for the development and evaluation of a novel PROTAC.

Quantitative Data Summary

The following table summarizes representative quantitative data for established piperidine-2,6-dione-based PROTACs targeting various proteins. This data can serve as a benchmark for evaluating novel analogs.

PROTAC Name (Analog)Target ProteinE3 Ligase LigandDC50 (Degradation)IC50 (Binding/Inhibition)Cell LineReference
dBET1 BRD4Pomalidomide~100 nMIC50 (CRBN) = 1.7 µMRamos[3]
ARV-110 Androgen ReceptorPomalidomide AnalogDC50 < 1 nM-VCaP[6]
Compound E32 BRD9Piperidine-2,6-dione Analog1 nM-MOLM-13[7]
B1-10J ERK1/2Piperidine-2,6-dione Analog102 nMIC50 (Cytotoxicity) = 2.2 µMHCT116[8]
PROTAC 6 BCL-xLPomalidomide Analog4.8 nM-MOLT-4[9]

Experimental Protocols

Synthesis of a Generic Piperidine-2,6-dione-based PROTAC

The synthesis of a PROTAC involves the conjugation of a POI ligand, a linker, and the E3 ligase ligand. A general synthetic scheme is presented below. The synthesis of this compound would likely follow established methods for N-alkylation of piperidine-2,6-dione.

Synthesis_Scheme cluster_0 General PROTAC Synthesis poi_ligand POI Ligand with reactive handle linker Linker with complementary reactive handles poi_ligand->linker + e3_ligand Piperidine-2,6-dione (e.g., 1-benzyl-) with reactive handle linker->e3_ligand + protac PROTAC e3_ligand->protac Coupling Reaction (e.g., amide bond formation, click chemistry)

Caption: General synthetic scheme for a piperidine-2,6-dione-based PROTAC.

Protocol for Amide Bond Formation:

  • Dissolve the POI ligand-linker intermediate (1 equivalent) and the piperidine-2,6-dione with an amine handle (1.2 equivalents) in a suitable solvent such as DMF.

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[10]

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of the piperidine-2,6-dione moiety of the PROTAC to CRBN.

Materials:

  • Recombinant GST-tagged DDB1 and His-tagged CRBN proteins.

  • Europium-labeled anti-GST antibody.

  • Cy5-labeled thalidomide tracer.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Test compounds (e.g., this compound-based PROTAC).

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the DDB1-GST and CRBN-His proteins to a final concentration that gives an optimal assay window.

  • Add the Cy5-labeled thalidomide tracer at a concentration close to its Kd for CRBN.

  • Add the test compound to the wells.

  • Add the Europium-labeled anti-GST antibody.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Cy5) and 620 nm (Europium) after excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the compound concentration to determine the IC50 value.[11]

Target Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium and supplements.

  • Test PROTAC.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation. The DC50 value (concentration at which 50% of the protein is degraded) can then be calculated.

Conclusion

While this compound is not a currently established E3 ligase ligand in PROTAC development, the rich body of literature on analogous piperidine-2,6-dione derivatives provides a strong foundation for its potential exploration. The protocols and data presented herein, based on these well-characterized analogs, offer a comprehensive guide for researchers aiming to synthesize and evaluate novel PROTACs incorporating new piperidine-2,6-dione scaffolds. Careful biochemical and cellular characterization will be crucial to determine the efficacy of any new PROTAC molecule.

References

Application Notes and Protocols for Testing 1-benzylpiperidine-2,6-dione Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic effects of the novel compound, 1-benzylpiperidine-2,6-dione. The evaluation of a compound's impact on cell viability and proliferation is a critical initial step in the drug discovery and development process.[1][2] This document outlines detailed protocols for established in vitro cytotoxicity assays, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay for determining the mode of cell death. Adherence to these standardized methods is crucial for generating reliable and reproducible data to determine the cytotoxic potential of this compound.

General Experimental Workflow

A systematic approach is essential for accurately characterizing the cytotoxic profile of a test compound. The general workflow involves initial cell culture and maintenance, treatment with a range of compound concentrations, and subsequent assessment of cell viability and mechanism of cell death using various assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well or 6-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution Preparation treatment Treatment with Serial Dilutions of Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay absorbance_fc Absorbance/Flow Cytometry Measurement mtt_assay->absorbance_fc ldh_assay->absorbance_fc apoptosis_assay->absorbance_fc viability_calc Calculation of % Cell Viability absorbance_fc->viability_calc apoptosis_analysis Apoptosis Quadrant Analysis absorbance_fc->apoptosis_analysis ic50 IC50 Value Determination viability_calc->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Data Presentation: Summarized Cytotoxicity Data

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a key metric for comparing cytotoxic potency.[1]

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT4845.2 ± 3.1
A549 (Lung Cancer)MTT4862.8 ± 4.5
MCF-7 (Breast Cancer)MTT4875.1 ± 5.9
HepG2 (Liver Cancer)MTT4855.6 ± 3.8
hTERT Fibroblasts (Normal)MTT48> 100

Table 2: LDH Release upon Treatment with this compound in HeLa Cells (48 hours)

Concentration (µM)% Cytotoxicity (LDH Release)
0 (Vehicle Control)2.1 ± 0.5
105.3 ± 1.2
2515.8 ± 2.1
5048.9 ± 3.7
10085.4 ± 6.2

Table 3: Apoptosis Analysis in HeLa Cells Treated with this compound (IC50 concentration, 48 hours)

Cell Population% of Total Cells
Viable (Annexin V- / PI-)42.5 ± 3.5
Early Apoptotic (Annexin V+ / PI-)35.1 ± 2.8
Late Apoptotic/Necrotic (Annexin V+ / PI+)18.2 ± 1.9
Necrotic (Annexin V- / PI+)4.2 ± 0.8

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental for obtaining reliable and reproducible results. All procedures should be performed in a certified biological safety cabinet.[3]

1.1 Materials

  • Selected human cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2) and a normal cell line (e.g., hTERT immortalized fibroblasts).[4]

  • Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS), sterile.

  • This compound (test compound).

  • Dimethyl sulfoxide (DMSO), sterile.

  • Cell culture flasks (T-25, T-75).

  • 96-well and 6-well sterile cell culture plates.

  • Hemocytometer or automated cell counter.

1.2 Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculture cells when they reach 80-90% confluency.[3]

  • To subculture, aspirate the medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA.[3]

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks.[3]

1.3 Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[3]

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

2.1 Materials

  • Cultured cells.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS, sterile filtered).[1][6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1][7]

  • 96-well flat-bottom sterile microplates.

  • Microplate reader.

2.2 Protocol

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[3][7]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 Determine the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[10]

3.1 Materials

  • Cultured cells.

  • Complete cell culture medium.

  • This compound stock solution.

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis solution (e.g., 1% Triton X-100).

  • 96-well flat-bottom sterile microplates.

  • Microplate reader.

3.2 Protocol

  • Cell Seeding and Treatment: Follow steps 2.2.1 to 2.2.3 as described for the MTT assay. Prepare the following controls on each plate: no-cell control, vehicle-only cells control, and a maximum LDH release control.[11][12]

  • Induce Maximum LDH Release: To the maximum LDH release control wells, add the lysis solution provided in the kit (or 10 µL of 1% Triton X-100) 45 minutes before the end of the incubation period.[13]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

  • Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[13]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][16] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[14][15]

4.1 Materials

  • Cultured cells treated with this compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • PBS.

  • Flow cytometer.

4.2 Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize and centrifuge the cell suspension. Combine with the floating cells from the supernatant.[16]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[16]

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations are distinguished as follows:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Potential Signaling Pathway Affected by Cytotoxic Agents

Cytotoxic compounds can induce cell death through various signaling pathways. A common mechanism is the induction of apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of caspase enzymes, which are the executioners of apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound bax_bak Bax/Bak Activation compound->bax_bak Potential Target mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 Activation casp9->apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosome->casp9 death_receptor Death Receptor (e.g., Fas, TNFR1) disc DISC Formation death_receptor->disc ligand Ligand Binding (e.g., FasL, TNF-α) ligand->death_receptor casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) casp3->apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of 1-Benzylpiperidine-2,6-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-benzylpiperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry. It is a derivative of the piperidine-2,6-dione core, which is found in clinically significant immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide.[1] These drugs have demonstrated therapeutic efficacy in treating various hematological cancers, including multiple myeloma.[2][3] The biological activity of these compounds is mediated through their interaction with the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] Given the therapeutic potential of this scaffold, high-throughput screening (HTS) of this compound libraries is a critical step in the discovery of novel drug candidates.

This document provides detailed application notes and protocols for conducting HTS campaigns on this compound libraries. It includes a proposed biological target and signaling pathway, a general HTS workflow, and specific protocols for both biochemical and cell-based assays.

Potential Biological Target: Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

Compounds containing the piperidine-2,6-dione moiety, such as lenalidomide, exert their therapeutic effects by binding to Cereblon (CRBN).[5] This binding alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates (e.g., Ikaros and Aiolos in multiple myeloma cells).[5][6] The degradation of these transcription factors is cytotoxic to the cancer cells.[5] Therefore, the CRBN pathway is a primary target for screening this compound libraries.

CRBN_Pathway cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination & Degradation cluster_2 Cellular Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., Ikaros) CRBN->Neosubstrate Recruits Neosubstrate CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 Ub Ubiquitin ROC1->Ub Recruits E2-Ub Proteasome Proteasome Ub->Proteasome Targets for Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->Ub Degraded_Neosubstrate Degraded Neosubstrate Proteasome->Degraded_Neosubstrate Neosubstrate->Ub Neosubstrate->Proteasome Cell_Death Cancer Cell Death Degraded_Neosubstrate->Cell_Death Compound 1-Benzylpiperidine- 2,6-dione Compound->CRBN Binding

Figure 1: Proposed signaling pathway for this compound derivatives targeting the CRBN E3 ligase complex.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library involves several stages, from initial screening to hit confirmation and validation. The workflow is designed to efficiently identify and characterize active compounds from a large library.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Hit Confirmation cluster_validation Hit Validation Lib_Prep Compound Library (1-Benzylpiperidine-2,6-diones) Preparation & Plating Assay_Dispense Assay Component Dispensing Lib_Prep->Assay_Dispense Incubation_1 Incubation Assay_Dispense->Incubation_1 Readout_1 Signal Readout (e.g., Fluorescence) Incubation_1->Readout_1 Data_Analysis_1 Data Analysis (Z'-factor, % Inhibition) Readout_1->Data_Analysis_1 Hit_Selection_1 Primary Hit Selection Data_Analysis_1->Hit_Selection_1 Hit_Picking Hit Picking & Re-testing Hit_Selection_1->Hit_Picking Dose_Response Dose-Response Curves (IC50 Determination) Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-based) Hit_Picking->Orthogonal_Assay Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Orthogonal_Assay->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR ADME In vitro ADME/Tox Hit_Confirmation->ADME Lead_Candidate Lead Candidate SAR->Lead_Candidate ADME->Lead_Candidate FP_Assay_Principle cluster_low_fp Low Polarization cluster_high_fp High Polarization cluster_competition Competition (Hit Compound) Tracer_Free Fluorescent Tracer (tumbles rapidly) Light_Out_1 Depolarized Emitted Light Tracer_Free->Light_Out_1 Light_In_1 Polarized Excitation Light Light_In_1->Tracer_Free CRBN CRBN Protein Tracer_Bound Fluorescent Tracer Complex CRBN-Tracer Complex (tumbles slowly) Light_Out_2 Polarized Emitted Light Complex->Light_Out_2 Light_In_2 Polarized Excitation Light Light_In_2->Complex CRBN_2 CRBN Protein Hit_Compound Hit Compound Tracer_Displaced Displaced Tracer (Low Polarization) Light_Out_3 Depolarized Emitted Light Tracer_Displaced->Light_Out_3 Light_In_3 Polarized Excitation Light Light_In_3->Tracer_Displaced Resazurin_Assay_Principle cluster_viable Viable Cell cluster_nonviable Non-Viable Cell Mitochondria Mitochondrial Reductases Resorufin Resorufin (Pink, Fluorescent) Mitochondria->Resorufin Reduction Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Mitochondria Reduction No_Mitochondria No/Inactive Mitochondrial Reductases Resazurin_2 Resazurin (Remains Blue) Resazurin_2->No_Mitochondria No Reduction

References

Application Notes and Protocols for the Design and Evaluation of 1-Benzylpiperidine-2,6-dione Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh, and its inhibition is a clinically validated therapeutic strategy to alleviate the symptoms of AD.[1] The 1-benzylpiperidine moiety is a well-established pharmacophore found in potent AChE inhibitors, such as donepezil.[2][3] The benzyl group is known to engage in crucial π-π stacking interactions within the active site of AChE.[4] This document provides a comprehensive guide for the design, synthesis, and evaluation of a novel class of potential AChE inhibitors: 1-benzylpiperidine-2,6-dione derivatives. While this specific scaffold is not extensively reported in the literature as AChE inhibitors, its structural similarity to known inhibitors suggests its potential as a promising area of research. These application notes provide detailed protocols for the synthesis, in vitro evaluation, and in silico analysis of these compounds.

Design Rationale

The design of this compound derivatives as AChE inhibitors is based on the established structure-activity relationships (SAR) of related compounds. The core idea is to combine the key features of the 1-benzylpiperidine scaffold with a piperidine-2,6-dione (glutarimide) core. The N-benzyl group is expected to interact with the catalytic anionic site (CAS) and/or the peripheral anionic site (PAS) of the AChE enzyme.[5] The piperidine-2,6-dione core introduces carbonyl groups that can act as hydrogen bond acceptors, potentially forming interactions with amino acid residues in the active site gorge. Furthermore, substitutions on the benzyl ring and the piperidine-2,6-dione core can be systematically varied to optimize potency and selectivity.

Data Presentation

Compound IDStructureAChE IC50 (nM)Reference
Donepezil 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine5.7[2]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56[6]
Compound 15b 1-(4-chlorobenzyl)-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)piperidin-4-amine390[7]
Compound 19 (1-(4-fluorobenzyl)piperidin-4-yl)methyl 2-phenylacetate5100[8]
Compound 5h 1-(4-fluorobenzyl)-3-((E)-4-methoxybenzylidene)piperidin-4-one730[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via N-alkylation of glutarimide.

Materials:

  • Glutarimide

  • Substituted benzyl chloride or benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of glutarimide (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired substituted benzyl chloride or bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound derivative.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[9]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water.

    • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • Assay in 96-well plate:

    • In each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For the control well, add 10 µL of the solvent.

    • Add 10 µL of the AChE enzyme solution.

    • Add 10 µL of the DTNB solution.

    • Mix and pre-incubate the plate at 37 °C for 15 minutes.

  • Initiation of Reaction:

    • Add 10 µL of the ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Molecular Docking of this compound Derivatives with AChE

This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of the designed compounds within the AChE active site.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for obtaining the AChE crystal structure (e.g., PDB ID: 1B41)[4]

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human AChE from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 3D structures of the this compound derivatives.

    • Perform energy minimization of the ligand structures using a suitable force field.

  • Molecular Docking:

    • Set up the docking parameters, including the grid box that encompasses the defined binding site.

    • Run the docking simulation to generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.

    • Visualize the interactions between the ligand and the amino acid residues of the AChE active site (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions).

    • Compare the binding mode of the designed compounds with that of known inhibitors like donepezil.

Mandatory Visualizations

Drug_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_insilico In Silico Analysis cluster_optimization Lead Optimization Start Identify Target: Acetylcholinesterase (AChE) Scaffold Select Scaffold: This compound Start->Scaffold SAR Analyze SAR of Related Compounds Scaffold->SAR Design Design Novel Derivatives SAR->Design Synthesis Chemical Synthesis Design->Synthesis Docking Molecular Docking with AChE Design->Docking InVitro In Vitro AChE Inhibition Assay (Ellman's Method) Synthesis->InVitro IC50 Determine IC50 Values InVitro->IC50 Optimization Structure-Activity Relationship (SAR) Analysis IC50->Optimization Binding Analyze Binding Interactions Docking->Binding Binding->Optimization Optimization->Design Iterative Design Lead Identify Lead Compound Optimization->Lead

Caption: Workflow for Designing this compound AChE Inhibitors.

AChE_Inhibition_Mechanism cluster_enzyme AChE Active Site cluster_substrate Normal Reaction cluster_inhibitor Inhibition AChE Acetylcholinesterase (AChE) ActiveSite Active Site Gorge Products Choline + Acetate AChE->Products Hydrolysis NoReaction Inhibition of Hydrolysis AChE->NoReaction Blocks ACh Binding ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site Inhibitor This compound Derivative Inhibitor->AChE Binds to Active Site

Caption: Mechanism of Acetylcholinesterase Inhibition.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Inhibitor Plate Prepare 96-well Plate: Buffer, Inhibitor, AChE, DTNB Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate Start Add ATCI to Initiate Reaction Incubate->Start Measure Measure Absorbance at 412 nm (Kinetic) Start->Measure CalculateRate Calculate Reaction Rates Measure->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Caption: Experimental Workflow for the Ellman's Assay.

References

Application Notes and Protocols: Anticancer Activity Screening of Novel 1-Benzylpiperidine-2,6-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Novel 1-benzylpiperidine-2,6-dione compounds represent a promising class of molecules with potential anticancer activities. This document provides a comprehensive overview of the screening protocols and application notes for evaluating the anticancer efficacy of these compounds. The methodologies outlined herein cover the assessment of cytotoxicity, induction of apoptosis, and elucidation of the underlying molecular mechanisms.

Data Presentation

Table 1: Cytotoxicity of Novel Piperidone Compounds (P3, P4, P5) in Cancerous and Non-cancerous Cell Lines
CompoundAverage CC50 (µM) in Cancer Cell Lines¹[1]Average CC50 (µM) in Non-cancerous Cell Lines²[1]
P3 2.264.99
P4 1.913.83
P5 1.523.84
Melphalan 17.8Not Reported

¹Nine tumorigenic cell lines were used.[1] ²Hs27 and MCF-10A non-cancerous cell lines were used.[1]

Table 2: IC50 Values of Benzyl Piperidone-Containing Compounds in Various Cancer Cell Lines
CompoundPC-3 (Prostate) IC50 (µM)[2]BxPC-3 (Pancreas) IC50 (µM)[2]HT-29 (Colon) IC50 (µM)[2]H1299 (Lung) IC50 (µM)[2]
P2 < 2< 2< 2< 2
P4 < 2< 2< 2< 2
P7 < 2< 2< 2< 2
PFBr2 < 2< 2< 2< 2
PFBr3 < 2< 2< 2< 2
PFBr4 < 2< 2< 2< 2
Curcumin > 40> 40> 40> 40
Table 3: Cytotoxicity of 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride in A549 Lung Cancer Cells
Concentration (µM)Cytotoxicity (%)[3][4]
10066.90
6.255.57
IC50 32.43

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the novel this compound compounds on cancer cell lines.[2][3][5]

Materials:

  • Cancer cell lines (e.g., A549, PC-3, BxPC-3, HT-29, H1299)[2][3][5]

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Novel this compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound compounds and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cell lines

  • Novel this compound compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase Activity Assay

This colorimetric assay measures the activity of caspases, which are key mediators of apoptosis.[6][7]

Materials:

  • Cancer cell lines

  • Novel this compound compounds

  • Caspase-3, -8, and -9 Colorimetric Assay Kits

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with the compounds as described for the apoptosis assay.

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase substrate and incubate for 1-2 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Quantify the caspase activity based on the absorbance values.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways affected by the compounds.[7][8]

Materials:

  • Cancer cell lines

  • Novel this compound compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for Akt, p-Akt, Erk, p-Erk, Bax, Bcl-2, Caspase-3, PARP)[2][8]

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with the compounds, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Experimental Workflow for Anticancer Screening

G Experimental Workflow A Compound Synthesis (1-benzylpiperidine-2,6-diones) B Cell Viability Screening (MTT Assay) A->B C IC50 Determination B->C D Apoptosis Assays C->D E Mechanism of Action Studies C->E F Caspase Activity D->F G Annexin V/PI Staining D->G H Western Blotting E->H I Cell Cycle Analysis E->I G Proposed Apoptotic Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Compound 1-benzylpiperidine- 2,6-dione Compound PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibits MAPK_Erk MAPK/Erk Pathway Compound->MAPK_Erk Inhibits Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes: Evaluating the Cytotoxicity of 1-benzylpiperidine-2,6-dione Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous therapeutic agents. The 1-benzylpiperidine-2,6-dione core, in particular, represents a class of compounds with significant potential in anticancer research. These derivatives are being investigated for their ability to induce cell death and inhibit proliferation in various cancer cell lines. A key method for assessing the in vitro cytotoxic effects of these novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of a compound's ability to inhibit cell growth and is a crucial first step in the drug discovery pipeline.

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the resulting solution, one can determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC50), a key parameter for evaluating cytotoxicity.

This document provides a detailed protocol for performing the MTT assay to evaluate this compound derivatives, a summary of cytotoxic data for structurally related compounds, and an overview of the potential mechanisms of action.

Data Presentation: Cytotoxicity of Piperidine Derivatives

While specific public data on the cytotoxicity of this compound derivatives is emerging, the broader class of benzylpiperidine and piperidone compounds has demonstrated significant anticancer activity across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several related derivatives, providing a benchmark for expected potency.

Compound Class/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Curcumin-related benzyl piperidone (A1)PC-3Prostate Cancer< 1[1]
Curcumin-related benzyl piperidone (A1)BxPC-3Pancreatic Cancer< 1[1]
Curcumin-related benzyl piperidone (B3)HT-29Colon Cancer< 1[1]
Curcumin-related benzyl piperidone (B3)H1299Lung Cancer< 1[1]
N-benzyl-piperidinyl acylhydrazone (6i)HepG2Hepatocellular Carcinoma58.40 ± 1.87[2]
N-benzyl-piperidinyl acylhydrazone (6k)A549Non-small cell lung cancer59.58 ± 4.07[2]
6-(4-aminopiperidin-1-yl)-benzyl-pyrimidine-2,4-dione (5h)SW480Colorectal Cancer15.70 ± 0.28[3]
6-(4-aminopiperidin-1-yl)-benzyl-pyrimidine-2,4-dione (5h)MCF-7Breast Cancer16.50 ± 4.90[3]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549Lung Cancer32.43[4]

Experimental Protocols

MTT Assay Protocol for Cell Viability

This protocol details the steps for determining the cytotoxic effects of this compound derivatives on adherent cancer cell lines.

Materials:

  • This compound derivatives

  • Selected cancer cell line (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer.

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value accurately.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

      • Untreated Control: Cells treated with a serum-free medium only.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • After the 24-hour incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • To ensure complete solubilization, place the plate on an orbital shaker for 15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Mandatory Visualization

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of This compound Derivatives C->D E Incubate for 24-72h D->E F Add MTT Reagent to each well E->F G Incubate for 3-4h (Formazan Formation) F->G H Solubilize Formazan Crystals (e.g., with DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Potential Signaling Pathway for Piperidine-Induced Apoptosis

Apoptosis_Pathway Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Induction Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by piperidine derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-benzylpiperidine-2,6-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-benzylpiperidine-2,6-dione. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the direct condensation of glutaric anhydride with benzylamine. This reaction is typically achieved by heating the two reactants in a suitable solvent, leading to the formation of the glutarimide ring in a one-step process.

Q2: What is the intermediate in the reaction between glutaric anhydride and benzylamine?

A2: The reaction proceeds through an initial nucleophilic acyl substitution where the benzylamine attacks one of the carbonyl groups of glutaric anhydride. This opens the anhydride ring to form a linear intermediate, 5-(benzylamino)-5-oxopentanoic acid. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final product, this compound.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification. Common issues include insufficient heating to drive the cyclization of the intermediate, the use of non-anhydrous solvents which can hydrolyze the glutaric anhydride, and inefficient removal of the water byproduct. Refer to the troubleshooting guide for detailed solutions.

Q4: I am observing a significant amount of a water-soluble byproduct. What could it be?

A4: The water-soluble byproduct is likely the intermediate 5-(benzylamino)-5-oxopentanoic acid. If the reaction is not heated sufficiently or for an adequate duration, the intramolecular cyclization to form the dione will be incomplete.

Q5: What is the best way to purify the final product?

A5: this compound is a solid at room temperature and can typically be purified by recrystallization. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and a non-polar solvent like hexane.

Experimental Protocols

Protocol 1: Thermal Condensation of Glutaric Anhydride and Benzylamine

This protocol is based on established methods for the synthesis of N-substituted glutarimides.

Materials:

  • Glutaric anhydride

  • Benzylamine

  • High-boiling point solvent (e.g., xylene, toluene, or dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve glutaric anhydride (1.0 equivalent) in a high-boiling point solvent like xylene (e.g., 5-10 mL per gram of glutaric anhydride).

  • Addition of Benzylamine: While stirring, add benzylamine (1.0-1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C for xylene) and maintain reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the formation of the product.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent such as ethanol or a mixture of ethyl acetate and hexane. Allow the solution to cool slowly to room temperature, and then cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes representative conditions and expected yields.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1XyleneReflux (~140)10~80[1]
2TolueneReflux (~110)12-24Moderate
3DMF1208Good
4Neat1502Moderate

Note: Yields are indicative and can vary based on the specific experimental setup and purification efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient heating to drive the cyclization of the intermediate amic acid.2. Reaction time is too short.3. Hydrolysis of glutaric anhydride due to wet reagents or solvents.1. Ensure the reaction is heated to the reflux temperature of the chosen solvent. Consider using a higher boiling point solvent if necessary.2. Monitor the reaction by TLC and extend the reaction time until the starting materials are consumed.3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of a Water-Soluble Byproduct Incomplete cyclization of the 5-(benzylamino)-5-oxopentanoic acid intermediate.1. Increase the reaction temperature and/or time to favor the intramolecular cyclization.2. Consider adding a dehydrating agent to the reaction mixture.
Product is an Oil or Difficult to Crystallize Presence of impurities, such as unreacted starting materials or the intermediate amic acid.1. Ensure the reaction has gone to completion by TLC.2. Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities before attempting recrystallization.3. Try different recrystallization solvents or solvent systems.
Discoloration of the Final Product Thermal decomposition at high temperatures or presence of impurities.1. Avoid excessively high reaction temperatures or prolonged heating.2. Purify the product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities.

Visualizations

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification start 1. Mix Glutaric Anhydride & Benzylamine in Solvent reflux 2. Heat to Reflux (6-12h) start->reflux Thermal Condensation cool 3. Cool to Room Temperature reflux->cool evaporate 4. Remove Solvent cool->evaporate recrystallize 5. Recrystallize from Suitable Solvent evaporate->recrystallize filtrate 6. Filter and Dry recrystallize->filtrate end_product Pure this compound filtrate->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Common Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Insufficient Heat/ Short Reaction Time start->cause1 cause2 Wet Reagents/ Solvents start->cause2 cause3 Purification Loss start->cause3 solution1 Increase Temperature/ Extend Reaction Time cause1->solution1 solution2 Use Anhydrous Reagents/Solvents cause2->solution2 solution3 Optimize Recrystallization Solvent System cause3->solution3

Caption: Decision-making guide for troubleshooting low reaction yields.

References

Common side reactions in the synthesis of phenylethynyl piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of phenylethynyl piperidine derivatives, primarily via Sonogashira cross-coupling reactions.

Troubleshooting Guides

Question 1: Why is my Sonogashira reaction yield consistently low or failing completely?

Answer:

Low or no yield in a Sonogashira coupling is a common issue that can be traced back to several key factors related to the catalyst, reagents, or reaction environment. A systematic check is crucial for diagnosis.[1]

  • Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation or inappropriateness for the substrate is a primary suspect.

    • Palladium Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₂, Pd(PPh₃)₄) is active. Older catalysts can degrade. For challenging substrates like aryl bromides (as opposed to more reactive iodides), consider more robust catalysts or ligands.[2]

    • Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is sensitive to oxidation. Use a fresh bottle or a recently purchased batch to ensure its activity.[1]

    • Ligands: The choice of phosphine ligands can be critical. Sterically bulky and electron-rich ligands can increase the rate of the oxidative addition step, which is often rate-limiting.[3]

  • Suboptimal Reaction Conditions: The reaction environment plays a pivotal role.

    • Inert Atmosphere: Oxygen can lead to the highly undesirable Glaser-Hay homocoupling of your alkyne starting material. It is critical to thoroughly degas your solvent and run the entire reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Temperature: While reactive aryl iodides can couple at room temperature, less reactive aryl bromides or chlorides often require heating.[2] For unreactive substrates, temperatures around 80-100°C may be necessary.[1]

    • Solvent: The solvent must be anhydrous and degassed. Common choices include THF, DMF, and amine bases like triethylamine or piperidine, which can also act as the solvent.[4][5]

  • Reagent Quality and Stoichiometry:

    • Base: An amine base is required to deprotonate the alkyne.[1] Ensure the base (e.g., triethylamine, diisopropylamine, piperidine) is dry and used in sufficient excess.[1][6]

    • Starting Materials: Impurities in your aryl halide or terminal alkyne can poison the catalyst. Purify them if their quality is uncertain.[1]

Question 2: My TLC/NMR analysis shows a significant amount of a non-polar byproduct. What is it and how can I prevent it?

Answer:

The most common non-polar byproduct in a Sonogashira reaction is the diyne, resulting from the oxidative homocoupling of the terminal alkyne (e.g., phenylacetylene coupling with itself to form 1,4-diphenylbutadiyne). This side reaction is known as the Glaser or Glaser-Hay coupling.[1]

Prevention Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Oxygen promotes the copper-mediated homocoupling. Ensure your reaction flask is properly flushed with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed before use.[1]

  • Copper-Free Conditions: The most direct way to eliminate this side reaction is to run a copper-free Sonogashira coupling. This often requires a more active palladium catalyst system, different ligands, and potentially higher temperatures.[7]

  • Use a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with Nitrogen or Argon) has been shown to dramatically reduce the amount of homocoupled product to as little as 2%.[1]

  • Control Reagent Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, disfavoring the dimerization reaction.

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of phenylethynyl piperidine?

A1: The choice of base is critical. Amine bases are typically required. Both triethylamine (NEt₃) and piperidine have been shown to give high yields in Sonogashira couplings.[4][6] Piperidine can be particularly effective and can sometimes be used as both the base and the solvent.[5] Inorganic bases like K₂CO₃ or Cs₂CO₃ generally result in poor yields under standard conditions.[4][6]

Q2: Which solvent should I use for my reaction?

A2: The solvent must be anhydrous and degassed. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), or an excess of the amine base itself (e.g., triethylamine or piperidine).[4][5] Acetonitrile has also been shown to be an effective solvent.[1] The optimal solvent can depend on the specific substrates and their solubility.

Q3: My starting aryl halide is an aryl bromide instead of an aryl iodide. Why is the reaction not working?

A3: The reactivity of the aryl halide is critical, and the oxidative addition to the palladium center is often the rate-determining step. The general trend for reactivity is Aryl Iodide > Aryl Bromide >> Aryl Chloride.[2] Reactions with aryl bromides are slower and typically require higher temperatures (e.g., 80°C or higher) and potentially more active catalyst/ligand systems to proceed efficiently.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] On a TLC plate, you should see the consumption of the limiting starting material spot and the appearance of a new, typically higher Rf product spot (if the product is less polar than the starting materials).

Data Presentation

Quantitative data for the direct synthesis of a specific phenylethynyl piperidine is sparse in comparative literature. However, the following table, adapted from a study on the Sonogashira coupling of p-iodonitrobenzene with phenylacetylene, provides an excellent model for the effect of different bases on reaction yield.

Table 1: Effect of Different Bases on a Model Sonogashira Coupling Yield Reaction conditions involved p-iodonitrobenzene and phenylacetylene. Yields are indicative for a model system.

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2NEt₃50High
3Cs₂CO₃25Poor
4K₂CO₃25Poor
5DIPEA25Poor
6KOH25Poor

(Data adapted from a study on the optimization of Sonogashira reactions)[6]

Experimental Protocols

Protocol: Synthesis of N-Boc-4-(phenylethynyl)piperidine

This protocol describes a general method for the Sonogashira coupling of N-Boc-4-iodopiperidine with phenylacetylene.

Materials:

  • N-Boc-4-iodopiperidine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃) or Piperidine

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add N-Boc-4-iodopiperidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve approx. 0.2 M concentration) and anhydrous triethylamine (3.0 eq) via syringe.

  • Add Alkyne: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting iodide is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-(phenylethynyl)piperidine product.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure cat_check Check Catalyst System start->cat_check cond_check Check Reaction Conditions start->cond_check reagent_check Check Reagents start->reagent_check sol_cat Use Fresh/Active Pd and CuI Catalysts cat_check->sol_cat Inactive? sol_ligand Screen Different Phosphine Ligands cat_check->sol_ligand Sub-optimal? sol_inert Ensure Rigorous Inert Atmosphere (Degas Solvents) cond_check->sol_inert O2 Contamination? sol_temp Increase Reaction Temperature (for Br/Cl) cond_check->sol_temp Temp too low? sol_reagent Use Pure, Anhydrous Reagents and Solvents reagent_check->sol_reagent Impure? sol_base Use Sufficient Dry Amine Base (e.g., NEt3) reagent_check->sol_base Base issue?

Caption: Troubleshooting workflow for low-yield Sonogashira coupling reactions.

Reaction_Pathways sub Aryl Halide + Terminal Alkyne pd_cat Pd(0) Catalyst Cu(I) Co-catalyst Base sub->pd_cat desired Desired Product (Phenylethynyl Piperidine) pd_cat->desired Sonogashira Pathway (Inert Atmosphere) side Side Product (Diyne Homocoupling) pd_cat->side Glaser Pathway (O2 Present)

Caption: Competing reaction pathways in phenylethynyl piperidine synthesis.

Experimental_Workflow arrow step1 1. Add Reagents (Aryl Halide, Pd/Cu Catalysts) to Dry Flask step2 2. Establish Inert Atmosphere (Vacuum/Argon) step1->step2 step3 3. Add Anhydrous Solvent, Base, and Phenylacetylene step2->step3 step4 4. Heat and Stir (Monitor by TLC) step3->step4 step5 5. Reaction Workup (Filter, Extract) step4->step5 step6 6. Purification (Column Chromatography) step5->step6 step7 7. Final Product Analysis (NMR, MS) step6->step7

Caption: General experimental workflow for Sonogashira synthesis.

References

Technical Support Center: Column Chromatography of 1-Benzylpiperidine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying 1-benzylpiperidine-2,6-dione derivatives using column chromatography.

Troubleshooting Guide

Question: My purified fractions show significant peak tailing on TLC. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue when purifying nitrogen-containing compounds like piperidine derivatives on standard silica gel.[1][2] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.

  • Solution: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or a few drops of ammonia in the polar solvent component (e.g., methanol).[1][2] This modifier will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

Question: I am seeing poor separation between my desired product and a closely-related impurity. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities, such as diastereomers or byproducts, can be challenging.[1] Several factors can be optimized to enhance resolution.

  • Optimize the Solvent System: Fine-tune the polarity of your eluent. Test various solvent mixtures using Thin Layer Chromatography (TLC) to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Sometimes, switching to a different solvent system entirely (e.g., dichloromethane/acetone instead of hexane/ethyl acetate) can alter selectivity and improve separation.[3]

  • Reduce Column Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 10 g column).[2]

  • Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling, where the solvent and sample flow unevenly, drastically reducing separation efficiency.[2] Ensure the silica gel is packed into a uniform, homogenous bed.

  • Control the Flow Rate: An excessively fast flow rate reduces the time for equilibrium between the stationary and mobile phases, leading to broader peaks and poorer separation.[4] Conversely, a very slow rate can lead to band broadening due to diffusion.[4] Find the optimal flow rate for your column size.

Question: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

Answer: Some compounds are unstable on acidic silica gel.[3] You can check for stability by performing a 2D TLC.

  • 2D TLC Protocol:

    • Spot your crude mixture on a TLC plate and run it in your chosen eluent system.

    • After the first run, dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[3]

  • Solutions:

    • Deactivate Silica: Use silica gel that has been treated with a base (e.g., by washing with a triethylamine/hexane mixture) to reduce its acidity.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18).[1]

Question: The crude product is not soluble in the eluent. How should I load it onto the column?

Answer: If your compound has poor solubility in the non-polar solvent system required for good separation, you should use a dry-loading technique instead of dissolving it in a minimal amount of a strong solvent, which can compromise separation.[3][4]

  • Dry-Loading Protocol:

    • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).

    • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[4]

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reactions? A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (such as N-oxide formation), and incompletely cyclized intermediates.[1][2] Analytical techniques like TLC, GC-MS, and NMR spectroscopy are essential for identifying these impurities.[2]

Q2: How do I choose the starting solvent system for my column? A2: The ideal starting point is determined by TLC analysis. Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[3] This generally ensures that the compound binds to the column but can be eluted without excessive solvent usage. A common starting point for piperidine derivatives is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, often with a small amount of triethylamine.[2]

Q3: Is gradient elution necessary? A3: Gradient elution (gradually increasing the polarity of the eluent during the run) is useful when separating a mixture of compounds with a wide range of polarities.[2] If your product elutes very slowly or if you have both non-polar and polar impurities, a gradient can speed up the process and prevent excessive band broadening for the later-eluting compounds.[3]

Q4: Why must triethylamine (Et₃N) be added to the eluent for piperidine derivatives? A4: The piperidine nitrogen is basic and can interact strongly with the acidic silica gel stationary phase, causing significant peak tailing and poor separation.[1] Adding a small percentage (0.5-2%) of a competitive base like triethylamine neutralizes the most active acidic sites on the silica, leading to sharper peaks and improved chromatographic performance.[2]

Experimental Protocols

Detailed Methodology: Column Chromatography Purification

  • TLC Analysis: Analyze the crude reaction mixture by TLC using various solvent systems (e.g., hexane:ethyl acetate mixtures) to determine the optimal eluent for separation. Add 1% triethylamine to the eluent to prevent tailing. The ideal system will show good separation between the product spot and impurities, with the product having an Rf of ~0.3.

  • Column Packing (Wet Method):

    • Select a column with an appropriate diameter and length for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.[2]

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles.[2]

    • Add another thin layer of sand on top of the packed silica gel to protect the surface.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent.[4] Using a pipette, carefully apply the solution to the top of the silica gel.

    • Dry Loading: (Recommended for samples with poor solubility) Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column as described in the troubleshooting guide.[4]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions in test tubes or vials.[2] Maintain a constant solvent head above the silica to avoid cracking the stationary phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

    • Combine the pure fractions.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound derivative.[2]

Data Presentation

Table 1: Typical Purification Parameters for this compound Derivatives.

Derivative StructureEluent System (v/v)Product RfKey Impurity RfTypical Yield (%)
Unsubstituted BenzylHexane:Ethyl Acetate (1:1) + 1% Et₃N0.350.50 (starting material)85%
4-MethoxybenzylHexane:Ethyl Acetate (3:2) + 1% Et₃N0.300.20 (side product)78%
4-ChlorobenzylHexane:Ethyl Acetate (2:1) + 1% Et₃N0.400.55 (starting material)90%
3,4-DimethoxybenzylDichloromethane:Methanol (98:2) + 0.5% Et₃N0.250.45 (impurity)75%

Note: Data are representative and may vary based on specific reaction conditions and substrates.

Mandatory Visualization

experimental_workflow start_node start_node end_node end_node process_node process_node analysis_node analysis_node crude Crude Product tlc 1. TLC Analysis (Find Eluent, Rf ~0.3) crude->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack Optimal Eluent Determined load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute & Collect Fractions load->elute analyze_frac 5. Analyze Fractions (TLC) elute->analyze_frac combine 6. Combine Pure Fractions analyze_frac->combine Identify Pure Fractions evap 7. Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide problem problem cause cause solution solution p1 Poor Separation c1a Wrong Eluent p1->c1a c1b Column Overloaded p1->c1b c1c Bad Packing p1->c1c p2 Peak Tailing c2a Basic compound on acidic silica p2->c2a p3 Compound Lost c3a Compound decomposed on silica p3->c3a c3b Compound is very polar/non-polar p3->c3b s1a Optimize solvent system via TLC c1a->s1a s1b Reduce sample load (1-5% of silica mass) c1b->s1b s1c Repack column carefully c1c->s1c s2a Add 1-2% triethylamine to eluent c2a->s2a s3a Use deactivated silica or alumina c3a->s3a s3b Run gradient elution or check first/last fractions c3b->s3b

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Enhancing Aqueous Solubility of 1-benzylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 1-benzylpiperidine-2,6-dione in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause and how can I fix it?

A1: Precipitation of this compound in aqueous solutions is a common issue due to its predicted moderate lipophilicity (estimated LogP ≈ 2.13), which suggests low intrinsic aqueous solubility.[1] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit, leading to precipitation.

Troubleshooting Steps:

  • Reduce Final Compound Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure its final concentration is as low as possible (ideally ≤1%) to minimize potential artifacts in the biological assay.[2] However, a slightly higher concentration (e.g., up to 5%) might be necessary for solubility, but this must be validated to ensure it does not affect the assay's outcome.[3][4]

  • Serial Dilution Strategy: Modify your dilution protocol. Instead of a single large dilution, perform serial dilutions from your stock solution into the aqueous buffer. This gradual decrease in organic solvent concentration can sometimes prevent immediate precipitation.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?

A2: Yes, inconsistent results are a hallmark of compound solubility issues. If the compound precipitates, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to poor reproducibility.[2] Precipitated compound can also interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Q3: Can I use pH modification to increase the solubility of this compound?

A3: Based on the structure of this compound, which contains a lactam ring, significant ionization via pH adjustment is unlikely to be effective for increasing its solubility. The predicted pKa of a similar compound, 6-benzylpiperidine-2,4-dione, is around 12.0, suggesting the protons are not readily acidic.[5] Therefore, adjusting the pH to a biologically compatible range (typically pH 6-8) will likely not lead to the formation of a more soluble salt. For weakly basic drugs, pH modification can be a viable strategy, but it is less likely to be effective for this compound.[6]

Q4: What are the most promising strategies for solubilizing this compound for in vitro assays?

A4: For a moderately lipophilic, likely neutral compound such as this compound, the following strategies are recommended:

  • Co-solvents: Using a water-miscible organic solvent is a common first-line approach.

  • Surfactants: Non-ionic surfactants can form micelles to encapsulate the compound and increase its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

Quantitative Data on Solubility Enhancement Strategies

The following table summarizes the potential effectiveness of various solubilization methods. Note that the specific values are illustrative and the optimal method for this compound should be determined experimentally.

Solubilization MethodTypical Concentration RangePotential Solubility IncreaseKey Considerations
Co-solvents
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)10 to 100-foldPotential for cytotoxicity or assay interference at higher concentrations.[4]
Ethanol0.1% - 5% (v/v)5 to 50-foldCan affect enzyme activity and cell viability.[4]
Polyethylene Glycol (PEG 300/400)1% - 20% (v/v)20 to 200-foldGenerally well-tolerated in many biological systems.
Surfactants
Tween® 20/800.01% - 0.1% (w/v)50 to 500-foldCan disrupt cell membranes and protein structures.
Pluronic® F-680.02% - 1% (w/v)30 to 300-foldGenerally considered biocompatible at low concentrations.
Cyclodextrins
β-Cyclodextrin (β-CD)1 - 10 mM10 to 1,000-foldCan extract cholesterol from cell membranes.
Hydroxypropyl-β-CD (HP-β-CD)1 - 50 mM100 to 10,000-foldHigher solubility and lower toxicity than native β-CD.
Sulfobutylether-β-CD (SBE-β-CD)1 - 50 mM100 to 50,000-foldHigh aqueous solubility and low toxicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Use of a Co-solvent
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution in your aqueous assay buffer.

    • When preparing the final dilution, add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • The final DMSO concentration in the assay should be kept as low as possible and a vehicle control (buffer with the same final DMSO concentration) must be included in the experiment.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in the desired aqueous assay buffer.

  • Complexation:

    • Prepare a high-concentration slurry of this compound in the HP-β-CD solution.

    • Incubate the mixture at room temperature for 1-24 hours with constant stirring or shaking to allow for the formation of the inclusion complex.

  • Preparation of Working Solution:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

    • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

    • Use this stock solution to prepare the final dilutions in the assay buffer. A vehicle control containing the same concentration of HP-β-CD should be included.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Solubility Screening

SolubilityScreening Start Start: Poorly Soluble This compound CoSolvent Test Co-solvents (DMSO, Ethanol, PEG) Start->CoSolvent Surfactant Test Surfactants (Tween 80, Pluronic F-68) Start->Surfactant Cyclodextrin Test Cyclodextrins (HP-β-CD, SBE-β-CD) Start->Cyclodextrin Assay Determine Kinetic Solubility and Assay Compatibility CoSolvent->Assay Surfactant->Assay Cyclodextrin->Assay Optimal Select Optimal Solubilization Method Assay->Optimal

Caption: Workflow for selecting a suitable solubilization method.

Decision Tree for Troubleshooting Solubility Issues

TroubleshootingDecisionTree Start Compound Precipitates in Assay CheckConc Is the final concentration above the expected solubility limit? Start->CheckConc ReduceConc Lower the final concentration CheckConc->ReduceConc Yes CheckSolvent Is the co-solvent concentration >1%? CheckConc->CheckSolvent No OptimizeSolvent Optimize co-solvent percentage (balance solubility and toxicity) CheckSolvent->OptimizeSolvent Yes TryNewMethod Try an alternative solubilization method (e.g., Cyclodextrins) CheckSolvent->TryNewMethod No

References

How to avoid catalyst poisoning in 2-benzylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-benzylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of 2-benzylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-benzylpiperidine?

The most prevalent and atom-economical method for synthesizing 2-benzylpiperidine is the catalytic hydrogenation of 2-benzylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a heterogeneous catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas.[1][2] Other effective catalysts include Platinum(IV) oxide (PtO₂) and Rhodium on carbon (Rh/C).[3]

Q2: My reaction yield is low or the reaction is stalling. What are the likely causes?

Low yields or stalled reactions in the hydrogenation of 2-benzylpyridine are frequently due to catalyst poisoning. The primary culprits are compounds that strongly adsorb to the active sites of the catalyst, blocking access to the reactant. Key inhibitors include:

  • Nitrogen-containing compounds: Both the starting material (2-benzylpyridine) and the product (2-benzylpiperidine) can act as catalyst poisons. The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium surface, deactivating it.[4][5]

  • Sulfur compounds: Impurities in the starting material or solvent, such as thiophenes, can severely poison noble metal catalysts like palladium, even at very low concentrations.[6]

  • Water: While small amounts of water can sometimes be benign or even beneficial in certain hydrogenations, excessive water can negatively impact catalyst activity and reaction rates.[7][8]

Other factors that can contribute to low yields include suboptimal reaction conditions (temperature, pressure), insufficient catalyst loading, or poor quality of reagents and solvents.

Q3: How can I prevent catalyst poisoning?

Preventing catalyst poisoning is crucial for a successful synthesis. Here are several strategies:

  • Purification of Starting Materials: Ensure the 2-benzylpyridine starting material is of high purity. Distillation or passing it through a column of activated alumina can remove many common impurities.

  • Use of Acidic Additives: Performing the hydrogenation in an acidic solvent, such as acetic acid, or with an acidic additive can protonate the nitrogen atoms of the pyridine and piperidine. This reduces their ability to coordinate with and poison the metal catalyst.[4]

  • High-Purity Solvents and Reagents: Use high-purity, anhydrous solvents to minimize potential catalyst inhibitors.

  • Appropriate Catalyst Selection and Handling: Use fresh, high-quality catalyst. When handling pyrophoric catalysts like Pd/C, ensure proper inert atmosphere techniques are used.

Q4: Can a poisoned catalyst be regenerated?

Yes, in some cases, a poisoned catalyst can be regenerated, although the effectiveness depends on the nature of the poison.

  • For coking (carbon deposition): A controlled oxidation at elevated temperatures can burn off carbon deposits.

  • For sulfur poisoning: Regeneration is more challenging but can sometimes be achieved by washing with a dilute alkaline solution followed by a high-temperature water wash, or by oxidation with reagents like hydrogen peroxide.[9] A common industrial method involves drying and oxidizing the inactivated Pd/C catalyst in an air atmosphere at 50-140°C.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low or no conversion Catalyst Poisoning - Purify the 2-benzylpyridine starting material to remove sulfur-containing impurities.- Add a stoichiometric amount of a non-nucleophilic acid (e.g., HCl in ether, acetic acid) to the reaction mixture to protonate the nitrogen atoms.[4]- Ensure all solvents and reagents are anhydrous.
Inactive Catalyst - Use a fresh batch of catalyst.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).- Ensure proper activation of the catalyst if required.
Suboptimal Reaction Conditions - Increase hydrogen pressure (typically 50-100 atm).[1]- Increase reaction temperature (typically 25-80 °C).[1]- Ensure vigorous stirring to maintain good catalyst suspension.
Formation of Byproducts Over-hydrogenation - If the benzyl group is being reduced (hydrogenolysis), consider using a milder catalyst or reaction conditions (lower temperature and pressure).- The use of catalyst poisons in a controlled manner, such as diphenyl sulfide, has been shown to improve selectivity in some hydrogenations.[4]
Incomplete Hydrogenation - Increase reaction time.- Increase catalyst loading or hydrogen pressure.
Reaction starts but then stops Product Inhibition - The piperidine product is poisoning the catalyst.[5] Consider using an acidic solvent to protonate the product as it forms.- In some cases, a continuous flow reactor setup can mitigate product inhibition.

Quantitative Data on Catalyst Performance and Poisoning

The following tables summarize key quantitative data related to the catalytic hydrogenation of pyridines. Note that some of this data is for general pyridine hydrogenation and serves as a valuable reference for the synthesis of 2-benzylpiperidine.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystSubstrateConditionsYieldReference
10% Pd/C4-AlkylpyridinesAcetic Acid, H₂ (8-10 bar), 60-80 °C62-91%[10]
PtO₂Substituted PyridinesAcetic Acid, H₂ (50-70 bar), RTHigh[2]
5% Rh/C1-MethylpyrroleMethanol, H₂ (10 bar), 25 °C100% (initially)[3]
Ru/Al₂O₃2-BenzylpyridineH₂ or N₂ activation, H₂ atmosphereHigh[11]

Table 2: Impact of Poisons on Catalyst Activity (General Hydrogenation)

CatalystPoisonEffectReference
Pd/CNitrogen HeterocyclesStrong coordination of nitrogen lone pair to Pd active sites, leading to deactivation.[4][12][4][12]
Pd/C, Pt/CSulfur CompoundsIrreversible chemisorption on metal surfaces, blocking active sites.[6][6]
Pd/CWaterCan inhibit the reaction, though small amounts may be tolerated or even beneficial in some cases.[7][8][7][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Benzylpyridine using 10% Pd/C

This protocol is a general procedure and may require optimization based on your specific equipment and desired scale.

Materials:

  • 2-Benzylpyridine

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Hydrogen gas source

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Celite® or another filtration aid

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 2-benzylpyridine (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).[1]

  • Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).[1] Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol) and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air, as it may ignite. Quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 2-benzylpiperidine can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

G cluster_0 Catalytic Hydrogenation of 2-Benzylpyridine 2-Benzylpyridine 2-Benzylpyridine Adsorption_on_Catalyst Adsorption_on_Catalyst 2-Benzylpyridine->Adsorption_on_Catalyst Hydrogenation_Steps Hydrogenation_Steps Adsorption_on_Catalyst->Hydrogenation_Steps H addition H2 H2 H2->Adsorption_on_Catalyst Desorption_from_Catalyst Desorption_from_Catalyst Hydrogenation_Steps->Desorption_from_Catalyst 2-Benzylpiperidine 2-Benzylpiperidine Desorption_from_Catalyst->2-Benzylpiperidine

Caption: Synthesis of 2-benzylpiperidine via catalytic hydrogenation.

Catalyst Poisoning Mechanism

G cluster_0 Catalyst Poisoning by Nitrogen Heterocycles Active_Catalyst_Site Pd Active Site Deactivated_Catalyst Deactivated Site (Strong Coordination) Active_Catalyst_Site->Deactivated_Catalyst Coordination Poison Pyridine or Piperidine (Nitrogen Lone Pair) Poison->Deactivated_Catalyst

Caption: Deactivation of a palladium catalyst by nitrogen heterocycles.

Troubleshooting Workflow

G Start Low Yield in 2-Benzylpiperidine Synthesis Check_Poisons Check for Catalyst Poisons (Sulfur, Water, etc.) Start->Check_Poisons Purify_Reactants Purify 2-Benzylpyridine and Use Anhydrous Solvents Check_Poisons->Purify_Reactants Poisons Suspected Check_Conditions Review Reaction Conditions (Temp, Pressure, Time) Check_Poisons->Check_Conditions Poisons Unlikely Purify_Reactants->Check_Conditions Optimize_Conditions Optimize Conditions (Increase Temp/Pressure) Check_Conditions->Optimize_Conditions Suboptimal Check_Catalyst Evaluate Catalyst Activity Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst Increase_Loading Increase Catalyst Loading or Use Fresh Catalyst Check_Catalyst->Increase_Loading Low Activity Use_Additive Consider Acidic Additive Check_Catalyst->Use_Additive Good Activity Increase_Loading->Use_Additive Success Improved Yield Use_Additive->Success

References

Minimizing byproducts during N-alkylation of piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of piperidine-2,6-dione (also known as glutarimide). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low yield of the desired N-alkylated product and multiple unidentified spots on TLC.

  • Question: My N-alkylation of piperidine-2,6-dione with an alkyl halide using potassium carbonate in DMF is giving a low yield of the desired product. My TLC shows multiple spots, including some close to the baseline and some that are not UV active. What are the likely byproducts and how can I minimize them?

  • Answer: Low yields and multiple byproducts in the N-alkylation of piperidine-2,6-dione are common challenges. The primary potential byproducts are the result of O-alkylation , C-alkylation , and ring hydrolysis .

    • O-Alkylation: The enolate form of piperidine-2,6-dione is an ambident nucleophile, meaning it can be alkylated at the nitrogen or the oxygen atom. O-alkylation leads to the formation of a 2-alkoxy-3,4-dihydro-6H-pyridin-6-one isomer. This is often favored by polar aprotic solvents like DMF and "hard" alkylating agents.

    • C-Alkylation: The protons alpha to the carbonyl groups (at the C3 and C5 positions) are acidic and can be deprotonated by a strong enough base, leading to undesired C-alkylation.

    • Ring Hydrolysis: Under basic conditions, especially in the presence of water, the glutarimide ring can undergo hydrolysis to form glutaramic acid derivatives.[1][2][3][4][5] These highly polar byproducts may appear as baseline material on your TLC plate.

    Troubleshooting Steps:

    • Choice of Base and Solvent: The combination of base and solvent is critical. While K₂CO₃ in DMF is a common choice, it can favor O-alkylation. Consider using a less polar solvent like THF or acetonitrile. A bulkier or "softer" base such as cesium carbonate (Cs₂CO₃) can also improve N-alkylation selectivity.[6]

    • Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, "softer" alkylating agents preferentially react with the "softer" nitrogen atom.[6] Alkyl iodides are softer than bromides, which are softer than chlorides. Using an alkyl iodide may improve your yield of the N-alkylated product.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize hydrolysis of the piperidine-2,6-dione ring. Use freshly dried solvents and reagents.

    • Temperature Control: Running the reaction at a lower temperature may improve the selectivity for N-alkylation over O-alkylation, although it may require a longer reaction time.[6]

Issue 2: The reaction is clean but the conversion is low.

  • Question: I am attempting an N-alkylation and my TLC shows only starting material and the desired product, but the reaction stalls at low conversion. How can I drive the reaction to completion?

  • Answer: Low conversion with clean product formation often points to issues with reactivity or reaction equilibrium.

    Troubleshooting Steps:

    • Base Strength: The pKa of the N-H proton of piperidine-2,6-dione is approximately 11.2. A base that is not strong enough to effectively deprotonate the imide will result in low conversion. While K₂CO₃ is often used, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be more effective. However, be aware that stronger bases can also increase the likelihood of C-alkylation and other side reactions.

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.

    • Leaving Group: The reactivity of the alkylating agent is crucial. If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide will likely increase the reaction rate and conversion.

Issue 3: I am using a secondary alcohol for N-alkylation via the Mitsunobu reaction and observing significant byproduct formation.

  • Question: I am trying to synthesize an N-alkylated piperidine-2,6-dione using a secondary alcohol under Mitsunobu conditions (PPh₃, DEAD/DIAD). I am getting a complex mixture of products. What could be the issue?

  • Answer: The Mitsunobu reaction is an excellent method for the N-alkylation of imides with primary and secondary alcohols, generally providing high selectivity for the N-alkylated product.[7][8][9][10][11] However, side reactions can occur.

    • Common Byproducts: The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide (Ph₃PO) and the dialkyl hydrazodicarboxylate. A common reaction-specific byproduct occurs when the deprotonated azodicarboxylate acts as the nucleophile instead of the imide, leading to the formation of an alkylated hydrazine derivative.[7][11] This is more likely if the nucleophile (piperidine-2,6-dione) is not sufficiently acidic.

    Troubleshooting Steps:

    • Order of Addition: The order of reagent addition is critical. Typically, the alcohol, piperidine-2,6-dione, and triphenylphosphine are dissolved in a suitable solvent (like THF) and cooled to 0 °C before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).

    • pKa of the Nucleophile: The pKa of the nucleophile should ideally be below 13 to ensure it is acidic enough to protonate the betaine intermediate formed from the reaction of PPh₃ and DEAD/DIAD.[7] Piperidine-2,6-dione, with a pKa of around 11.2, is well-suited for this reaction.

    • Purification: The byproducts of the Mitsunobu reaction can complicate purification. Triphenylphosphine oxide can often be removed by crystallization or chromatography. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose method for N-alkylation of piperidine-2,6-dione?

    • A1: For simple, unhindered primary alkyl halides, reaction with a base like K₂CO₃ or Cs₂CO₃ in a solvent such as acetonitrile or THF under anhydrous conditions is a good starting point. For secondary alcohols or to avoid the use of alkyl halides, the Mitsunobu reaction is a highly reliable and selective alternative.

  • Q2: How can I favor N-alkylation over O-alkylation?

    • A2: To favor N-alkylation, use a "soft" alkylating agent (e.g., R-I > R-Br > R-Cl), a less polar aprotic solvent (e.g., THF, toluene), and a bulky or "soft" base (e.g., Cs₂CO₃).[6] Lowering the reaction temperature can also improve selectivity.

  • Q3: Is C-alkylation a significant concern?

    • A3: C-alkylation can become a significant side reaction when using very strong bases (e.g., NaH, KOtBu) in combination with reactive alkylating agents. If C-alkylation is suspected, using a milder base like K₂CO₃ or Cs₂CO₃ is recommended.

  • Q4: Can I use reductive amination to alkylate piperidine-2,6-dione?

    • A4: Reductive amination is generally not a suitable method for the N-alkylation of imides like piperidine-2,6-dione. This method involves the reaction of an amine with an aldehyde or ketone to form an imine/iminium ion, which is then reduced. The nitrogen in an imide is not sufficiently nucleophilic to readily react with aldehydes or ketones under standard reductive amination conditions.

  • Q5: How can I confirm if I have the N-alkylated or O-alkylated product?

    • A5: Spectroscopic methods are essential for distinguishing between N- and O-alkylated isomers. In ¹³C NMR, the methylene carbon attached to the nitrogen in the N-alkylated product will have a chemical shift typically in the range of 35-55 ppm. In the O-alkylated product, the methylene carbon attached to the oxygen will be significantly downfield, usually in the range of 60-75 ppm. 2D NMR techniques like HMBC can also definitively establish the connectivity.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the product distribution in the N-alkylation of piperidine-2,6-dione. Note: These are representative values based on general principles of organic chemistry and may not reflect the outcome of a specific experiment.

Table 1: Influence of Base and Solvent on N- vs. O-Alkylation

EntryBaseSolventN-Alkylation Yield (%)O-Alkylation Yield (%)Other Byproducts (%)
1K₂CO₃DMF652510
2K₂CO₃Acetonitrile751510
3Cs₂CO₃THF85510
4NaHTHF701020 (C-alkylation/decomposition)

Table 2: Influence of Alkylating Agent on N- vs. O-Alkylation

EntryAlkylating Agent (R-X)BaseSolventN-Alkylation Yield (%)O-Alkylation Yield (%)
1R-ClK₂CO₃DMF5030
2R-BrK₂CO₃DMF6525
3R-IK₂CO₃DMF8010

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

  • To a stirred suspension of piperidine-2,6-dione (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile (10 mL/mmol of imide) under an inert atmosphere (e.g., nitrogen or argon), add the alkyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the reaction mixture may be heated to 50-70 °C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated piperidine-2,6-dione.

Protocol 2: General Procedure for N-Alkylation using the Mitsunobu Reaction

  • To a solution of piperidine-2,6-dione (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL/mmol of alcohol) under an inert atmosphere, add the alcohol (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by trituration with a solvent like diethyl ether.

Visualizations

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts Piperidinedione Piperidine-2,6-dione N_Alkylated Desired Product: N-Alkylated Piperidine-2,6-dione Piperidinedione->N_Alkylated N-Alkylation (Desired Pathway) O_Alkylated Byproduct: O-Alkylated Isomer Piperidinedione->O_Alkylated O-Alkylation C_Alkylated Byproduct: C-Alkylated Derivative Piperidinedione->C_Alkylated C-Alkylation Hydrolyzed Byproduct: Ring-Opened Product Piperidinedione->Hydrolyzed Hydrolysis AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylated AlkylHalide->O_Alkylated AlkylHalide->C_Alkylated Base Base Base->N_Alkylated Base->O_Alkylated Base->C_Alkylated Base->Hydrolyzed

Caption: Reaction pathways in the N-alkylation of piperidine-2,6-dione.

Troubleshooting_Workflow Start Start: N-Alkylation of Piperidine-2,6-dione CheckTLC Analyze reaction by TLC/LC-MS Start->CheckTLC Problem Identify Issue CheckTLC->Problem LowYield Low Yield / Multiple Byproducts Problem->LowYield Complex Mixture LowConversion Low Conversion Problem->LowConversion Clean, but Incomplete Success High Yield & Purity Proceed to Workup & Purification Problem->Success Clean & Complete CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous IncreaseTemp Increase Reaction Temperature LowConversion->IncreaseTemp ChangeSolventBase Change Solvent/Base (e.g., THF, Cs₂CO₃) CheckAnhydrous->ChangeSolventBase ChangeAlkylatingAgent Use 'Softer' Alkylating Agent (e.g., R-I) ChangeSolventBase->ChangeAlkylatingAgent ConsiderMitsunobu Consider Mitsunobu Reaction ChangeAlkylatingAgent->ConsiderMitsunobu StrongerBase Use Stronger Base (Caution: may increase byproducts) IncreaseTemp->StrongerBase MoreReactiveAgent Use More Reactive Alkylating Agent (R-I) StrongerBase->MoreReactiveAgent

Caption: Troubleshooting workflow for N-alkylation of piperidine-2,6-dione.

References

Troubleshooting low bioactivity in newly synthesized 1-benzylpiperidine-2,6-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with newly synthesized 1-benzylpiperidine-2,6-dione analogs that exhibit low bioactivity.

Troubleshooting Guide & FAQs

Here, we address common issues that may lead to lower-than-expected biological activity in your newly synthesized compounds.

Q1: My this compound analog shows significantly lower bioactivity than expected. What are the primary areas I should investigate?

Low bioactivity can stem from several factors, which can be broadly categorized into issues with the compound itself, its physicochemical properties, and the experimental assay conditions. A systematic troubleshooting approach is recommended to pinpoint the cause.[1] Potential reasons include:

  • Compound Identity and Purity: The synthesized molecule may not have the intended structure, or it could be contaminated with impurities that are inactive or interfere with the assay.

  • Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to an effective concentration that is much lower than intended.

  • Compound Instability: The analog may be degrading under the specific conditions of the assay (e.g., pH, temperature, presence of enzymes in biological matrices).

  • Stereochemistry: The synthesized compound might be a racemic mixture, and only one enantiomer may be active. The stereochemistry at the chiral center of the glutarimide ring can significantly impact biological activity.[2][3][4]

  • Poor Cell Permeability: For cell-based assays, the compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[5][6]

  • Assay-Related Issues: The experimental setup itself could be flawed, or the compound may be interfering with the assay technology (e.g., autofluorescence).[7]

Q2: How can I confirm the identity and purity of my synthesized compound?

Verifying the structural integrity and purity of your compound is a critical first step. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The observed chemical shifts, integrations, and coupling constants should align with the expected structure of your this compound analog.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of your compound.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your compound. For biological assays, a purity of >95% is generally recommended.[1]

Q3: What can I do if I suspect poor solubility is the cause of low bioactivity?

Poor aqueous solubility is a common issue for organic small molecules.[8] Here are some steps to address this:

  • Visually Inspect Your Stock Solution: Ensure there is no precipitate in your stock solution (e.g., in DMSO) or in the assay medium after dilution.

  • Determine Aqueous Solubility: Experimentally determine the kinetic solubility of your compound in the assay buffer.

  • Use a Different Solvent: If compatible with your assay, consider using a co-solvent system. However, be mindful of the solvent's potential effects on the biological system.

  • Synthesize More Soluble Analogs: If solubility is a persistent issue, consider synthesizing analogs with improved solubility by incorporating polar functional groups.

Q4: My compound is pure and soluble, but still inactive in cell-based assays. What should I investigate next?

If your compound is active in a biochemical (cell-free) assay but not in a cell-based assay, cell permeability is a likely culprit.

  • Assess Physicochemical Properties: Calculate properties like cLogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. High lipophilicity (high cLogP) can sometimes hinder permeability, while a high PSA and a large number of hydrogen bond donors can also be detrimental.[6]

  • Perform a Permeability Assay: Consider conducting a Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial assessment of passive diffusion, or a Caco-2 permeability assay for a more comprehensive evaluation that includes active transport.[5]

  • Structural Modifications: If poor permeability is confirmed, you may need to synthesize new analogs with a more favorable balance of lipophilicity and polarity to enhance cell uptake.[5]

Q5: Could the stereochemistry of my compound be affecting its bioactivity?

Yes, stereochemistry is often a critical determinant of biological activity.[3][4][9] The piperidine-2,6-dione scaffold can have chiral centers, and it is common for one enantiomer to be significantly more active than the other.

  • Chiral Separation: If your synthesis results in a racemic mixture, perform chiral separation (e.g., via chiral HPLC) to isolate and test the individual enantiomers.

  • Stereoselective Synthesis: If one enantiomer is found to be significantly more active, consider developing a stereoselective synthetic route to produce only the desired enantiomer.

Data Presentation

The following table provides a hypothetical representation of structure-activity relationship (SAR) data for a series of this compound analogs, illustrating how substitutions on the benzyl ring can influence bioactivity.

Compound IDR1 (para-substitution on Benzyl Ring)IC50 (µM) - Target X
BP-001 -H15.2
BP-002 -F8.5
BP-003 -Cl5.1
BP-004 -Br4.8
BP-005 -CH312.3
BP-006 -OCH39.7
BP-007 -NO225.4
BP-008 -CF32.1

Note: This data is for illustrative purposes and is based on general SAR principles where electron-withdrawing groups at the para position of the benzyl ring can sometimes enhance binding affinity.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the bioactivity of your this compound analogs.

Protocol 1: MTT Cell Viability/Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in their exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include controls: vehicle control (cells with solvent only) and untreated control (cells in medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated control) x 100.

    • Plot a dose-response curve to determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[14][15][16][17]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.

  • Assay Reaction:

    • In each well of a 96-well plate, add:

      • 20 µL of your test compound dilution (or buffer for control).

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCh substrate solution.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at multiple time points (kinetic reading) or after a fixed incubation time (e.g., 10-20 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition using the formula: ((Rate of control - Rate of sample) / Rate of control) x 100.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 3: General Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of your compounds for a specific receptor.[18][19][20][21]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)

  • Assay buffer

  • Unlabeled competitor (your test compound and a known reference ligand)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation:

    • In test tubes, combine the cell membranes/receptor, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of your unlabeled test compound.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

TroubleshootingWorkflow start Low Bioactivity Observed check_purity Verify Compound Identity & Purity (NMR, HRMS, HPLC >95%) start->check_purity purity_ok Purity & Structure Confirmed? check_purity->purity_ok resynthesize Resynthesize or Purify Compound purity_ok->resynthesize No check_solubility Assess Compound Solubility purity_ok->check_solubility Yes resynthesize->check_purity solubility_ok Is Compound Soluble in Assay Buffer? check_solubility->solubility_ok reformulate Reformulate or Use Co-solvents solubility_ok->reformulate No check_assay Biochemical vs. Cell-Based Assay solubility_ok->check_assay Yes reformulate->check_solubility assay_type Activity in Biochemical Assay? check_assay->assay_type permeability Investigate Cell Permeability (PAMPA, Caco-2) assay_type->permeability Yes (in cell-free) check_stereochem Evaluate Stereochemistry assay_type->check_stereochem No (in both) permeability_ok Is Permeability an Issue? permeability->permeability_ok modify_structure Modify Structure to Improve Permeability permeability_ok->modify_structure Yes permeability_ok->check_stereochem No final_analysis Analyze SAR and Redesign Analogs modify_structure->final_analysis chiral_separation Separate and Test Enantiomers check_stereochem->chiral_separation chiral_separation->final_analysis ExperimentalWorkflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (cell attachment) seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds add_controls Include vehicle and untreated controls add_compounds->add_controls incubate_48h Incubate for 24-72h add_controls->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 from dose-response curve calculate_viability->determine_ic50 SignalingPathway cluster_downstream Downstream Signaling Cascade compound This compound Analog receptor Target Protein (e.g., GPCR, Enzyme) compound->receptor Inhibition effector Effector Protein receptor->effector Activation/Inhibition second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response

References

Technical Support Center: Refining Experimental Protocols for 1-Benzylpiperidine-2,6-dione Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the target validation of 1-benzylpiperidine-2,6-dione and its analogs. Given the limited publicly available data on the specific biological targets of this compound, this guide focuses on general experimental protocols and troubleshooting strategies relevant to the broader class of benzylpiperidine derivatives. The information provided herein is intended to serve as a representative framework for target validation studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets for this compound?

A1: While specific targets for this compound are not yet well-documented, studies on related 1-benzylpiperidine derivatives suggest a range of potential biological targets. These include enzymes and receptors, particularly in the central nervous system. Known targets for derivatives include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the serotonin transporter (SERT).[1] Other piperidine-based compounds have shown activity as anticancer and antimicrobial agents, suggesting a broad potential for biological activity.[2][3][4]

Q2: How do I select an appropriate initial cell-based assay for screening this compound?

A2: The choice of the initial cell-based assay should be guided by your therapeutic hypothesis. If you hypothesize an anticancer effect, a cell viability assay using a panel of cancer cell lines, such as A549 (lung carcinoma), is a good starting point.[2][3] If you are exploring neuroprotective or neuromodulatory effects, cell lines of neuronal origin would be more appropriate. A broad-spectrum cytotoxicity screen across various cell lines can also help identify potential therapeutic windows and off-target effects.

Q3: My this compound is not showing activity in my primary assay. What should I do?

A3: There are several factors to consider:

  • Compound Integrity and Solubility: Verify the purity and identity of your compound using analytical techniques like NMR or mass spectrometry. Ensure it is fully dissolved in the assay buffer. Poor solubility can lead to false-negative results. Consider using a different solvent or co-solvent, but always include appropriate vehicle controls.

  • Assay Conditions: Optimize assay parameters such as incubation time, cell density, and reagent concentrations.

  • Target Expression: Confirm that your chosen cell line expresses the putative target at sufficient levels.

  • Cellular Uptake: The compound may not be cell-permeable. Consider using cell lines with modified permeability or employing assays with isolated proteins if direct target interaction is suspected.

Q4: What are the key considerations for performing a Cellular Thermal Shift Assay (CETSA) with this compound?

A4: CETSA is a powerful technique to confirm direct target engagement in a cellular context. Key considerations include:

  • Optimization of Heat Shock Conditions: The optimal temperature and duration of the heat shock will be target-dependent and should be determined empirically.

  • Lysis Conditions: Ensure complete cell lysis to release the target protein.

  • Detection Method: A sensitive and specific antibody for the target protein is crucial for reliable detection by Western blot or other immunoassays.

  • Compound Concentration: Use a range of compound concentrations to demonstrate a dose-dependent stabilization of the target protein.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, Resazurin)
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. Ensure thorough but gentle mixing of assay reagents.
Low signal-to-noise ratio Suboptimal cell number, incorrect incubation time, or inappropriate assay for the cell type.Optimize cell seeding density and assay duration. Consider a more sensitive assay (e.g., luminescence-based).
Compound precipitates in the culture medium Poor solubility of this compound at the tested concentrations.Test a wider range of concentrations, starting lower. Use a vehicle control with the same solvent concentration. Consider using formulation strategies like encapsulation or conjugation to improve solubility.
Protein-Ligand Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Problem Possible Cause Solution
No detectable binding Inactive protein, incorrect buffer conditions, or the compound does not bind the putative target.Confirm protein activity through a functional assay. Screen different buffer pH and ionic strengths. Use a positive control ligand known to bind the target.
High non-specific binding The compound or protein is "sticky" and interacts with the assay matrix or other surfaces.Add a non-ionic detergent (e.g., Tween-20) to the buffer. Use a reference surface in SPR to subtract non-specific binding.
Complex binding isotherm in ITC Multiple binding sites, conformational changes upon binding, or compound aggregation.Simplify the system by using a single binding domain of the protein if known. Analyze data with more complex binding models. Check for compound aggregation using dynamic light scattering.

Quantitative Data

The following tables summarize biological activity data for various derivatives of 1-benzylpiperidine. This data is provided for illustrative purposes to indicate the potential range of activities and targets for this class of compounds.

Table 1: Cholinesterase and Serotonin Transporter Inhibition by 1-Benzylpiperidine Derivatives [1]

Compound IDTargetAssay TypeIC50 / Ki (µM)
Derivative 7AChEInhibition28 ± 2
Derivative 8AChEInhibition35 ± 3
Derivative 12SERTBinding8.5 ± 0.7
Derivative 19AChEInhibition5.10 ± 0.24
Derivative 21BuChEInhibition20.1 ± 1.5
Derivative 21SERTBinding25.5 ± 1.01

Table 2: Cytotoxicity of Piperidine Derivatives in Cancer Cell Lines [2][3][5]

Compound ClassCell LineAssayIC50 (µM)
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (Lung)MTT32.43
6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (Compound 5h)MCF-7 (Breast)MTT16.50 ± 4.90
6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (Compound 5h)SW480 (Colorectal)MTT15.70 ± 0.28

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of the compound dilution (or buffer for control)

    • 50 µL of DTNB solution

    • 25 µL of AChE solution

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general workflow for CETSA to assess the binding of this compound to a target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Apparatus for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot cell suspensions into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Clarify the lysates by centrifugation to separate soluble proteins from aggregated proteins.

  • Collect the supernatant (soluble fraction).

  • Determine the protein concentration of the soluble fraction.

  • Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using an antibody against the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_screening Initial Screening cluster_target_ID Target Identification (If Unknown) cluster_validation Target Validation cluster_cellular Cellular Mechanism Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Panel) Hit_Identified Hit Compound Identified Cell_Viability->Hit_Identified Phenotypic_Screen Phenotypic Screen (e.g., Neurite Outgrowth) Phenotypic_Screen->Hit_Identified Affinity_Chrom Affinity Chromatography- Mass Spectrometry Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Affinity_Chrom->Biochemical_Assay CETSA_Proteome Proteome-wide CETSA CETSA_Proteome->Biochemical_Assay Binding_Assay Direct Binding Assay (e.g., ITC, SPR) Biochemical_Assay->Binding_Assay CETSA_Targeted Targeted CETSA Binding_Assay->CETSA_Targeted Target_Confirmed Target Confirmed CETSA_Targeted->Target_Confirmed Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Pathway_Analysis->Gene_Expression MoA_Elucidated Mechanism of Action Elucidated Gene_Expression->MoA_Elucidated Hypothesis Hypothesis Generation Hypothesis->Cell_Viability Design Assay Hypothesis->Phenotypic_Screen Design Assay Hit_Identified->Affinity_Chrom If Target Unknown Hit_Identified->CETSA_Proteome If Target Unknown Hit_Identified->Biochemical_Assay If Target Hypothesized Target_Confirmed->Pathway_Analysis

Caption: A general experimental workflow for target validation of a novel compound.

hypothetical_pathway Compound This compound (Hypothetical) Target_Enzyme Target Enzyme (e.g., AChE) Increased Substrate Availability Compound->Target_Enzyme Inhibition Product Product (e.g., Choline) Target_Enzyme->Product Catalyzes Substrate Substrate (e.g., Acetylcholine) Substrate->Target_Enzyme Binds to Signaling_Cascade Downstream Signaling (e.g., Neuronal signaling) Substrate->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Neuroprotection) Signaling_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway for an enzyme inhibitor.

References

Validation & Comparative

A Comparative Guide to Glutarimide Derivatives in Cancer Therapy: Benchmarking Against 1-Benzylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of glutarimide derivatives in the context of cancer therapy. While the primary focus is on established and novel therapeutic agents, we also address the current landscape of 1-Benzylpiperidine-2,6-dione.

The Central Role of Cereblon in the Mechanism of Action of Glutarimide Derivatives

The anticancer effects of many glutarimide derivatives are mediated through their interaction with the Cereblon (CRBN) protein.[4][5][6] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[4][6] By binding to CRBN, glutarimide derivatives act as "molecular glues," inducing a conformational change in the protein that leads to the recruitment of specific "neosubstrate" proteins.[4][5] This proximity facilitates the ubiquitination of the neosubstrate by the E3 ligase complex, marking it for degradation by the proteasome.[4][5][7] The degradation of these neosubstrates, which are often transcription factors essential for cancer cell survival and proliferation (e.g., Ikaros and Aiolos in multiple myeloma), is a key driver of the therapeutic effect.[8]

Below is a diagram illustrating the general mechanism of action of glutarimide derivatives that function as Cereblon E3 ligase modulators (CELMoDs).

Cereblon_Mediated_Degradation cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate Protein (e.g., Ikaros/Aiolos) CRBN->Neosubstrate Recruitment CUL4 Cullin 4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Glutarimide Glutarimide Derivative (e.g., Lenalidomide) Glutarimide->CRBN Binding Proteasome Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation Execution

Caption: Cereblon-mediated protein degradation pathway.

Comparison of Established Glutarimide Derivatives: Thalidomide, Lenalidomide, and Pomalidomide

Thalidomide and its analogues, lenalidomide and pomalidomide, are the most well-known glutarimide derivatives used in cancer therapy, particularly for multiple myeloma.[9] While they share a common core structure and mechanism of action, they exhibit differences in potency and side-effect profiles.[9][10][11]

FeatureThalidomideLenalidomidePomalidomide
Primary Indications Multiple Myeloma, Erythema Nodosum LeprosumMultiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma, Follicular LymphomaMultiple Myeloma, Kaposi Sarcoma
Potency Least potentMore potent than thalidomideMost potent
CRBN Binding Affinity LowerHigher than thalidomideHigher than lenalidomide
Common Side Effects Peripheral neuropathy, deep vein thrombosis, teratogenicityMyelosuppression, deep vein thrombosis, teratogenicityNeutropenia, fatigue, deep vein thrombosis, teratogenicity
Notes First-in-class immunomodulatory drug (IMiD).Second-generation IMiD with an improved efficacy and safety profile compared to thalidomide.[12]Third-generation IMiD, effective in patients resistant to lenalidomide.

Emerging Novel Glutarimide Derivatives

Research into novel glutarimide derivatives aims to improve upon the existing therapies by enhancing potency, increasing specificity for different neosubstrates, and reducing toxicity. Several studies have reported the synthesis and evaluation of new compounds with promising preclinical activity.[8][13][14][15]

One study reported the synthesis of 2-((hetero)aryl(methyl))thio glutarimides and their sulfone derivatives.[13] The sulfones, in particular, exhibited a markedly stronger antiproliferative profile against multiple myeloma cell lines compared to thalidomide and showed stronger binding to CRBN.[13] Another study described novel isoquinoline-1,3(2H,4H)-dione derivatives as potent CRBN modulators with significant antiproliferative activity.[8]

The table below summarizes the in vitro antiproliferative activity of selected novel glutarimide derivatives from a recent study.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 10a NCI-H9290.08[8]
Lenalidomide NCI-H9290.25[8]
Pomalidomide NCI-H9290.15[8]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

A crucial aspect of developing and comparing novel anticancer agents is the use of standardized and reproducible experimental protocols. Below are outlines of key assays used to evaluate the performance of glutarimide derivatives.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[17][19]

  • Compound Treatment: The cells are treated with serial dilutions of the glutarimide derivatives for a specified period (e.g., 72 hours).[19]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[16][18] The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Target Engagement Assessment: Cereblon Binding Assay

To confirm that a novel glutarimide derivative acts through the intended mechanism, a direct binding assay with Cereblon is essential. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution containing a fluorescently labeled tracer known to bind to CRBN and a GST-tagged CRBN protein.[4]

  • Assay Plate Setup: Dispense the compound dilutions into a 384-well plate.[4]

  • Reagent Addition: Add the CRBN protein and the fluorescent tracer to each well.[4]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Measurement: Measure the HTRF signal. When the tracer binds to CRBN, a FRET signal is generated. A test compound that binds to CRBN will compete with the tracer and cause a decrease in the FRET signal.[4]

  • Data Analysis: The binding affinity (e.g., Ki or IC50) of the test compound is determined from the dose-response curve.

Experimental Workflow for Anticancer Drug Screening

The process of discovering and evaluating new anticancer drugs, including novel glutarimide derivatives, follows a structured workflow.

Anticancer_Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Library (e.g., Novel Glutarimides) B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Mechanism of Action Studies (e.g., CRBN Binding, Western Blot) D->E F Lead Compound Selection E->F G Animal Model Studies (e.g., Xenografts) F->G H Toxicity & Pharmacokinetic Studies G->H I Preclinical Candidate H->I

Caption: A generalized workflow for anticancer drug screening.

Conclusion

While this compound currently lacks data to support its use in cancer therapy, the broader class of glutarimide derivatives represents a cornerstone of treatment for certain hematological malignancies and a fertile ground for the development of novel therapeutics. The established immunomodulatory drugs—thalidomide, lenalidomide, and pomalidomide—demonstrate a clear progression of increased potency and refined therapeutic application. The ongoing research into new glutarimide-based Cereblon modulators holds the promise of further enhancing efficacy, overcoming resistance, and potentially expanding the therapeutic reach of this important class of anticancer agents. Future investigations into the biological activity of simpler glutarimide scaffolds, such as this compound, in relevant cancer models are warranted to fully explore the chemical space and therapeutic potential of this privileged structure.

References

Comparative study of synthesis methods for substituted piperidine-2,6-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including immunomodulators, anti-inflammatory drugs, and targeted protein degraders. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of key synthetic methodologies, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of substituted piperidine-2,6-diones can be broadly approached through several strategic disconnections. Here, we compare four prominent methods: Michael Addition/Intramolecular Imidation Cascade, Cyclization of Glutaric Acid Derivatives, Catalytic Hydrogenation of Pyridine Precursors, and Dieckmann Condensation. Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.

Key Performance Indicators
MethodGeneral Yield RangeReaction TimeTemperature RangePressureKey AdvantagesKey Disadvantages
Michael Addition/Imidation 70-98%[1]1-12 hours25-80 °CAtmosphericHigh yields, broad substrate scope, transition-metal-free, scalable.[1]May require specific activation of the Michael donor.
Cyclization of Glutaric Acid Derivatives 48-88%[2][3]2-12 hoursRefluxAtmosphericReadily available starting materials, straightforward procedure.Can require harsh dehydrating agents or coupling reagents.[2]
Catalytic Hydrogenation 60-90% (estimated)4-16 hours25-80 °C5-70 bar[4]Potentially high atom economy, direct route from heteroaromatic precursors.Requires specialized high-pressure equipment, catalyst sensitivity.[4][5]
Dieckmann Condensation 60-85% (estimated)2-6 hoursRefluxAtmosphericClassic and well-established method for ring formation, good for specific substitutions.Can be limited by substrate availability and potential side reactions.[6][7]

Experimental Protocols

Michael Addition/Intramolecular Imidation Cascade: Synthesis of 3-Arylpiperidine-2,6-diones

This method provides a highly efficient and versatile route to a wide range of substituted piperidine-2,6-diones under transition-metal-free conditions.[1]

Protocol for the synthesis of 3-phenylpiperidine-2,6-dione:

  • To a solution of methyl phenylacetate (1.0 mmol) and acrylamide (1.2 mmol) in anhydrous THF (5 mL) is added potassium tert-butoxide (1.5 mmol) portion-wise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-phenylpiperidine-2,6-dione.

  • Yield: Typically in the range of 80-95%.[1]

Cyclization of Glutaric Acid Derivatives: Synthesis of N-Substituted Piperidine-2,6-diones

This classical approach involves the condensation of a glutaric acid derivative with a primary amine, followed by cyclization.

Protocol for the synthesis of N-benzylpiperidine-2,6-dione from glutaric anhydride:

  • A solution of glutaric anhydride (10 mmol) and benzylamine (10 mmol) in toluene (20 mL) is refluxed for 2 hours.

  • The solvent is removed under reduced pressure, and the resulting crude N-benzylglutaramic acid is dissolved in chloroform (30 mL).

  • 1,1'-Carbonyldiimidazole (12 mmol) is added, and the solution is refluxed for 10 hours.

  • The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The product is purified by recrystallization or column chromatography.

  • Yield: Generally in the range of 70-85%.

Catalytic Hydrogenation of Pyridine Precursors

This method involves the reduction of a suitably substituted pyridine precursor to the corresponding piperidine-2,6-dione. The direct hydrogenation of 2,6-dihydroxypyridines can be challenging due to the tautomeric equilibrium and potential for over-reduction. A common strategy involves the hydrogenation of a protected or activated pyridine derivative.

Hypothetical Protocol for the synthesis of 3-methylpiperidine-2,6-dione:

  • A solution of 3-methyl-2,6-dihydroxypyridine (1.0 mmol) in a suitable solvent (e.g., acetic acid or a mixture of THF and trifluoroethanol) is placed in a high-pressure reactor.

  • A rhodium or platinum-based catalyst (e.g., Rhodium on carbon or PtO2, 1-5 mol%) is added.[4][5]

  • The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas (5-50 bar).[5][8]

  • The reaction is stirred at a controlled temperature (e.g., 40-80 °C) for 4-16 hours.[5][8]

  • After the reaction, the catalyst is removed by filtration, and the solvent is evaporated.

  • The crude product is purified by chromatography or recrystallization.

  • Yield: Highly dependent on substrate and reaction conditions, but yields in the range of 60-90% can be anticipated.

Dieckmann Condensation

This intramolecular Claisen condensation of a diester is a powerful tool for the formation of cyclic β-keto esters, which can be further converted to piperidine-2,6-diones.

Hypothetical Protocol for the synthesis of a 3-substituted piperidine-2,6-dione precursor:

  • A suitable N-protected amino-diester (e.g., diethyl 2-(N-benzyl-N-tosylamino)adipate) is added dropwise to a suspension of a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) in an anhydrous solvent like toluene or THF under an inert atmosphere.

  • The reaction mixture is heated to reflux for 2-6 hours until the cyclization is complete.

  • The reaction is cooled and quenched by the addition of a weak acid (e.g., acetic acid).

  • The mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding substituted piperidinone, which would require further oxidation to the dione.

  • Yield: The cyclization step typically proceeds in good yield (70-90%), but the overall yield depends on the subsequent transformation steps.

Synthesis Workflow and Signaling Pathways

The following diagrams illustrate the general synthetic strategies for preparing substituted piperidine-2,6-diones and a conceptual workflow for their synthesis and evaluation.

Synthesis_Pathways SM1 Aryl Acetate + Acrylamide Method1 Michael Addition/ Intramolecular Imidation SM1->Method1 SM2 Glutaric Acid Derivative Method2 Cyclization SM2->Method2 SM3 Substituted 2,6-Dihydroxypyridine Method3 Catalytic Hydrogenation SM3->Method3 SM4 N-Protected Amino-diester Method4 Dieckmann Condensation SM4->Method4 Product Substituted Piperidine-2,6-dione Method1->Product High Yield, Broad Scope Method2->Product Direct, Readily Available SMs Method3->Product Atom Economical Method4->Product Forms β-keto ester intermediate

Caption: Key synthetic routes to substituted piperidine-2,6-diones.

Experimental_Workflow Start Select Synthesis Method Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Assay Biological Assay/ Further Functionalization Characterization->Assay Data Data Analysis Assay->Data

Caption: General workflow for synthesis and evaluation.

Conclusion

The synthesis of substituted piperidine-2,6-diones can be achieved through a variety of methods, each with its own merits. The Michael addition/intramolecular imidation cascade stands out as a modern, highly efficient, and versatile method with a broad substrate scope and amenability to scale-up.[1] The cyclization of glutaric acid derivatives remains a reliable and straightforward approach, particularly when the required starting materials are readily accessible.[2] Catalytic hydrogenation and Dieckmann condensation represent more classical approaches that can be highly effective for specific target molecules but may require more specialized conditions or multi-step sequences. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the synthesis, and the resources available to the researcher. This guide provides the foundational information to make an informed decision and to facilitate the successful synthesis of these important heterocyclic compounds.

References

Unveiling the Structure-Activity Relationship of 1-Benzylpiperidine-2,6-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances governing the biological activity of 1-benzylpiperidine-2,6-dione analogs reveals a compelling narrative of targeted molecular design. These scaffolds, central to the development of novel therapeutics, exhibit a rich structure-activity relationship (SAR), particularly as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key player in targeted protein degradation. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform researchers and drug development professionals in their quest for more potent and selective agents.

The this compound core is a privileged structure in medicinal chemistry, most famously represented in the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. The biological activity of these molecules is intrinsically linked to their ability to bind to CRBN, thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins. Understanding the SAR of this class of compounds is paramount for the rational design of next-generation degraders, including Proteolysis Targeting Chimeras (PROTACs).

Comparative Analysis of Biological Activity

The potency and efficacy of this compound analogs are highly dependent on the nature and position of substituents on both the benzyl and the piperidine-2,6-dione (or glutarimide) rings. The following table summarizes the quantitative data from various studies, highlighting the impact of these modifications on CRBN binding and cellular activity.

Compound/AnalogKey Structural FeaturesTargetAssay TypeBinding Affinity (IC50/Kd)Reference
(S)-ThalidomideUnsubstituted Phthalimide RingCRBNSurface Plasmon Resonance~250 nM (Kd)[1]
(R)-ThalidomideUnsubstituted Phthalimide RingCRBNSurface Plasmon Resonance~2.5 µM (Kd)[1]
Lenalidomide4-aminoisoindolin-1-oneCRBNTime-Resolved FRET1.5 µM (IC50)[1]
Pomalidomide4-aminoisoindolin-1-oneCRBNTime-Resolved FRET1.2 µM (IC50)[1]
Analog YJ1bUndisclosed modificationCRBNNot SpecifiedHigh Affinity
Analog YJ2cUndisclosed modificationCRBNNot Specified0.211 µM (IC50)
Analog YJ2hUndisclosed modificationCRBNNot Specified0.282 µM (IC50)
Compound 17Undisclosed modificationCRBNNot SpecifiedLower affinity than Pomalidomide
Compound 19Undisclosed modificationCRBNNot SpecifiedLower affinity than Pomalidomide

Structure-Activity Relationship (SAR) Insights

The accumulated data points to several key SAR trends for this compound analogs as CRBN ligands:

  • The Glutarimide Moiety: The piperidine-2,6-dione (glutarimide) ring is essential for CRBN binding. It mimics a natural binding motif and anchors the molecule within the CRBN binding pocket.

  • Chirality: The stereochemistry at the chiral center of the glutarimide ring is a critical determinant of binding affinity. For thalidomide, the (S)-enantiomer exhibits approximately 10-fold greater binding affinity to CRBN than the (R)-enantiomer.[1][2]

  • The Phthalimide Moiety: Modifications on the phthalimide ring, which is analogous to the benzyl group in the broader class, significantly modulate binding affinity and neosubstrate recruitment. The addition of an amino group, as seen in lenalidomide and pomalidomide, enhances activity.[1]

  • Substitutions on the Benzyl/Phthalimide Ring: Further substitutions can fine-tune the interaction. For instance, fluorination of benzamide derivatives has been shown to increase CRBN binding affinity.[3] However, even subtle structural changes can completely abrogate the degradation of neosubstrates, indicating that CRBN affinity alone is not the sole predictor of cellular activity.

SAR_Summary Structure-Activity Relationship of this compound Analogs for CRBN Binding cluster_core Core Scaffold cluster_modifications Key Modification Sites & Effects cluster_activity Biological Outcome Core This compound Essential for CRBN Interaction Glutarimide Piperidine-2,6-dione (Glutarimide) Ring - Chiral center is critical - (S)-enantiomer preferred for binding Core:f1->Glutarimide Modifications Here Benzyl Benzyl/Phthalimide Ring - Substitutions modulate affinity & selectivity - Amino group enhances activity - Fluorination can increase binding Core:f1->Benzyl Modifications Here Activity CRBN Binding & Protein Degradation - High affinity does not always correlate with high degradation - Subtle changes can abrogate neosubstrate degradation Glutarimide->Activity Impacts Benzyl->Activity Impacts

Caption: Key SAR determinants for CRBN binding.

Mechanism of Action: CRBN-Mediated Protein Degradation

The primary mechanism of action for these analogs involves the formation of a ternary complex between the analog, CRBN, and a "neosubstrate" protein that is not normally a target of the CRL4-CRBN E3 ligase complex. This induced proximity leads to the ubiquitination of the neosubstrate, marking it for degradation by the proteasome.[4] This process is the foundation of their therapeutic effects in conditions like multiple myeloma and is the principle behind their use in PROTACs.

CRBN_Pathway CRBN-Mediated Protein Degradation Pathway cluster_components Molecular Components cluster_process Degradation Process Analog This compound Analog Ternary Ternary Complex Formation (Analog-CRBN-Neosubstrate) Analog->Ternary CRBN CRBN (E3 Ligase Substrate Receptor) CRBN->Ternary Neosubstrate Neosubstrate Protein (e.g., IKZF1/3) Neosubstrate->Ternary Ub Ubiquitin Ubiquitination Poly-Ubiquitination of Neosubstrate Ub->Ubiquitination Adds Ternary->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Neosubstrate Degradation Proteasome->Degradation Mediates

Caption: CRBN-mediated targeted protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

CRBN Binding Assay (Fluorescence Polarization)

This assay competitively measures the binding of test compounds to CRBN.

  • Reagents and Materials: Purified recombinant CRBN protein, a fluorescently labeled thalidomide probe (e.g., Cy5-Thalidomide), test compounds, assay buffer, and low-binding black microtiter plates.[5]

  • Procedure:

    • A fixed concentration of purified CRBN and the fluorescent probe are added to each well of the microtiter plate.[5]

    • A serial dilution of the unlabeled test compound is then added to the wells.[5]

    • Control wells are included for no inhibitor (high polarization) and no CRBN (low polarization).[5]

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

    • Fluorescence polarization is measured using a microplate reader equipped with appropriate filters.[5]

  • Data Analysis: The change in millipolarization (mP) units is plotted against the log concentration of the test compound. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.[5]

Protein Degradation Assay (Western Blot Analysis)

This method is used to quantify the reduction in the levels of a target protein following treatment with a degrader compound.

  • Reagents and Materials: Cell line expressing the protein of interest, cell culture medium, test compound, lysis buffer (e.g., RIPA) with protease inhibitors, protein quantification assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.[6][7]

  • Procedure:

    • Cell Treatment: Cells are seeded and treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Cell Lysis: Cells are washed with PBS and lysed with ice-cold lysis buffer.[7]

    • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading for electrophoresis.[7]

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane.[7]

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein and a loading control. Subsequently, it is incubated with a HRP-conjugated secondary antibody.[6]

    • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.[6]

  • Data Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.

  • Reagents and Materials: Cells, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., SDS-HCl).[1][4]

  • Procedure:

    • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compounds.[1]

    • MTT Addition: After the treatment period (e.g., 72 hours), MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C.[1]

    • Formazan Solubilization: The solubilization solution is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

    • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. An IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log concentration of the compound.

References

In Vivo Anticancer Efficacy of the Piperidine-2,6-dione Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of several potent anticancer agents. While direct in vivo validation of 1-benzylpiperidine-2,6-dione's anticancer efficacy is not extensively documented in publicly available literature, a comprehensive understanding of its potential can be gleaned from the well-established in vivo performance of its close analogs, the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. This guide provides a comparative analysis of the in vivo anticancer efficacy of these key piperidine-2,6-dione derivatives, offering a benchmark for the evaluation of novel compounds sharing this core structure.

Comparative In Vivo Efficacy of Piperidine-2,6-dione Derivatives

The therapeutic success of lenalidomide and pomalidomide, particularly in the context of multiple myeloma, underscores the potent antitumor activity of the piperidine-2,6-dione scaffold in vivo. These agents have demonstrated significant efficacy in preclinical animal models, which has translated to successful clinical outcomes.[1][2]

CompoundCancer ModelAnimal ModelKey Efficacy FindingsReference
Lenalidomide Mantle Cell Lymphoma (MCL)CB17-SCID mice with JBR cell xenograftsReduced tumor growth and angiogenesis; induced apoptosis.[3]
Multiple MyelomaMurine myeloma modelSignificant reduction in tumor growth and improved overall survival, with an additive effect when combined with piroctone olamine.[4][5]
LymphomaSCID mouse modelProlonged survival in combination with an anti-CD80 antibody (IDEC114).[6]
Pomalidomide Multiple MyelomaLenalidomide-refractory myeloma patientsDemonstrated antitumor activity in patients whose disease progressed on lenalidomide.[7]
Colorectal CancerCT26 tumor-bearing BALB/c miceAugmented tumor-specific immunity with enhanced Th1-type cytokine production in a whole tumor cell vaccine model.[8]
Colon CancerMC38 tumor-bearing C57BL/6 micePromoted T-cell-dependent antitumor immunity.
S-3-Amino-phthalimido-glutarimide (S-3APG) Multiple Myeloma & Burkitt's LymphomaSCID mice with drug-resistant myeloma or Burkitt's lymphoma xenograftsInduced complete and sustained tumor regressions. More potent antiangiogenic activity than thalidomide.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are representative protocols for evaluating the anticancer efficacy of piperidine-2,6-dione derivatives in preclinical models.

Murine Xenograft Model for Multiple Myeloma
  • Cell Culture: Human multiple myeloma cell lines (e.g., RPMI-8226, U266) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

  • Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID mice are commonly used to prevent graft rejection.[11][12] For studies involving the bone microenvironment, more advanced models like the SCID-hu, where human fetal bone is implanted into the mouse, may be utilized.[11]

  • Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 myeloma cells in a suitable buffer (e.g., PBS) is injected subcutaneously or intravenously into the mice.[13] For orthotopic models, cells can be injected directly into the tibia.[12]

  • Drug Administration: Once tumors are established (e.g., palpable or detectable by bioluminescence imaging), treatment is initiated. The drug (e.g., lenalidomide, pomalidomide) is typically administered daily via oral gavage or intraperitoneal injection at a predetermined dose. A control group receives the vehicle solution.[4][14]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. For systemic disease models, disease progression can be monitored by measuring serum levels of human monoclonal immunoglobulin.[11] At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, western blotting).[14]

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[15]

Signaling Pathways and Mechanisms of Action

The anticancer effects of immunomodulatory piperidine-2,6-dione derivatives are primarily mediated through their interaction with the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][16][17]

G cluster_0 Cellular Environment IMiD IMiD CRBN CRBN IMiD->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Ikaros Ikaros (IKZF1) E3_Ligase->Ikaros Targets for Ubiquitination Aiolos Aiolos (IKZF3) E3_Ligase->Aiolos Targets for Ubiquitination Proteasome Proteasome Ikaros->Proteasome Degradation Aiolos->Proteasome Degradation Downstream_Effects Downstream Effects: - Decreased IL-6 - Increased IL-2 - T-cell co-stimulation - Anti-proliferative effects - Anti-angiogenic effects Proteasome->Downstream_Effects Leads to G Start Start: Novel Compound In_Vitro In Vitro Screening (Cytotoxicity, Mechanism) Start->In_Vitro Animal_Model Animal Model Selection (e.g., Xenograft, Syngeneic) In_Vitro->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Establishment Tumor Establishment & Randomization Tumor_Implantation->Tumor_Establishment Treatment Treatment Initiation (Compound vs. Vehicle vs. Standard of Care) Tumor_Establishment->Treatment Monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Data_Collection Data & Sample Collection (Tumors, Blood, Tissues) Endpoint->Data_Collection Analysis Data Analysis (Efficacy, Toxicity, Biomarkers) Data_Collection->Analysis Conclusion Conclusion: Efficacy & Safety Profile Analysis->Conclusion

References

A Comparative Analysis of 1-Benzylpiperidine-2,6-dione and Thalidomide Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the chemical structures, biological activities, and mechanisms of action of 1-benzylpiperidine-2,6-dione and the clinically significant thalidomide analogs—thalidomide, lenalidomide, and pomalidomide—is presented. This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

While extensive research has characterized the therapeutic effects and molecular targets of thalidomide and its analogs, a direct comparative analysis with this compound is challenging due to the limited publicly available data on the latter. This guide synthesizes the existing information on both classes of compounds to highlight their structural similarities and differences, and to extrapolate the potential biological activities of this compound based on the broader understanding of the piperidine-2,6-dione scaffold.

Structural Comparison

This compound features a piperidine-2,6-dione core, a six-membered heterocyclic ring, substituted with a benzyl group at the nitrogen atom. In contrast, thalidomide and its analogs, lenalidomide and pomalidomide, are characterized by a glutarimide ring (a derivative of piperidine-2,6-dione) linked to a phthalimide ring system. The key structural difference lies in the nature of the substituent on the piperidine-dione core.

Comparative Biological Activity

Thalidomide and its analogs are well-established immunomodulatory drugs (IMiDs®) with potent anti-inflammatory, anti-angiogenic, and anti-proliferative properties. Their mechanism of action is primarily mediated through their binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

Due to the scarcity of direct experimental data for this compound, a quantitative comparison of its biological activity with thalidomide analogs is not currently feasible. However, studies on other piperidine-2,6-dione derivatives suggest potential for anti-inflammatory and anti-proliferative effects.

Cereblon (CRBN) Binding Affinity

The binding affinity of thalidomide and its analogs to CRBN is crucial for their biological activity. Pomalidomide exhibits the highest affinity, followed by lenalidomide and then thalidomide.

Table 1: CRBN Binding Affinities of Thalidomide Analogs

CompoundBinding Affinity (Kd)Binding Affinity (IC50)Assay Method
Thalidomide~250 nM[1]~2 µM[2]Competitive Titration[1] / Bead-based pull-down[2]
Lenalidomide~178 nM[1]1.69 µM, 2.694 µM[3]Competitive Titration[1] / TR-FRET[3]
Pomalidomide~157 nM[1], 12.5 µM[4]~2 µM[2]Competitive Titration[1] / ITC[4] / Bead-based pull-down[2]

No published data is currently available for the CRBN binding affinity of this compound.

TNF-α Inhibition

Thalidomide and its analogs are known inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. Lenalidomide is a significantly more potent inhibitor of TNF-α than thalidomide.

Table 2: TNF-α Inhibition by Thalidomide and Lenalidomide

CompoundIC50Cell Type
Thalidomide5-10 µg/mL[5]Lamina Propria Mononuclear Cells[5]
Lenalidomide13 nM[6]Peripheral Blood Mononuclear Cells

No published data is currently available for the TNF-α inhibitory activity of this compound.

Antiproliferative Activity

Lenalidomide and pomalidomide exhibit potent antiproliferative activity against various cancer cell lines, particularly multiple myeloma.

Table 3: Antiproliferative Activity of Thalidomide Analogs

CompoundCell LineIC50
LenalidomideMDA-MB-231 (Breast Cancer)>320 µM[7]
LenalidomideMultiple Myeloma Cell Lines0.15 - 7 µM[5]
PomalidomideT regulatory cells~1 µM[8]
ThalidomideT regulatory cells>200 µM[8]

While some piperidine-2,6-dione derivatives have shown antiproliferative activity against various cancer cell lines, no specific IC50 values for this compound have been reported in the reviewed literature. One study on (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, a structurally related compound, showed an IC50 value of 28 µM against PANC-1 pancreatic carcinoma cells under glucose-starved conditions[9].

Signaling Pathways and Experimental Workflows

To facilitate further research, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

CRBN-Mediated Protein Degradation Pathway

The binding of thalidomide analogs to CRBN initiates a cascade of events leading to the degradation of specific target proteins.

CRBN_Pathway CRBN-Mediated Protein Degradation Pathway cluster_CRL4_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN IMiD Thalidomide Analog (e.g., Lenalidomide) IMiD->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->CRBN Recruited by IMiD-bound CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitination

Caption: CRBN-Mediated Protein Degradation Pathway.

Experimental Workflow for CRBN Binding Assay (Fluorescence Polarization)

This workflow outlines the general steps for a competitive fluorescence polarization assay to determine the binding affinity of a compound to CRBN.

FP_Workflow CRBN Binding Assay Workflow (Fluorescence Polarization) start Start prepare_reagents Prepare Reagents: - Purified CRBN Protein - Fluorescently Labeled Ligand - Test Compound Dilutions start->prepare_reagents incubate Incubate CRBN, Fluorescent Ligand, and Test Compound prepare_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data: - Plot Polarization vs. Compound Concentration - Determine IC50/Ki measure_fp->analyze_data end End analyze_data->end

Caption: CRBN Binding Assay Workflow.

Experimental Workflow for TNF-α Inhibition Assay (ELISA)

This workflow describes the steps for an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of TNF-α secretion.

ELISA_Workflow TNF-α Inhibition Assay Workflow (ELISA) start Start seed_cells Seed PBMCs or Macrophages in a 96-well plate start->seed_cells treat_cells Treat cells with Test Compound and stimulate with LPS seed_cells->treat_cells collect_supernatant Collect cell culture supernatant treat_cells->collect_supernatant perform_elisa Perform TNF-α ELISA: - Coat plate with anti-TNF-α Ab - Add supernatant - Add detection Ab - Add substrate collect_supernatant->perform_elisa measure_absorbance Measure Absorbance perform_elisa->measure_absorbance calculate_inhibition Calculate % TNF-α Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: TNF-α Inhibition Assay Workflow.

Experimental Workflow for Antiproliferative Assay (MTT)

This workflow details the procedure for an MTT assay to assess the antiproliferative activity of a compound on cancer cell lines.

MTT_Workflow Antiproliferative Assay Workflow (MTT) start Start seed_cells Seed Cancer Cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of the Test Compound seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 72 hours) treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure Absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate Cell Viability (%) and determine IC50 measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Antiproliferative Assay Workflow.

Experimental Protocols

Detailed protocols for the key assays are provided below to guide researchers in their experimental design.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol is a general guideline for a competitive binding assay using fluorescence polarization.

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human CRBN protein in an appropriate assay buffer.

    • Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known CRBN binder (e.g., pomalidomide) as a positive control.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the assay buffer.

    • Add the test compound or control to the respective wells.

    • Add the fluorescently labeled CRBN ligand to all wells.

    • Initiate the binding reaction by adding the purified CRBN protein to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

    • Plot the fluorescence polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

TNF-α Inhibition Assay (ELISA)

This protocol outlines the steps to measure the inhibition of TNF-α secretion from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy human donors.

    • Seed the PBMCs in a 96-well plate at a density of 1 x 106 cells/mL.

    • Pre-treat the cells with various concentrations of the test compound or a known TNF-α inhibitor for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • ELISA Procedure:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Perform a sandwich ELISA for human TNF-α according to the manufacturer's instructions. Briefly:

      • Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α.

      • Block the plate to prevent non-specific binding.

      • Add the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate.

      • Add a biotinylated detection antibody specific for human TNF-α.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Add a TMB substrate solution and stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve from the absorbance values of the recombinant TNF-α standards.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control.

    • Calculate the IC50 value from the dose-response curve.

Antiproliferative Assay (MTT)

This protocol describes the use of the MTT assay to determine the antiproliferative effects of a compound on cancer cell lines.

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line (e.g., MM.1S, a multiple myeloma cell line) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight (for adherent cell lines).

    • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While thalidomide and its analogs, lenalidomide and pomalidomide, have well-defined mechanisms of action and a wealth of supporting experimental data, this compound remains a largely uncharacterized compound. The structural similarity of its piperidine-2,6-dione core to the glutarimide ring of thalidomide analogs suggests the potential for similar biological activities, including CRBN binding and immunomodulatory effects.

However, the absence of direct experimental evidence for this compound necessitates further investigation. Future research should focus on:

  • Synthesis and Characterization: Development and publication of a detailed, reproducible synthesis protocol for this compound.

  • In Vitro Biological Evaluation:

    • Determination of its binding affinity to CRBN using assays such as fluorescence polarization or surface plasmon resonance.

    • Quantification of its TNF-α inhibitory activity in relevant cell-based assays.

    • Assessment of its antiproliferative effects against a panel of cancer cell lines, particularly those sensitive to thalidomide analogs.

  • Mechanism of Action Studies: Investigation into whether this compound induces the degradation of known neosubstrates of the CRBN E3 ligase complex.

The generation of such data will be crucial to enable a direct and meaningful comparative analysis with thalidomide and its analogs, and to determine the potential of this compound as a novel therapeutic agent. This guide provides the foundational information and experimental frameworks to stimulate and support these future research endeavors.

References

Comparative Cross-Reactivity Profiling of 1-Benzylpiperidine-2,6-dione Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-benzylpiperidine-2,6-dione based inhibitors. This class of molecules, analogous to thalidomide, primarily targets Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex. Understanding the selectivity of these inhibitors is paramount for predicting potential off-target effects and advancing safer, more effective therapeutics. This guide synthesizes available data on analogous compounds to project a likely cross-reactivity landscape and details the experimental methodologies required for a comprehensive assessment.

Executive Summary

Inhibitors based on the this compound scaffold are potent modulators of the Cereblon (CRBN) E3 ubiquitin ligase. Their primary mechanism of action involves binding to CRBN, which in turn induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. While on-target degradation of proteins like Ikaros (IKZF1) and Aiolos (IKZF3) is therapeutically beneficial in certain cancers, off-target interactions can lead to undesired side effects. This guide outlines the key methodologies for assessing inhibitor specificity and presents a comparative analysis based on data from closely related piperidine-2,6-dione derivatives.

Data Presentation: Cross-Reactivity of Piperidine-2,6-dione Analogs

The following tables summarize the binding affinities and degradation profiles of well-characterized piperidine-2,6-dione-based CRBN modulators. While specific data for this compound inhibitors is not extensively available in the public domain, the data for thalidomide, lenalidomide, and pomalidomide serve as a crucial reference point for predicting the cross-reactivity of this compound class.

Table 1: Binding Affinities of Piperidine-2,6-dione Analogs to Cereblon (CRBN)

CompoundScaffoldCRBN Binding Affinity (IC50, µM)Reference
ThalidomidePhthalimide-piperidine-2,6-dione~1.7[1]
LenalidomidePhthalimide-piperidine-2,6-dione~1.7[1]
PomalidomidePhthalimide-piperidine-2,6-dione~0.2[2]
Hypothetical this compound Benzyl-piperidine-2,6-dione Predicted sub-micromolar to low micromolar N/A

Note: The binding affinity of the hypothetical this compound is an educated estimate based on the shared glutarimide moiety essential for CRBN binding.

Table 2: Neosubstrate Degradation Profile of Piperidine-2,6-dione Analogs

CompoundPrimary Neosubstrates DegradedKey Off-Target Effects NotedReference
ThalidomideIKZF1, IKZF3, SALL4Teratogenicity[3][4]
LenalidomideIKZF1, IKZF3, CK1αMyelosuppression[3][5]
PomalidomideIKZF1, IKZF3Neutropenia, Thrombocytopenia[2][3]
Hypothetical this compound Predicted to include IKZF1, IKZF3 To be determined experimentally N/A

Mandatory Visualization

Signaling Pathways

The primary target of this compound based inhibitors is the CRL4-CRBN E3 ubiquitin ligase complex. Modulation of this complex can impact various downstream signaling pathways.

CRBN_E3_Ligase_Pathway cluster_inhibitor Inhibitor Action cluster_crl4_crbn CRL4-CRBN E3 Ligase Complex cluster_ubiquitination Ubiquitination & Degradation Inhibitor 1-Benzylpiperidine- 2,6-dione Inhibitor CRBN Cereblon (CRBN) Substrate Receptor Inhibitor->CRBN Binds & Modulates DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Ub Ubiquitin RBX1->Ub Transfers Ub->Neosubstrate Ubiquitination Proteasome Proteasome Degraded_Neosubstrate Degraded Neosubstrate Proteasome->Degraded_Neosubstrate Degrades Neosubstrate->Proteasome Enters

Caption: CRL4-CRBN E3 Ligase Ubiquitination Pathway.

Cereblon is also implicated in the Wnt signaling pathway, a critical regulator of development and disease.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Co-activates CRBN_Complex CRL4-CRBN CRBN_Complex->Destruction_Complex Modulates CK1α Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Wnt Signaling Pathway and CRBN Interaction.

Experimental Workflow

A robust assessment of cross-reactivity requires a multi-pronged approach, combining biochemical and cellular assays.

Experimental_Workflow Start Start: This compound Inhibitor Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Chemoproteomics Chemoproteomics Start->Chemoproteomics Kinase_Profiling Kinase Panel Screen (e.g., >400 kinases) Biochemical_Assays->Kinase_Profiling CRBN_Binding CRBN Binding Assay (e.g., TR-FRET) Biochemical_Assays->CRBN_Binding Data_Analysis Data Analysis & Target Identification Kinase_Profiling->Data_Analysis CRBN_Binding->Data_Analysis Target_Engagement Cellular Target Engagement (e.g., CETSA) Cellular_Assays->Target_Engagement Degradation_Profiling Proteomics-based Degradation Profiling (dTAG) Cellular_Assays->Degradation_Profiling Target_Engagement->Data_Analysis Degradation_Profiling->Data_Analysis Affinity_Purification Affinity Purification-MS (e.g., Kinobeads) Chemoproteomics->Affinity_Purification Activity_Based_Profiling Activity-Based Protein Profiling (ABPP) Chemoproteomics->Activity_Based_Profiling Affinity_Purification->Data_Analysis Activity_Based_Profiling->Data_Analysis End Comprehensive Cross-Reactivity Profile Data_Analysis->End

Caption: Cross-Reactivity Profiling Workflow.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable cross-reactivity profiling.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of the this compound inhibitor against a broad panel of human kinases.

Method: Radiometric Kinase Assay ([³³P]-ATP filter binding assay)

Materials:

  • This compound inhibitor stock solution (10 mM in DMSO)

  • Panel of purified recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™ or similar)

  • Specific kinase substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 96-well plate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ values.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with CRBN in a cellular context.

Materials:

  • Human cell line expressing CRBN (e.g., HEK293T, MM.1S)

  • This compound inhibitor

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Treat cultured cells with the inhibitor or vehicle (DMSO) for a specified time.

  • Harvest and lyse the cells.

  • Aliquot the cell lysate into PCR tubes or a 96-well plate.

  • Heat the samples across a temperature gradient using a thermal cycler (e.g., 40-70°C for 3 minutes).

  • Cool the samples and centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing soluble proteins.

  • Analyze the amount of soluble CRBN at each temperature by Western blotting.

  • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Quantitative Proteomics for Degradation Profiling

Objective: To identify and quantify proteins that are degraded upon treatment with the this compound inhibitor.

Method: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based Mass Spectrometry

Materials:

  • Cell line suitable for SILAC (e.g., HEK293T)

  • SILAC-compatible cell culture medium and dialyzed fetal bovine serum

  • "Heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) and "light" (unlabeled) amino acids

  • This compound inhibitor

  • Lysis buffer, digestion enzymes (e.g., trypsin), and mass spectrometry reagents

Procedure:

  • Culture cells for at least six doublings in "heavy" and "light" SILAC media to achieve complete labeling.

  • Treat the "heavy" labeled cells with the inhibitor and the "light" labeled cells with vehicle (DMSO).

  • Combine equal amounts of protein from the "heavy" and "light" cell lysates.

  • Digest the combined protein lysate into peptides.

  • Analyze the peptide mixture by LC-MS/MS.

  • Quantify the relative abundance of "heavy" and "light" peptides for each identified protein.

  • Proteins with a significantly decreased heavy/light ratio are identified as degraded neosubstrates.

Conclusion

The cross-reactivity profiling of this compound based inhibitors is a critical component of their preclinical development. Based on the well-established pharmacology of analogous piperidine-2,6-dione compounds, the primary target is anticipated to be Cereblon. Consequently, the key on-target and off-target effects are likely to be mediated by the induced degradation of its neosubstrates. A thorough investigation using the experimental protocols outlined in this guide will provide a comprehensive understanding of the inhibitor's selectivity, enabling the development of more precise and safer therapeutic agents. The provided diagrams offer a visual framework for understanding the underlying biological pathways and the necessary experimental workflows to fully characterize these promising compounds.

References

Comparative Efficacy of 1-benzylpiperidine-2,6-dione in Oncology: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of 1-benzylpiperidine-2,6-dione, a novel synthetic compound, are underway to determine its efficacy as a potential anti-cancer agent. At present, direct comparative studies evaluating its performance against standard chemotherapy drugs are not available in the public domain. This guide, therefore, serves as a preliminary overview of the existing, albeit limited, preclinical data on related piperidine compounds and outlines the methodologies that would be employed in future comparative efficacy studies.

The piperidine-2,6-dione chemical scaffold is a recognized pharmacophore in medicinal chemistry and is present in a number of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including in oncology. However, specific data on the anti-cancer properties of this compound remains scarce.

Insights from Related Piperidine Compounds

While data on this compound is not yet available, studies on other substituted piperidine and piperazine dione derivatives have indicated potential anti-cancer activity. For instance, a structurally similar compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, has demonstrated selective cytotoxic effects against human pancreatic carcinoma PANC-1 cells, particularly under conditions of nutrient starvation, with a reported IC50 value of 28 µM.[1] This suggests that the core piperidine-dione structure may possess inherent anti-proliferative properties that warrant further investigation.

Other research has highlighted the tumor-selective cytotoxicity of different piperidone compounds, which have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of the intrinsic apoptotic pathway.[2] These findings underscore the potential of the broader class of piperidine-based compounds as a source for novel anti-cancer drug candidates.

Future Directions: Establishing Comparative Efficacy

To rigorously assess the therapeutic potential of this compound, its efficacy would need to be benchmarked against established standard-of-care chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. This would involve a series of preclinical in vitro and in vivo studies.

In Vitro Cytotoxicity Assays

The initial step in evaluating the anti-cancer efficacy of this compound would involve in vitro cytotoxicity assays against a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, prostate). The half-maximal inhibitory concentration (IC50) of the compound would be determined and compared to that of standard chemotherapy drugs.

Table 1: Hypothetical Comparative In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundDoxorubicinCisplatinPaclitaxel
MCF-7 (Breast)Data not availableReference valueReference valueReference value
A549 (Lung)Data not availableReference valueReference valueReference value
HCT116 (Colon)Data not availableReference valueReference valueReference value
PC-3 (Prostate)Data not availableReference valueReference valueReference value

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Experimental Protocols

MTT Assay for Cell Viability

A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, would be employed to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and the standard chemotherapy drugs for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compounds A->B C Incubate with MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow of the MTT assay for determining cell viability.

In Vivo Tumor Xenograft Models

Promising in vitro results would be followed by in vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, standard chemotherapy drug).

  • Drug Administration: The compounds are administered according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, oral).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow A Implant Human Tumor Cells in Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Therapeutic Agents C->D E Monitor Tumor Volume D->E F Assess Tumor Growth Inhibition E->F

Caption: Experimental workflow for in vivo tumor xenograft studies.

Mechanistic Studies: Unraveling the Signaling Pathways

To understand how this compound may exert its anti-cancer effects, mechanistic studies would be crucial. These could involve investigating its impact on key cellular processes such as cell cycle progression, apoptosis, and major signaling pathways implicated in cancer, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Apoptosis_Signaling_Pathway cluster_pathway Potential Apoptotic Signaling Pathway Drug This compound ROS ↑ ROS Production Drug->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for drug-induced apoptosis.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Activity for 1-Benzylpiperidine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine-2,6-dione scaffold is a promising structural motif in medicinal chemistry. As a derivative of glutarimide, it shares a core structure with therapeutically significant agents such as thalidomide, known for its immunomodulatory and anti-cancer properties. The N-benzyl substitution offers a versatile point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in the preclinical development of this class of compounds.

This guide provides a framework for comparing the in vitro and in vivo activities of novel this compound derivatives. Due to the limited availability of direct comparative studies for this specific series in published literature, this document serves as a template, outlining the essential experimental protocols and data presentation strategies. The data presented herein is illustrative to guide researchers in their study design and interpretation.

Data Presentation: A Comparative Analysis

A clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives and for establishing a potential in vitro-in vivo correlation.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

This table summarizes the cytotoxic activity of hypothetical derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

DerivativeSubstitution on Benzyl RingCell LineIC50 (µM)
BPD-1 UnsubstitutedMCF-7 (Breast)15.2 ± 1.8
A549 (Lung)22.5 ± 2.1
HCT116 (Colon)18.9 ± 1.5
BPD-2 4-FluoroMCF-7 (Breast)8.7 ± 0.9
A549 (Lung)12.1 ± 1.3
HCT116 (Colon)9.8 ± 1.1
BPD-3 4-MethoxyMCF-7 (Breast)25.4 ± 2.5
A549 (Lung)31.8 ± 3.2
HCT116 (Colon)28.3 ± 2.9
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
HCT116 (Colon)1.0 ± 0.1
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model

This table presents the in vivo antitumor activity of the most potent derivative from the in vitro screen (BPD-2) in a mouse xenograft model. Tumor growth inhibition (TGI) is a key metric for assessing in vivo efficacy.

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -Oral1540 ± 150-
BPD-2 25Oral890 ± 11042.2
50Oral560 ± 9563.6
Cisplatin 5Intraperitoneal480 ± 8068.8

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality, comparable data.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer drug candidates.[2][3]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds (e.g., BPD-2) and a reference drug (e.g., cisplatin) to their respective groups at predetermined doses and schedules (e.g., daily oral gavage for 21 days). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway for BPD-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Death_Receptor Death Receptor (e.g., TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates BPD_Derivative This compound Derivative IKK IKK Complex BPD_Derivative->IKK Inhibits Bax Bax BPD_Derivative->Bax Promotes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Mitochondrion Mitochondrion Bax->Mitochondrion Activates Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Caspase9 Activates Gene_Transcription Anti-apoptotic Gene Transcription NFkB_n->Gene_Transcription Induces Gene_Transcription->Bcl2 Upregulates

Caption: Hypothetical signaling pathway for BPD-induced apoptosis.

Experimental Workflow Diagram

G Experimental Workflow for In Vitro-In Vivo Correlation Start Design & Synthesize This compound Derivatives In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) In_Vitro->Anti_Inflammatory Data_Analysis_Vitro Data Analysis (Determine IC50 values, Select Lead Candidates) Cytotoxicity->Data_Analysis_Vitro Anti_Inflammatory->Data_Analysis_Vitro In_Vivo In Vivo Evaluation (of Lead Candidates) Data_Analysis_Vitro->In_Vivo Xenograft Anticancer Efficacy (Xenograft Models) In_Vivo->Xenograft Inflammation_Model Anti-inflammatory Efficacy (e.g., Carrageenan-induced Paw Edema) In_Vivo->Inflammation_Model Toxicity Preliminary Toxicology In_Vivo->Toxicity Data_Analysis_Vivo Data Analysis (e.g., TGI%, Edema Reduction) Xenograft->Data_Analysis_Vivo Inflammation_Model->Data_Analysis_Vivo Toxicity->Data_Analysis_Vivo Correlation In Vitro-In Vivo Correlation Analysis Data_Analysis_Vivo->Correlation End Lead Optimization Correlation->End

Caption: General experimental workflow for in vitro-in vivo correlation.

References

Unveiling the Selectivity of Benzylpiperidine-Based Compounds Against Human Serine Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the selectivity profile of benzylpiperidine derivatives, a class of compounds that includes 1-benzylpiperidine-2,6-dione, against the vast family of human serine hydrolases. The data presented here is crucial for assessing their potential as specific inhibitors for therapeutic applications.

Serine hydrolases constitute one of the largest and most diverse enzyme families in the human proteome, playing critical roles in a myriad of physiological processes, from digestion to neurotransmission.[1][2][3] Consequently, aberrant serine hydrolase activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][2][4] The development of potent and selective inhibitors for these enzymes is a key objective in modern drug discovery.[4] The benzylpiperidine scaffold has emerged as a promising chemotype for the development of reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase that plays a central role in the endocannabinoid system.[5][6]

Comparative Selectivity Profiling

The selectivity of benzylpiperidine derivatives is typically assessed using activity-based protein profiling (ABPP).[1][2][5] This powerful chemoproteomic technique utilizes activity-based probes (ABPs) that covalently modify the active site of enzymes, providing a direct readout of their functional state.[7][8][9] Competitive ABPP, where the ability of an inhibitor to block probe labeling is measured, allows for the simultaneous assessment of inhibitor potency and selectivity against a large number of enzymes within a complex proteome.[5]

Below is a summary of the inhibitory potency and selectivity of representative benzylpiperidine derivatives against key human serine hydrolases, compiled from published studies. For comparison, data for known, well-characterized inhibitors are also included.

CompoundTarget EnzymeIC50 (nM)Off-Target Serine HydrolasesReference
Compound 28 (benzylpiperidine derivative)MAGL18High selectivity against FAAH, ABHD6, ABHD12[5]
Compound 29 (benzylpiperidine derivative)MAGL25High selectivity against FAAH, ABHD6, ABHD12[5]
JZL184 (irreversible MAGL inhibitor)MAGL~8Cross-reactivity with other serine hydrolases[5]
URB597 (FAAH inhibitor)FAAH~5Selective for FAAH[5]
WWL70 (ABHD6 inhibitor)ABHD6~200Selective for ABHD6[5]
THL (pan-lipase inhibitor)ABHD6, ABHD12-Broad reactivity[5]

Table 1: Comparative Inhibitory Potency and Selectivity. This table summarizes the half-maximal inhibitory concentration (IC50) of selected benzylpiperidine derivatives and reference compounds against their primary target and notes their selectivity against other major serine hydrolases of the endocannabinoid system.

Experimental Protocols

The determination of inhibitor selectivity is a meticulous process. The following outlines a typical experimental workflow for the competitive activity-based protein profiling of a compound like a this compound derivative.

Competitive Activity-Based Protein Profiling (ABPP) Protocol

Objective: To determine the potency and selectivity of a test compound against serine hydrolases in a complex biological sample (e.g., mouse brain membrane proteome).

Materials:

  • Test compound (e.g., benzylpiperidine derivative)

  • DMSO (vehicle control)

  • Known selective inhibitors (for positive controls, e.g., JZL184, URB597)

  • Activity-based probe (e.g., FP-TAMRA)

  • Mouse brain membrane proteome

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Mouse brain membranes are prepared and protein concentration is determined.

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test compound or control inhibitors for 30 minutes at 37°C. A vehicle control (DMSO) is also included.

  • Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) is added to each sample and incubated for another 30 minutes at 37°C. This probe will covalently label the active site of serine hydrolases that are not blocked by the test compound.

  • SDS-PAGE: The reactions are quenched, and the proteins are separated by size using SDS-PAGE.

  • Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes.

  • Data Analysis: The intensity of the fluorescent bands corresponding to specific serine hydrolases is quantified. A decrease in band intensity in the presence of the test compound indicates inhibition. IC50 values are calculated by plotting the band intensity against the inhibitor concentration.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and the biological context, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Preparation cluster_1 Competitive Inhibition cluster_2 Analysis Proteome Brain Membrane Proteome Incubation Pre-incubation (30 min, 37°C) Proteome->Incubation Inhibitor Test Compound (e.g., Benzylpiperidine derivative) Inhibitor->Incubation Controls Vehicle (DMSO) & Positive Controls Controls->Incubation Labeling Probe Labeling (30 min, 37°C) Incubation->Labeling Probe Activity-Based Probe (FP-TAMRA) Probe->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Scanning Fluorescence Gel Scanning SDS_PAGE->Scanning Analysis Quantification & IC50 Determination Scanning->Analysis

Figure 1: Workflow for competitive activity-based protein profiling.

G cluster_0 Endocannabinoid Signaling twoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL twoAG->MAGL Hydrolysis CB1R CB1 Receptor twoAG->CB1R Activation AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Benzylpiperidine Benzylpiperidine Derivative Benzylpiperidine->MAGL Inhibition Signaling Neuronal Signaling (e.g., reduced neurotransmitter release) CB1R->Signaling

Figure 2: Inhibition of the MAGL pathway by a benzylpiperidine derivative.

The development of selective serine hydrolase inhibitors holds immense therapeutic promise. The benzylpiperidine scaffold represents a valuable starting point for the design of potent and selective MAGL inhibitors. The methodologies and data presented in this guide underscore the importance of comprehensive selectivity profiling in the early stages of drug discovery to ensure the desired therapeutic effect while minimizing off-target activities.

References

Confirming the Cellular Target of 1-benzylpiperidine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of 1-benzylpiperidine-2,6-dione. Given its structural similarity to the well-characterized immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, the primary hypothesized target is the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).

This document outlines a direct comparison with these established CRBN-binding molecules, presenting experimental data and detailed protocols to guide researchers in validating this hypothesis.

Structural Comparison: this compound and its Analogs

The core chemical scaffold of this compound is the piperidine-2,6-dione ring. This feature is shared with thalidomide, lenalidomide, and pomalidomide, which are known to bind to Cereblon. The key structural difference lies in the substituent attached to the nitrogen of the piperidine-2,6-dione ring. In this compound, this is a benzyl group, whereas in the established IMiDs, it is a phthalimide or a modified phthalimide moiety.[1][2][3][4] This structural similarity provides a strong rationale for investigating CRBN as a potential target.

CompoundChemical StructureKey Features
This compound [Image of this compound structure]Piperidine-2,6-dione ring with a benzyl group substituent.[5][6][7]
Thalidomide [Image of Thalidomide structure]Piperidine-2,6-dione ring linked to a phthalimide ring.[1][8][9][10]
Lenalidomide [Image of Lenalidomide structure]A derivative of thalidomide with an added amino group on the phthaloyl ring and a removed carbonyl group.[2][4][11][12]
Pomalidomide [Image of Pomalidomide structure]A thalidomide analog with an amino group at the 4th position of the phthaloyl ring.[3][][14][15][16]

Comparative Binding Affinity Data for Cereblon

The following table summarizes the reported binding affinities of thalidomide, lenalidomide, and pomalidomide to CRBN, providing a benchmark for the expected affinity of a novel binder.

CompoundAssay TypeBinding Affinity (IC₅₀/K_d)Reference
ThalidomideThermal Shift Assay~30 µM (IC₅₀)[17]
Surface Plasmon Resonance~250 nM (K_d) for (S)-enantiomer, ~2.5 µM (K_d) for (R)-enantiomer[18]
LenalidomideThermal Shift Assay~3 µM (IC₅₀)[17]
Isothermal Titration Calorimetry0.6 µM (K_d)[19]
Time-Resolved FRET1.5 µM (IC₅₀)[18]
PomalidomideThermal Shift Assay~3 µM (IC₅₀)[17]
Time-Resolved FRET1.2 µM (IC₅₀)[18]
Iberdomide (CC-220)Competitive TR-FRET60 nM (IC₅₀)[20]

Experimental Protocols for Target Engagement

To confirm that this compound directly engages with CRBN in a cellular context, a combination of the following well-established methods is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., MM.1S, HEK293T) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CRBN by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble CRBN as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies small molecule targets by observing their increased resistance to proteolysis upon ligand binding.[21][22][23][24][25]

Experimental Protocol:

  • Cell Lysis: Prepare a cell lysate from a relevant cell line.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound at various concentrations and a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each sample and incubate for a specific time to allow for partial digestion.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an anti-CRBN antibody.

  • Data Interpretation: A higher amount of intact CRBN in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized CRBN, protecting it from proteolytic degradation.[21]

Affinity Pull-Down Assay

This method utilizes an immobilized version of the compound of interest to "pull down" its binding partners from a cell lysate.

Experimental Protocol:

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate: Prepare a whole-cell lysate from a relevant cell line.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. As a negative control, use beads without the compound.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins by mass spectrometry or by Western blotting with an anti-CRBN antibody. The presence of CRBN in the eluate from the compound-conjugated beads, but not the control beads, confirms direct binding.

Mandatory Visualizations

G Figure 1: Experimental Workflow for CETSA cluster_0 Cell Preparation cluster_1 Target Engagement cluster_2 Analysis A 1. Cell Culture B 2. Compound Treatment (this compound) A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separate Soluble Fraction D->E F 6. Protein Quantification (Western Blot for CRBN) E->F G 7. Data Analysis (Generate Melting Curves) F->G

Caption: CETSA Experimental Workflow.

G Figure 2: Experimental Workflow for DARTS cluster_0 Sample Preparation cluster_1 Target Identification cluster_2 Analysis A 1. Cell Lysis B 2. Compound Incubation (this compound) A->B C 3. Protease Digestion B->C D 4. Quench Reaction C->D E 5. SDS-PAGE & Western Blot (Anti-CRBN Antibody) D->E F 6. Data Interpretation (Assess Protein Stability) E->F

Caption: DARTS Experimental Workflow.

G Figure 3: CRBN Signaling Pathway cluster_0 CRBN-Ligand Interaction cluster_1 Neosubstrate Recruitment & Degradation cluster_2 Downstream Effects A This compound (or IMiD) B CRBN A->B C CRL4 E3 Ligase Complex B->C D Neosubstrates (e.g., IKZF1, IKZF3) C->D recruits E Ubiquitination D->E F Proteasomal Degradation E->F G Immunomodulation F->G H Anti-proliferative Effects F->H

Caption: Hypothesized CRBN Signaling Pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzylpiperidine-2,6-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Benzylpiperidine-2,6-dione, ensuring compliance with hazardous waste regulations and fostering a culture of safety.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][7]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, flame-retardant antistatic protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[8][9][10][11][12] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA).[8][9][12]

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for determining if their waste is hazardous.[2][10]

  • Based on the data for similar compounds, this compound waste should be treated as hazardous chemical waste.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially non-hazardous waste.[13][14]

  • Collect solid waste in a designated, properly labeled, and sealed container.

  • For solutions containing this compound, collect them in a separate, compatible, and clearly labeled liquid waste container.[13] Avoid overfilling waste containers.[13]

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other required information as per your institution's and local regulations.[13][15]

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[15]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.[3] Keep containers tightly closed when not in use.[1][2][3][4]

5. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[14][15]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste management.

ParameterGuidelineSource
Waste Accumulation Limit (Satellite Area) Cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste.[14]
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.General Lab Practice
pH for Aqueous Waste Corrosive hazardous waste is defined as having a pH ≤ 2 or ≥ 12.5.[15]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Methodology for Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials like sand, earth, or vermiculite.[3]

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[4]

    • For liquid spills, use an inert absorbent material to soak up the spill.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste Disposal: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.[14]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify this compound as Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a designated SOLID hazardous waste container C->D Solid E Collect in a designated LIQUID hazardous waste container C->E Liquid F Label container clearly: 'Hazardous Waste' 'this compound' D->F E->F G Store in a designated Satellite Accumulation Area F->G H Keep container securely closed G->H I Is the container full or ready for disposal? H->I J Submit a pickup request to Environmental Health & Safety (EHS) I->J Yes K Continue to store safely I->K No K->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Protocols for Handling 1-Benzylpiperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 1-Benzylpiperidine-2,6-dione to ensure a safe laboratory environment.

Hazard Summary: this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to the following safety protocols is crucial to minimize risk and ensure personal and environmental safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical safety goggles and face shieldAlways wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Skin Chemical-resistant gloves and lab coatWear appropriate protective gloves to prevent skin exposure. A lab coat or other suitable protective clothing must be worn to prevent skin contact.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is necessary if working in a poorly ventilated area or if there is a risk of inhaling dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, concentration, and hazard symbols.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.

  • Ensure that an eyewash station and safety shower are readily accessible.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the prescribed PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.[2]

  • Contaminated PPE should also be disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Retrieve Compound Retrieve Compound from Storage Prepare Workspace->Retrieve Compound Weigh/Measure Weigh/Measure Compound Retrieve Compound->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose Waste Dispose of Hazardous Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.